molecular formula C8H11NO B024353 3-Dimethylaminophenol CAS No. 99-07-0

3-Dimethylaminophenol

Cat. No.: B024353
CAS No.: 99-07-0
M. Wt: 137.18 g/mol
InChI Key: MESJRHHDBDCQTH-UHFFFAOYSA-N
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Description

3-Dimethylaminophenol is a versatile aromatic compound of significant interest in organic synthesis and chemical research. It functions as a key precursor and building block in the synthesis of various dyes, pigments, and triarylmethane derivatives, leveraging its electron-donating dimethylamino group. This compound is critically involved in oxidative coupling reactions, serving as a developer in colorimetric assays and as a monomer for conductive polymers. Its mechanism of action in these contexts often involves electrophilic substitution or oxidation to form quinone-like intermediates or stable radical cations. Furthermore, this compound is utilized in materials science for the development of novel polymers and as a model compound in studies of reaction kinetics and catalytic processes. Researchers value this high-purity reagent for its consistent performance and critical role in advancing projects in synthetic chemistry and materials development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(dimethylamino)phenol
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InChI

InChI=1S/C8H11NO/c1-9(2)7-4-3-5-8(10)6-7/h3-6,10H,1-2H3
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InChI Key

MESJRHHDBDCQTH-UHFFFAOYSA-N
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Canonical SMILES

CN(C)C1=CC(=CC=C1)O
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Molecular Formula

C8H11NO
Record name 3-DIMETHYLAMINOPHENOL
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DSSTOX Substance ID

DTXSID0025101
Record name 3-Dimethylaminophenol
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Molecular Weight

137.18 g/mol
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Physical Description

3-dimethylaminophenol appears as needles (from ligroin) or a dark gray solid. (NTP, 1992)
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Boiling Point

509 to 514 °F at 760 mmHg (NTP, 1992)
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Solubility

less than 0.1 mg/mL at 68 °F (NTP, 1992)
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CAS No.

99-07-0
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Melting Point

180 to 183 °F (NTP, 1992)
Record name 3-DIMETHYLAMINOPHENOL
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Foundational & Exploratory

3-Dimethylaminophenol chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Dimethylaminophenol: Chemical Properties and Structure

Introduction

This compound, also known as 3-(N,N-dimethylamino)phenol or m-(dimethylamino)phenol, is an aromatic organic compound that finds significant application as an intermediate in the synthesis of dyes and pharmaceuticals.[1] Notably, it is a key precursor in the production of neostigmine (B1678181) bromide.[1] This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and analytical methodologies, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure

This compound is a substituted phenol (B47542) with a dimethylamino group at the meta position of the benzene (B151609) ring.

  • IUPAC Name : 3-(dimethylamino)phenol[2]

  • Molecular Formula : C₈H₁₁NO[1][3][2][4][5][6]

  • Linear Formula : (CH₃)₂NC₆H₄OH[7]

  • SMILES : CN(C)C1=CC(=CC=C1)O[2]

  • InChI : 1S/C8H11NO/c1-9(2)7-4-3-5-8(10)6-7/h3-6,10H,1-2H3[2][7]

  • InChIKey : MESJRHHDBDCQTH-UHFFFAOYSA-N[1][3][2][6]

  • CAS Registry Number : 99-07-0[1][3][4][5][6]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. The compound typically appears as needles (from ligroin) or a dark gray, brown to purple solid.[1][2][4] It is sensitive to prolonged exposure to air and light.[1][8]

PropertyValueReference(s)
Molecular Weight 137.18 g/mol [1][2][7]
Melting Point 80°C to 87°C[1][5][7][8]
Boiling Point 265°C to 268°C at 760 mmHg[1][4][5][8]
Density ~1.1 g/cm³[5]
Solubility Slightly soluble in water.[1][4] Soluble in DMSO and Methanol (slightly).[1][9][1][4][9]
pKa 10.06 ± 0.10 (Predicted)[1][9]
Flash Point 148°C (298.4°F) - closed cup[1][7][9]
Refractive Index ~1.5895[1][4][5][9]
Vapor Pressure 0.005 mmHg at 25°C[4]
LogP 1.56[4][6]

Synthesis Protocols

The synthesis of this compound can be achieved through several routes. The traditional method involves the methylation of m-aminophenol, while a more modern approach utilizes resorcinol.

Protocol 1: Synthesis from m-Aminophenol and Dimethyl Sulfate (B86663)

This traditional method involves the reaction of m-aminophenol with the highly toxic dimethyl sulfate.[1][10]

Methodology:

  • Dissolve m-aminophenol (1.0 eq) and sodium carbonate in toluene.[11]

  • Heat the mixture to 60°C with stirring.[11]

  • Slowly add dimethyl sulfate (2.0 eq) to the reaction mixture.[11]

  • After the addition is complete, increase the temperature to 90°C and maintain for 1 hour.[11]

  • Monitor the reaction progress using thin-layer chromatography (TLC).[11]

  • Upon completion, cool the mixture and add water to separate the layers.[11]

  • Extract the aqueous layer with toluene.[11]

  • Combine the organic phases and wash with a sodium carbonate solution, followed by water.[11]

  • The final product is isolated by purification of the organic phase.[11]

G Synthesis of this compound from m-Aminophenol cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification m_aminophenol m-Aminophenol heating Heat to 90°C m_aminophenol->heating Add to Toluene & Sodium Carbonate dimethyl_sulfate Dimethyl Sulfate dimethyl_sulfate->heating Slow Addition sodium_carbonate Sodium Carbonate toluene Toluene stirring Stir for 1 hour heating->stirring cooling Cooling stirring->cooling Reaction Complete (TLC) extraction Toluene Extraction cooling->extraction Add Water washing Washing extraction->washing isolation Isolation washing->isolation product This compound isolation->product Final Product G HPLC Analysis Workflow for this compound cluster_preparation Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample_prep Prepare Sample Solution injection Inject Sample sample_prep->injection mobile_phase_prep Prepare Mobile Phase (Acetonitrile, Water, Acid) system_equilibration Equilibrate HPLC System mobile_phase_prep->system_equilibration system_equilibration->injection separation Separation on RP Column (e.g., Newcrom R1) injection->separation detection UV or MS Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Quantify Analyte chromatogram->quantification result Concentration of This compound quantification->result Final Result

References

An In-depth Technical Guide to 3-Dimethylaminophenol (CAS 99-07-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Dimethylaminophenol (CAS 99-07-0), a versatile chemical intermediate with significant applications in various scientific and industrial fields. This document consolidates key data on its chemical and physical properties, spectroscopic profile, synthesis protocols, and toxicological information. Furthermore, it delves into its biological mechanism of action, particularly its role in inducing oxidative stress, which is of considerable interest to researchers in toxicology and drug development.

Chemical and Physical Properties

This compound, also known as N,N-Dimethyl-3-aminophenol, is an aromatic organic compound featuring both a hydroxyl and a dimethylamino functional group on a benzene (B151609) ring. These groups impart unique chemical reactivity and physical characteristics to the molecule. It typically appears as an off-white to grey or brown crystalline powder.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 99-07-0[1]
Molecular Formula C₈H₁₁NO[1]
Molecular Weight 137.18 g/mol [1]
Melting Point 82-84 °C[2]
Boiling Point 265-268 °C[2]
Flash Point 148 °C (closed cup)[1]
Density 1.0976 g/cm³ (estimate)[2]
pKa 10.06 (Predicted)[2]
LogP (Octanol/Water Partition Coefficient) 1.56[3]
Appearance Off-white to grey to brown solid/powder

Table 2: Solubility Profile of this compound

SolventSolubilityReference(s)
Water Slightly soluble / Insoluble[2][4]
Ethanol Soluble[5]
Methanol Slightly soluble[2]
DMSO Slightly soluble[2]
Ether Soluble[5]
Benzene Soluble[5]
Acetone Soluble[5]
Alkali and Inorganic Acids Soluble[5]

Spectroscopic Data

The structural features of this compound can be confirmed through various spectroscopic techniques. While specific spectra are often proprietary, the expected characteristics are well-documented.

Table 3: Spectroscopic Data for this compound

TechniqueDescriptionReference(s)
¹H NMR Spectra available for structural confirmation.[6]
¹³C NMR Data available.[5]
IR Spectroscopy Conforms to structure, with characteristic peaks for O-H, C-N, and aromatic C-H bonds.[7]
Mass Spectrometry Electron ionization mass spectra are available for molecular weight confirmation and fragmentation analysis.

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common laboratory and industrial method involves the reaction of resorcinol (B1680541) with a dimethylamine (B145610) aqueous solution. This approach is often favored as it avoids the use of highly toxic reagents like dimethyl sulfate, which is employed in older, traditional methods.

Experimental Protocol: Synthesis from Resorcinol

This protocol is based on a method that offers high product purity and utilizes readily available starting materials.[2][4]

Materials:

  • Resorcinol

  • Dimethylamine aqueous solution (e.g., 45% by mass)

  • Toluene (B28343)

  • Industrial liquid sodium hydroxide (B78521) (e.g., 35% by mass)

  • Sulfuric acid (e.g., 20% aqueous solution)

  • Hot water (70-80 °C)

  • Autoclave reactor

  • Standard laboratory glassware for extraction and distillation

Procedure:

  • Reaction: In a 2L autoclave, charge 354g of resorcinol and 420g of a 45% (by mass) dimethylamine aqueous solution.[4]

  • Seal the autoclave and heat the mixture to 190°C. Maintain this temperature until the reaction is complete, which can be monitored by pressure changes or analysis of aliquots.[4]

  • Work-up: Cool the reactor to 25°C. Transfer the reaction mixture to a suitable vessel (e.g., a 5L four-necked flask).[4]

  • Under stirring, slowly add 1100g of 35% industrial liquid sodium hydroxide. During the addition, cool the mixture to maintain a temperature of 15°C.[4]

  • Extraction of By-products: Extract the mixture twice with 600ml of toluene to remove impurities.[4]

  • Neutralization and Isolation: Adjust the pH of the remaining aqueous phase to 6-7 using a 20% dilute sulfuric acid solution. Allow the layers to separate and discard the aqueous layer.[4]

  • Washing: Wash the resulting organic layer (the crude product) twice with 550ml of hot water (70°C).[4]

  • Purification: Purify the crude 3-(N,N-dimethylamino)phenol by vacuum distillation, collecting the main fraction.[4]

G Resorcinol Resorcinol Autoclave Autoclave 190°C Resorcinol->Autoclave Dimethylamine Dimethylamine (aq) Dimethylamine->Autoclave CrudeProduct Crude Product Autoclave->CrudeProduct Reaction Toluene Toluene Extraction CrudeProduct->Toluene Addition of NaOH NaOH NaOH (aq) NaOH->Toluene Byproducts By-products Toluene->Byproducts Extraction AqueousPhase Aqueous Phase Toluene->AqueousPhase H2SO4 H₂SO₄ (aq) pH 6-7 AqueousPhase->H2SO4 Neutralization Washing Hot Water Wash H2SO4->Washing Distillation Vacuum Distillation Washing->Distillation PurifiedProduct This compound Distillation->PurifiedProduct Purification

Synthetic workflow for this compound.

Biological Activity and Mechanism of Action

Recent studies have highlighted the role of this compound, a metabolite of 3,5-dimethylaniline, in inducing cellular toxicity. This toxicity is primarily mediated through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.

ROS Generation and Apoptotic Pathway

This compound can undergo redox cycling with its oxidized form, 3,5-dimethylquinoneimine. This process generates ROS, including hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH). The production of these species within the cell, particularly in the nuclear compartment, can lead to significant cellular damage. The sustained presence of ROS acts as a principal driver of cytotoxicity. This oxidative stress can trigger the intrinsic apoptotic pathway, mediated by the activation of caspase-3, ultimately leading to programmed cell death.

G cluster_redox Redox Cycling DMAP This compound (3,5-DMAP) DMQI 3,5-Dimethylquinone imine (3,5-DMQI) DMAP->DMQI Oxidation DMQI->DMAP Reduction ROS Reactive Oxygen Species (H₂O₂, •OH) DMQI->ROS Generates OxidativeStress Oxidative Stress (Nuclear Compartment) ROS->OxidativeStress Cytotoxicity Cytotoxicity OxidativeStress->Cytotoxicity Caspase3 Caspase-3 Activation OxidativeStress->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

ROS generation and apoptotic signaling by this compound.

Applications

This compound is a crucial intermediate in several industrial processes:

  • Dye and Pigment Industry: It serves as a precursor in the synthesis of azo dyes and is used in hair dye formulations.[5]

  • Pharmaceuticals: It is an intermediate in the synthesis of various pharmaceutical compounds, including neostigmine (B1678181) bromide.[2]

  • Photography: It functions as a developing agent, reducing silver ions to metallic silver to form an image.[5]

  • Analytical Chemistry: Its ability to form complexes with metal ions makes it useful in analytical reagents.

Toxicology and Safety

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin, eye, and respiratory irritation.

Table 4: Toxicological Data

ParameterValueSpeciesReference(s)
Oral LD50 (4-isomer) 689 - 780 mg/kgRat[5]
Inhalation LC50 Data not available--

Note: A specific oral LD50 value for this compound was not found. The value provided is for the related isomer, 4-dimethylaminophenol, and should be used for reference with caution.

Handling and Storage
  • Handling: Use in a well-ventilated area, preferably under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing dust and prevent contact with skin and eyes.

  • Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere. The compound is sensitive to light and air.[2] It is incompatible with strong oxidizing agents, acids, and bases.[2]

This technical guide is intended for informational purposes for research and development professionals. All procedures should be carried out by trained personnel in a properly equipped laboratory, adhering to all applicable safety guidelines.

References

An In-depth Technical Guide to the Synthesis of 3-Dimethylaminophenol from m-Aminophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Dimethylaminophenol, a key intermediate in the pharmaceutical and dye industries, starting from m-aminophenol. This document details traditional and modern synthetic routes, complete with experimental protocols, quantitative data, and process visualizations to support research and development efforts.

Introduction

This compound, also known as N,N-dimethyl-3-aminophenol, is a valuable building block in the synthesis of various complex organic molecules. Its structure, featuring both a nucleophilic amine and a reactive phenol, allows for a wide range of chemical transformations. This guide focuses on the conversion of m-aminophenol to this compound through N,N-dimethylation. Two primary methods are discussed: the traditional route using dimethyl sulfate (B86663) and a greener alternative employing dimethyl carbonate.

Synthetic Pathways from m-Aminophenol

The synthesis of this compound from m-aminophenol is primarily achieved through the methylation of the amino group. The choice of methylating agent is a critical factor, influencing reaction efficiency, safety, and environmental impact.

Traditional Method: Methylation with Dimethyl Sulfate

The reaction of m-aminophenol with dimethyl sulfate is a well-established method for the synthesis of this compound.[1][2] However, this route involves the use of highly toxic and carcinogenic dimethyl sulfate, necessitating stringent safety precautions.[1][2] The reaction typically proceeds in the presence of a base to neutralize the sulfuric acid formed as a byproduct.

Synthesis_from_m_Aminophenol_with_Dimethyl_Sulfate m_aminophenol m-Aminophenol dimethylaminophenol This compound m_aminophenol->dimethylaminophenol Methylation dimethyl_sulfate Dimethyl Sulfate dimethyl_sulfate->dimethylaminophenol base Base (e.g., Na2CO3) base->dimethylaminophenol

Caption: Reaction scheme for the synthesis of this compound from m-aminophenol using dimethyl sulfate.

Green Alternative: Methylation with Dimethyl Carbonate (DMC)

A safer and more environmentally friendly approach utilizes dimethyl carbonate (DMC) as the methylating agent.[3][4][5] DMC is non-toxic and its byproducts, methanol (B129727) and carbon dioxide, are relatively benign.[3][4][5] This method often employs a catalyst to achieve high conversion rates.[3][4][5]

Synthesis_from_m_Aminophenol_with_DMC m_aminophenol m-Aminophenol dimethylaminophenol This compound m_aminophenol->dimethylaminophenol Methylation dmc Dimethyl Carbonate (DMC) dmc->dimethylaminophenol catalyst Catalyst catalyst->dimethylaminophenol byproducts Methanol + CO2 dimethylaminophenol->byproducts Byproducts

Caption: Green synthesis of this compound from m-aminophenol using dimethyl carbonate.

Experimental Protocols

Protocol for Methylation using Dimethyl Sulfate

This protocol is based on literature descriptions for the N-methylation of aminophenols.[2]

Materials:

  • m-Aminophenol

  • Dimethyl sulfate

  • Sodium carbonate

  • Toluene (B28343)

  • Water

  • Anhydrous sodium sulfate

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add m-aminophenol (0.41 mol), toluene (150 ml), and sodium carbonate (0.50 mol).[2]

  • Heat the mixture to 60°C with stirring.[2]

  • Slowly add dimethyl sulfate (0.82 mol) dropwise to the reaction mixture.[2]

  • After the addition is complete, raise the temperature to 90°C and continue the reaction for 1 hour.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the m-aminophenol is consumed.[2]

  • Cool the reaction mixture to 30°C and add 150 ml of water. Stir for 30 minutes to allow for phase separation.[2]

  • Separate the organic layer and extract the aqueous layer twice with 50 ml of toluene.[2]

  • Combine the organic layers and wash with a 5% aqueous sodium carbonate solution (2 x 100 ml) and then with water (1 x 100 ml).[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.[2]

  • The crude product can be further purified by vacuum distillation or recrystallization.[6]

Protocol for Methylation using Dimethyl Carbonate

This is a general procedure based on patents for the methylation of aminophenols with DMC.[3][4][5]

Materials:

  • m-Aminophenol

  • Dimethyl carbonate (DMC)

  • Catalyst (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))

  • Solvent (optional, DMC can act as both reactant and solvent)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine m-aminophenol, an excess of dimethyl carbonate, and a catalytic amount of a suitable base such as DBU.[3]

  • Heat the reaction mixture to reflux (the boiling point of DMC is 90°C).[3]

  • Maintain the reaction at reflux, monitoring the progress by TLC or GC until completion. The reaction is reported to achieve high conversion.[4][5]

  • Upon completion, the excess dimethyl carbonate can be recovered by distillation.[3][4][5]

  • The remaining residue contains the this compound product, which can be purified by vacuum distillation.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis of this compound from m-aminophenol.

Table 1: Reaction Conditions and Yields for Methylation with Dimethyl Sulfate

ParameterValueReference
m-Aminophenol (moles) 0.41[2]
Dimethyl Sulfate (moles) 0.82[2]
Base Sodium Carbonate (0.50 mol)[2]
Solvent Toluene[2]
Reaction Temperature 90°C[2]
Reaction Time 1 hour[2]
Reported Yield 47% (for a similar process)[2]
Purity of Crude Product >97% (for a related ether)[2]

Table 2: Reaction Conditions and Yields for Methylation with Dimethyl Carbonate

ParameterValueReference
Methylating Agent Dimethyl Carbonate (DMC)[3][4][5]
Catalyst 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[3]
Reaction Temperature Reflux (approx. 90°C)[3]
Pressure Atmospheric (no autoclave required)[4][5]
Reported Conversion 97-100%[4][5]

Experimental Workflow

The general workflow for the synthesis and purification of this compound from m-aminophenol is depicted below.

Experimental_Workflow start Start reaction_setup Reaction Setup: - m-Aminophenol - Methylating Agent - Base/Catalyst - Solvent start->reaction_setup reaction Reaction under Controlled Temperature reaction_setup->reaction monitoring Reaction Monitoring (TLC/GC) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Quenching - Extraction - Washing monitoring->workup Complete purification Purification: - Distillation or - Recrystallization workup->purification analysis Product Analysis (Purity, Structure) purification->analysis end End Product: This compound analysis->end

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from m-aminophenol can be successfully achieved through N,N-dimethylation. While the traditional method using dimethyl sulfate is effective, the significant health and environmental risks associated with this reagent make the use of dimethyl carbonate a highly attractive alternative for modern chemical synthesis. The DMC-based method offers high conversion rates under milder conditions without the need for high-pressure equipment, aligning with the principles of green chemistry. This guide provides the necessary technical details for researchers and professionals to select and implement the most appropriate synthetic strategy for their specific needs.

References

An In-depth Technical Guide to the Solubility of 3-Dimethylaminophenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Dimethylaminophenol, a key intermediate in the synthesis of pharmaceuticals and dyes. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on presenting the available qualitative and semi-quantitative information, alongside detailed, generalized experimental protocols for determining solubility. These protocols are designed to enable researchers to generate precise solubility data for this compound in specific solvents of interest.

Introduction to this compound

This compound (CAS No. 99-07-0) is a tertiary amine and a phenolic compound. Its chemical structure, featuring both a hydroxyl group and a dimethylamino group on a benzene (B151609) ring, dictates its solubility characteristics. The polar hydroxyl group allows for hydrogen bonding with polar solvents, while the bulkier, less polar dimethylamino group and the aromatic ring contribute to its solubility in organic solvents. Understanding its solubility is crucial for its application in chemical synthesis, enabling efficient reaction, purification, and formulation processes.

Solubility of this compound: A Summary of Available Data

Currently, there is a notable lack of comprehensive quantitative data on the solubility of this compound in a wide range of organic solvents at various temperatures. The available information is primarily qualitative.

Table 1: Summary of this compound Solubility

SolventTemperatureSolubilityCitation
Water20 °C (68 °F)< 0.1 mg/mL[1]
WaterNot SpecifiedSlightly Soluble[2][3]
EthanolNot SpecifiedSoluble[4]
EtherNot SpecifiedInsoluble[4]
Dimethyl Sulfoxide (DMSO)Not SpecifiedSlightly Soluble[5][6]
MethanolNot SpecifiedSlightly Soluble[5][6]

Note: The term "slightly soluble" is a qualitative descriptor and does not provide specific concentration values. The single semi-quantitative data point for water indicates poor aqueous solubility.

Experimental Protocols for Solubility Determination

To address the gap in quantitative data, this section provides detailed methodologies for determining the solubility of this compound in various organic solvents. These protocols are based on established analytical techniques.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to the chosen organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a temperature-controlled shaker bath).

    • Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C, 37 °C).

  • Phase Separation:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to avoid precipitation or further dissolution.

    • Filter the withdrawn sample through a fine-porosity filter (e.g., a 0.22 µm syringe filter) to remove any remaining solid particles.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered saturated solution to a pre-weighed, dry container (e.g., a glass vial or evaporating dish).

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

    • Once the solvent is completely removed, cool the container in a desiccator and weigh it.

    • The difference in weight before and after evaporation gives the mass of the dissolved this compound.

  • Calculation of Solubility:

    • Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of solution taken (mL)) * 100

G Gravimetric Method Workflow cluster_prep 1. Preparation of Saturated Solution cluster_sep 2. Phase Separation cluster_mass 3. Mass Determination cluster_calc 4. Calculation prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature with stirring prep1->prep2 sep1 Allow solid to settle prep2->sep1 sep2 Withdraw and filter supernatant sep1->sep2 mass1 Transfer known volume to pre-weighed container sep2->mass1 mass2 Evaporate solvent mass1->mass2 mass3 Weigh the dried solid mass2->mass3 calc1 Calculate solubility (e.g., in g/100 mL) mass3->calc1 G HPLC Method Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_quant 3. Quantification prep1 Prepare saturated solution prep2 Prepare calibration standards analysis2 Inject standards and sample into HPLC prep2->analysis2 analysis1 Filter and dilute saturated solution analysis1->analysis2 analysis3 Generate calibration curve analysis2->analysis3 quant1 Determine concentration from calibration curve analysis3->quant1 quant2 Calculate original solubility with dilution factor quant1->quant2

References

Spectroscopic Analysis of 3-Dimethylaminophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Dimethylaminophenol (CAS No. 99-07-0) is an aromatic organic compound with the chemical formula C₈H₁₁NO. It is a derivative of phenol (B47542) and a tertiary amine, making it a valuable intermediate in the synthesis of various dyes, pharmaceuticals, and other chemical products. A thorough understanding of its structural and electronic properties is crucial for its application in research and development. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a generalized workflow for spectroscopic analysis are also presented to aid researchers and scientists.

Spectroscopic Data Presentation

The following sections summarize the key spectroscopic data for this compound. The data is presented in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the different types of protons in the molecule and their neighboring protons. The data presented below was obtained in deuterochloroform (CDCl₃) at 90 MHz.[1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.05Multiplet1HAr-H
~6.35Multiplet1HAr-H
~6.32Multiplet1HAr-H
~6.20Multiplet1HAr-H
2.81Singlet6H-N(CH₃)₂

Note: The aromatic region (6.18-7.15 ppm) shows a complex multiplet pattern due to the meta-substitution on the benzene (B151609) ring.

¹³C NMR (Carbon-13 NMR) Data

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The following table lists the expected characteristic IR absorption bands for this compound based on its functional groups.

Wavenumber (cm⁻¹)BondFunctional GroupIntensity
3500–3200O–H stretchPhenol (H-bonded)Strong, Broad
3100–3000C–H stretchAromaticMedium
3000–2850C–H stretchAlkane (-CH₃)Medium
1600–1585, 1500–1400C=C stretchAromatic RingMedium
1335–1250C–N stretchAromatic AmineStrong
1320–1000C–O stretchPhenolStrong
900–675C–H bendAromatic (out-of-plane)Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. The data below corresponds to electron ionization (EI) mass spectrometry.[2]

m/zRelative Intensity (%)
137100.0 (Molecular Ion, M⁺)
13698.4
12110.3
947.9
935.5
659.3
427.9

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound, which is a solid at room temperature.[3]

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation :

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required.

    • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Instrument Setup :

    • Place the NMR tube in a spinner turbine and adjust its depth according to the spectrometer's gauge.

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition :

    • For ¹H NMR :

      • Set the appropriate spectral width (e.g., -2 to 12 ppm).

      • Set the number of scans (typically 8 to 16 for a sample of this concentration).

      • Set the relaxation delay (e.g., 1-2 seconds).

      • Acquire the Free Induction Decay (FID).

    • For ¹³C NMR :

      • Set a wider spectral width (e.g., 0 to 220 ppm).

      • A larger number of scans will be required (e.g., 128 to 1024 or more) due to the low natural abundance of ¹³C.

      • Use a proton-decoupled pulse program.

      • Acquire the FID.

  • Data Processing :

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the positive phase.

    • Perform a baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Pick the peaks to generate a peak list.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) :

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Ensure the mixture is homogeneous and has a fine, consistent texture.

    • Transfer the mixture to a pellet press die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

  • Instrument Setup :

    • Ensure the sample compartment of the FT-IR spectrometer is empty.

    • Collect a background spectrum. This will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.

  • Data Acquisition :

    • Place the KBr pellet containing the sample in the sample holder within the spectrometer.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectral range is typically 4000 to 400 cm⁻¹.

  • Data Processing :

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction :

    • For a solid sample, a direct insertion probe is typically used.

    • Load a small amount of this compound into a capillary tube and place it at the tip of the probe.

    • Insert the probe into the ion source of the mass spectrometer through a vacuum lock.

  • Instrument Setup :

    • Set the ion source to the electron ionization (EI) mode.

    • The standard electron energy is 70 eV.

    • Set the mass analyzer to scan over a desired m/z range (e.g., 30 to 300 amu).

    • The ion source temperature is typically set between 200-250 °C.

  • Data Acquisition :

    • Gently heat the probe to volatilize the sample into the ion source.

    • The vaporized molecules are bombarded with electrons, causing ionization and fragmentation.

    • The resulting ions are accelerated and separated by the mass analyzer based on their m/z ratio.

    • The detector records the abundance of each ion.

  • Data Processing :

    • The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak (M⁺).

    • Analyze the fragmentation pattern to gain further structural information.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Handling cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis cluster_analysis Data Interpretation Sample This compound (Solid) Prep Sample Preparation Sample->Prep NMR_Acq NMR Data Acquisition (¹H & ¹³C) Prep->NMR_Acq IR_Acq IR Data Acquisition (FT-IR) Prep->IR_Acq MS_Acq MS Data Acquisition (EI-MS) Prep->MS_Acq NMR_Proc NMR Data Processing (FT, Phasing, Calibration) NMR_Acq->NMR_Proc Interpretation Spectral Interpretation NMR_Proc->Interpretation IR_Proc IR Data Processing (Background Subtraction) IR_Acq->IR_Proc IR_Proc->Interpretation MS_Proc MS Data Processing (Spectrum Generation) MS_Acq->MS_Proc MS_Proc->Interpretation Structure Structure Elucidation & Characterization Interpretation->Structure

References

An In-depth Technical Guide to the Material Safety Data Sheet for 3-Dimethylaminophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 3-Dimethylaminophenol (CAS No. 99-07-0), a crucial chemical intermediate in various manufacturing processes, including the synthesis of neostigmine (B1678181) bromide and certain dyes.[1] This document synthesizes critical safety, handling, and toxicological information from various sources to ensure its safe use in a laboratory and research setting.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as brown or dark gray needles or crystals.[2][3][4][5] It is slightly soluble in water and may be sensitive to air, light, and moisture.[2][4][5][6]

PropertyValueSource
Molecular Formula C₈H₁₁NO[4][6][7]
Molecular Weight 137.18 g/mol [3][6][7][8]
Melting Point 80 - 85 °C (176 - 185 °F)[4][5][6]
Boiling Point 266.5 °C (511.7 °F) at 760 mmHg[3][6]
Flash Point 132.7 - 148 °C (270.9 - 298.4 °F)[4][5][6]
Appearance Brown or dark gray solid/needles[2][3][4][5]
Solubility in Water Slightly soluble[2][6]
Vapor Pressure 0.0±0.5 mmHg at 25°C[6]
LogP 1.56[6]

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[4][5] It causes skin and serious eye irritation and may cause respiratory irritation.[3][4][5]

Hazard ClassificationCategoryGHS Code
Acute Toxicity, OralCategory 4H302
Acute Toxicity, DermalCategory 4H312
Acute Toxicity, InhalationCategory 4H332
Skin Corrosion/IrritationCategory 2H315
Serious Eye Damage/Eye IrritationCategory 2H319
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3H335

Source: Aggregated GHS information from multiple suppliers.[3][4][5]

Hazard Statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.[3][4][5]

  • H319: Causes serious eye irritation.[3][4][5]

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.[3][4][5]

Precautionary Statements: A comprehensive set of precautionary statements, including prevention, response, storage, and disposal measures, are associated with this chemical. Key preventative measures include avoiding breathing dust, washing skin thoroughly after handling, and using only in a well-ventilated area.[4][5] Personal protective equipment is mandatory.[4][5]

Experimental Protocols

Detailed experimental protocols for the determination of toxicological and physical-chemical properties are not typically provided in standard Material Safety Data Sheets. These studies are performed according to standardized guidelines, such as those from the OECD (Organisation for Economic Co-operation and Development) or equivalent national bodies. For instance, acute toxicity is often determined using methods like the OECD Test Guideline 401, 402, or 403 for oral, dermal, and inhalation routes, respectively. Skin and eye irritation are typically assessed using OECD Guidelines 404 and 405. Researchers requiring detailed methodologies should refer to these specific guidelines.

Visualizing Safety and Handling Protocols

To facilitate a clear understanding of the safety and handling procedures for this compound, the following diagrams illustrate key workflows.

Hazard_Communication_Workflow Hazard Communication for this compound cluster_product Product Information cluster_hazards Hazard Identification cluster_ppe Personal Protective Equipment (PPE) cluster_handling Safe Handling & Storage Product_ID This compound CAS: 99-07-0 GHS_Pictograms GHS Pictograms (e.g., Exclamation Mark) Product_ID->GHS_Pictograms Signal_Word Signal Word: Warning Product_ID->Signal_Word Hazard_Statements Hazard Statements (H302, H312, H315, H319, H332, H335) Product_ID->Hazard_Statements Engineering_Controls Use in a well-ventilated area (e.g., chemical fume hood) Hazard_Statements->Engineering_Controls Personal_Gear Safety Goggles/Faceshield Protective Gloves Protective Clothing NIOSH-approved Respirator Hazard_Statements->Personal_Gear Handling Avoid contact with skin and eyes. Avoid dust formation. Wash hands after use. Engineering_Controls->Handling Personal_Gear->Handling Storage Store in a cool, dry, well-ventilated area. Keep container tightly closed. Store away from incompatible materials. Handling->Storage

Caption: Hazard communication workflow for this compound.

Spill_Response_Workflow Spill Response Protocol for this compound Start Spill Occurs Evacuate Evacuate immediate area and ensure ventilation Start->Evacuate Assess Assess the spill size (Small vs. Large) Evacuate->Assess Small_Spill Small Spill Procedure Assess->Small_Spill Small Large_Spill Large Spill Procedure Assess->Large_Spill Large PPE Don appropriate PPE (Gloves, Goggles, Respirator) Small_Spill->PPE Contact_EHS Contact Environmental Health & Safety (EHS) for assistance. Large_Spill->Contact_EHS Contain_Small Dampen solid material with 60-70% ethanol. Vacuum or sweep up material. PPE->Contain_Small Collect Place into a suitable, labeled disposal container. Contain_Small->Collect Decontaminate Clean spill area with soap and water. Collect->Decontaminate Dispose Dispose of waste according to local regulations. Decontaminate->Dispose

Caption: Spill response workflow for this compound.

First Aid Measures

Prompt and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get immediate medical attention.[2][4]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[2][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.[2][3][4]
Ingestion Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][4]

Handling, Storage, and Disposal

Handling: Use only under a chemical fume hood and wear appropriate personal protective equipment.[4] Avoid formation of dust and aerosols.[4] Wash hands and any exposed skin thoroughly after handling.[4][5]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4][5] The material is reported to be light, air, and moisture sensitive.[4][9] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][6]

Disposal: Waste must be disposed of in accordance with federal, state, and local environmental control regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[4][5]

Fire Fighting Measures and Stability

Fire Fighting: This material is likely combustible.[2] Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[2][4] Firefighters should wear self-contained breathing apparatus and full protective gear.[2][4]

Stability and Reactivity: The material is stable under normal temperatures and pressures.[2] However, it is sensitive to prolonged exposure to air, light, and moisture.[4][10] Hazardous decomposition products include nitrogen oxides, carbon monoxide, and carbon dioxide.[2][4] It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2][6]

This guide is intended to provide key safety information for trained professionals. Always refer to the most current and complete Safety Data Sheet from your supplier before handling this chemical.

References

Thermo-stability and Degradation of 3-Dimethylaminophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermo-stability and degradation of 3-Dimethylaminophenol. Due to the limited availability of direct, in-depth studies on this specific compound, this guide synthesizes information from safety data sheets, analogous compound studies, and established analytical methodologies to present a thorough assessment. The information herein is intended to support research, development, and handling of this compound in a scientific and safety-conscious manner.

Physicochemical and Thermal Properties

This compound is a substituted aromatic compound sensitive to environmental factors such as light, air, and moisture.[1][2][3] A summary of its key physical and thermal properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₈H₁₁NO[4]
Molecular Weight 137.18 g/mol [4]
Appearance Brown solid[5]
Melting Point 82-84 °C[6][7]
Boiling Point 265-268 °C[8][9]
Flash Point 148 °C[5][6]
Solubility Slightly soluble in water[2]
Stability Stable under normal temperatures and pressures. May be air-sensitive and is light-sensitive.[8]

Thermal Stability and Degradation Pathways

Upon heating, this compound is expected to undergo thermal decomposition. The primary hazardous combustion and decomposition products identified in safety data sheets include:

  • Nitrogen oxides (NOx)

  • Carbon monoxide (CO)

  • Carbon dioxide (CO₂)[5][6][10]

The presence of the phenolic hydroxyl and dimethylamino groups suggests susceptibility to several degradation pathways under thermal stress, likely accelerated by the presence of oxygen.

A proposed logical workflow for investigating the thermal degradation of this compound is outlined below.

Workflow for Thermal Degradation Analysis.

Based on the functional groups present, the following degradation signaling pathways are plausible under thermal stress, particularly in the presence of oxygen.

Degradation_Pathways Potential Thermal Degradation Pathways A This compound B Oxidation (Phenolic Ring) A->B E Oxidation (Tertiary Amine) A->E G N-Demethylation A->G C Quinone-type Structures B->C D Ring-Opening Products B->D F N-oxide Formation E->F H 3-Methylaminophenol G->H I 3-Aminophenol H->I

References

An In-depth Technical Guide to the Physical Characteristics of 3-Dimethylaminophenol Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Dimethylaminophenol (DMAP) is an aromatic organic compound with significant applications as an intermediate in the synthesis of dyes and pharmaceuticals, such as neostigmine (B1678181) bromide.[1][2] A thorough understanding of its physical and chemical properties is paramount for its effective use in research and development, particularly in areas concerning process optimization, formulation, and quality control. This guide provides a comprehensive overview of the key physical characteristics of this compound crystals, details the experimental protocols for their determination, and illustrates relevant workflows.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These parameters are critical for predicting its behavior in various chemical and physical processes.

PropertyValueSource(s)
Molecular Formula C₈H₁₁NO[3][4][5]
Molecular Weight 137.18 g/mol [3][6]
Appearance White, gray, or brown powder/crystals. Needles (from ligroin).[3][4][7]
Melting Point 82-84 °C[2][8]
84.0 to 87.0 °C
180 to 183 °F (82.2 to 83.9 °C)[3]
65 - 72 °C[4]
Boiling Point 266.5 °C at 760 mmHg[5]
268 °C
509 to 514 °F (265 to 268 °C) at 760 mmHg[3]
Solubility Slightly soluble in water.[1][4][9]
Soluble in DMSO and Methanol (Slightly).[2]
Density 1.1 ± 0.1 g/cm³[5]
pKa 10.06 ± 0.10 (Predicted)[2]
Refractive Index 1.5895 (26 °C)[4]
Vapor Pressure 0.005 mmHg at 25 °C[4]
LogP 1.56[4][5]

Experimental Protocols

The characterization of this compound crystals involves several standard analytical techniques. The methodologies for the most critical of these are detailed below.

Single-Crystal X-ray Diffraction

Methodology:

  • Crystal Selection: A suitable single crystal of this compound is selected from a commercial sample. The crystal should be of adequate size (typically >0.1 mm in all dimensions) and free from significant defects.[12]

  • Mounting: The selected crystal is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed within an X-ray diffractometer (e.g., a Bruker D8 Venture CMOS diffractometer). The crystal is cooled to a low temperature (e.g., 120 K) to minimize thermal vibrations of the atoms.[10] A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern of reflections is collected by a detector.[12][13]

  • Data Reduction and Structure Solution: The collected diffraction intensities are processed. A multi-scan absorption correction may be applied to account for the absorption of X-rays by the crystal.[10] The structure is then solved using direct methods or Patterson synthesis and refined by full-matrix least-squares on F².[10] This process yields the unit cell dimensions, space group, and atomic coordinates.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to determine the melting point and other thermal transitions of a substance.[14][15]

Methodology:

  • Sample Preparation: A small amount of this compound crystals (typically a few milligrams) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.[14]

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature range and a linear heating rate.

  • Analysis: The sample is heated at a controlled rate. As the sample melts, it absorbs energy, creating a difference in heat flow between the sample and the reference. This is recorded as an endothermic peak on the DSC thermogram.

  • Data Interpretation: The onset temperature of the peak is typically reported as the melting point. The area under the peak is proportional to the enthalpy of fusion.

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the chemical identity and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃), and the spectrum is recorded. The chemical shifts, splitting patterns, and integration of the peaks are used to confirm the arrangement of protons and carbon atoms within the molecule.[16]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to separate the compound from a mixture and obtain its mass spectrum.[3] The molecular ion peak confirms the molecular weight, while the fragmentation pattern can help in structural elucidation.

Visualizations

Workflow for Physical Characterization

The following diagram illustrates a typical workflow for the comprehensive physical characterization of a crystalline compound like this compound.

G Experimental Workflow for Physical Characterization cluster_0 Sample Preparation cluster_1 Structural & Thermal Analysis cluster_2 Spectroscopic & Chemical Analysis cluster_3 Data Interpretation & Reporting A Obtain Sample of This compound B Recrystallization/ Purification A->B C Single-Crystal X-ray Diffraction B->C Distribute for Analysis D Differential Scanning Calorimetry (DSC) B->D Distribute for Analysis E Thermogravimetric Analysis (TGA) B->E Distribute for Analysis F NMR Spectroscopy (¹H, ¹³C) B->F Distribute for Analysis G Mass Spectrometry (GC-MS, LC-MS) B->G Distribute for Analysis H FTIR Spectroscopy B->H Distribute for Analysis I Determine Crystal Structure, Melting Point, Purity, etc. C->I D->I E->I F->I G->I H->I J Compile Technical Data Sheet I->J

Caption: A flowchart illustrating the typical experimental workflow for characterizing a crystalline solid.

Interrelation of Physical Properties

The physical properties of this compound are not independent but are governed by its underlying molecular structure and the resulting intermolecular forces.

G Relationship of Molecular Structure to Physical Properties cluster_0 Intermolecular Forces cluster_1 Macroscopic Physical Properties A Molecular Structure (C₈H₁₁NO) B Hydrogen Bonding (Phenolic -OH group) A->B enables C Dipole-Dipole Interactions (Polar C-N and C-O bonds) A->C creates D Van der Waals Forces (Aromatic Ring & Methyl Groups) A->D exhibits E Melting Point (82-87 °C) B->E determine energy to overcome in solid F Boiling Point (265-268 °C) B->F determine energy to overcome in liquid G Solubility B->G influences interaction with polar solvents H Crystal Packing & Density B->H dictate arrangement in crystal lattice C->E determine energy to overcome in solid C->F determine energy to overcome in liquid C->H dictate arrangement in crystal lattice D->E determine energy to overcome in solid D->F determine energy to overcome in liquid D->G influences interaction with nonpolar solvents D->H dictate arrangement in crystal lattice

Caption: A diagram showing how molecular structure dictates intermolecular forces and physical properties.

References

An In-depth Technical Guide to 3-Dimethylaminophenol: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Dimethylaminophenol (DMAP), a key chemical intermediate in the synthesis of pharmaceuticals and dyes. The document details its discovery and historical significance, particularly in the development of the acetylcholinesterase inhibitor neostigmine (B1678181). It presents a thorough compilation of its physicochemical properties and outlines detailed experimental protocols for its traditional and modern synthesis routes. Furthermore, this guide illustrates a relevant biological pathway and a synthetic workflow using Graphviz diagrams, offering a valuable resource for professionals in chemical research and drug development.

Introduction

This compound, also known as N,N-Dimethyl-m-aminophenol, is an aromatic organic compound with the chemical formula C₈H₁₁NO. Its structure, featuring both a hydroxyl and a dimethylamino group on a benzene (B151609) ring, makes it a versatile precursor in organic synthesis. While the precise date and discoverer of its initial synthesis are not widely documented, its prominence grew in the early 20th century with the burgeoning fields of synthetic dyes and medicinal chemistry.[1]

The most significant historical application of this compound is as a crucial intermediate in the synthesis of neostigmine bromide, a parasympathomimetic drug. Neostigmine was first synthesized by Aeschlimann and Reinert in 1931 and has since become an essential medication for the treatment of myasthenia gravis and for reversing the effects of neuromuscular blockers after surgery. The availability and properties of this compound were instrumental in the development of this important therapeutic agent.[1] Beyond its role in pharmaceuticals, it is also utilized in the manufacturing of various dyes.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, application in synthetic protocols, and for analytical purposes.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₁₁NO[3][4]
Molecular Weight 137.18 g/mol [3]
Appearance White to light brown or dark gray crystalline powder/needles[1][3][5]
Melting Point 82-84 °C[4]
Boiling Point 265-268 °C at 760 mmHg[4]
Solubility Slightly soluble in water. Soluble in ethanol, DMSO, and methanol. Insoluble in ether.[1][4][6]
pKa 10.06 (Predicted)[4][7]
CAS Number 99-07-0[4]
Beilstein Reference 4-13-00-00959[5]

Experimental Protocols

The synthesis of this compound has evolved from traditional methods with significant safety concerns to more modern, industrially viable routes. The following sections provide detailed protocols for two key synthetic pathways.

Traditional Synthesis: Methylation of m-Aminophenol with Dimethyl Sulfate (B86663)

This method, while historically significant, involves the use of the highly toxic and carcinogenic reagent, dimethyl sulfate, requiring stringent safety precautions.[4]

Reaction:

m-Aminophenol + 2 (CH₃)₂SO₄ → this compound

Materials:

  • m-Aminophenol

  • Dimethyl sulfate

  • Sodium carbonate

  • Toluene (B28343)

  • Water

  • Anhydrous sodium sulfate

  • Standard reaction glassware (three-neck round-bottom flask, condenser, dropping funnel)

  • Heating mantle and stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a three-neck round-bottom flask equipped with a stirrer, condenser, and dropping funnel, add m-aminophenol (1.0 equivalent) and toluene.

  • Add sodium carbonate (1.2 equivalents) to the mixture.

  • Heat the stirred mixture to 60 °C.

  • Slowly add dimethyl sulfate (2.0 equivalents) dropwise from the dropping funnel, maintaining the temperature at 60 °C.

  • After the addition is complete, raise the temperature to 90 °C and continue the reaction for 1 hour, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 30 °C and add water. Stir for 30 minutes to allow for phase separation.

  • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers. Extract the aqueous layer twice with toluene.

  • Combine the organic layers and wash with a 5% aqueous sodium carbonate solution, followed by a water wash.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude this compound.

  • The crude product can be further purified by recrystallization.[8]

Modern Synthesis: Reaction of Resorcinol (B1680541) with Dimethylamine (B145610)

This method is considered safer and more suitable for industrial-scale production as it avoids the use of highly toxic dimethyl sulfate.[4][9]

Reaction:

Resorcinol + (CH₃)₂NH → this compound

Materials:

  • Resorcinol

  • Aqueous solution of dimethylamine (e.g., 40% w/w)

  • Industrial liquid sodium hydroxide (B78521) (e.g., 35% w/w)

  • Toluene

  • Dilute sulfuric acid (e.g., 20% w/w) or hydrochloric acid

  • High-pressure autoclave

  • Reaction vessel with stirring

  • Separatory funnel

  • Vacuum distillation apparatus

Procedure:

  • Charge a high-pressure autoclave with resorcinol (1.0 equivalent) and an aqueous solution of dimethylamine (1.0-1.5 equivalents).[10]

  • Seal the autoclave and heat the mixture to 160-210 °C, maintaining the reaction at this temperature until completion, which can be monitored by pressure changes or analysis of aliquots.[10]

  • Cool the reactor to room temperature (10-30 °C).

  • Transfer the crude reaction mixture to a separate reaction vessel.

  • Under stirring, slowly add industrial liquid sodium hydroxide to the mixture, maintaining a cool temperature (e.g., 15 °C).

  • Extract the mixture twice with toluene to remove by-products.

  • Separate the aqueous phase and neutralize it to a pH of 6-7 with dilute sulfuric acid or hydrochloric acid.

  • Separate the resulting organic layer and wash it twice with hot water (70-80 °C).

  • Purify the final product by vacuum distillation to obtain pure this compound.[9][10]

Signaling Pathways and Experimental Workflows

To visualize the chemical and biological context of this compound, the following diagrams are provided.

Synthesis Workflow of this compound

The following diagram illustrates the key steps in the modern synthesis of this compound from resorcinol.

G cluster_reactants Reactants cluster_process Process cluster_product Product Resorcinol Resorcinol Autoclave High-Pressure Reaction (160-210 °C) Resorcinol->Autoclave Dimethylamine Dimethylamine (aq) Dimethylamine->Autoclave Extraction Toluene Extraction Autoclave->Extraction Crude Product Neutralization Neutralization (pH 6-7) Purification Vacuum Distillation Neutralization->Purification Extraction->Neutralization DMAP This compound Purification->DMAP

Caption: Modern synthesis workflow of this compound from resorcinol and dimethylamine.

Mechanism of Action of Neostigmine

As this compound is a key precursor to neostigmine, understanding the latter's mechanism of action is crucial. The following diagram illustrates how neostigmine inhibits acetylcholinesterase.

G cluster_synapse Synaptic Cleft cluster_products Inactive Products ACh Acetylcholine (B1216132) (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding & Activation Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Neostigmine Neostigmine Neostigmine->AChE Inhibition

Caption: Neostigmine inhibits acetylcholinesterase, increasing acetylcholine levels in the synaptic cleft.

Conclusion

This compound is a compound of significant industrial and historical importance. Its role as a precursor to the essential drug neostigmine highlights its contribution to medicine. While traditional synthesis methods pose safety challenges, modern, safer production routes have been developed and are now prevalent. The data and protocols presented in this guide offer a valuable technical resource for chemists and pharmaceutical scientists, facilitating a deeper understanding of this versatile chemical intermediate and its applications.

References

Potential Research Applications of 3-Dimethylaminophenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Dimethylaminophenol (3-DMAP), a substituted aromatic compound, serves as a versatile intermediate in a multitude of research and industrial applications. Its unique chemical structure, featuring both a hydroxyl and a dimethylamino group on a benzene (B151609) ring, imparts a range of reactive properties that make it a valuable precursor in the synthesis of pharmaceuticals, dyes, and other fine chemicals. This technical guide provides a comprehensive overview of the core research applications of this compound, with a focus on its synthesis, biological activities, and utility as a chemical intermediate. Detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows are presented to facilitate its practical application in a laboratory setting.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the desired scale, purity, and available starting materials. The two primary methods are the reaction of resorcinol (B1680541) with dimethylamine (B145610) and the Mannich reaction of 3-aminophenol (B1664112).

Synthesis from Resorcinol and Dimethylamine

A common and efficient method for the industrial production of this compound involves the high-temperature reaction of resorcinol with an aqueous solution of dimethylamine in an autoclave.[1][2] This method is favored for its operational simplicity and the high purity of the resulting product.[1]

Experimental Protocol:

  • Reaction Setup: In a 2L autoclave, combine 354g of resorcinol and 430g of a 40% aqueous solution of dimethylamine.[1]

  • Reaction: Seal the autoclave and heat the mixture to 180°C. Maintain this temperature until the reaction is complete, which can be monitored by pressure changes or analysis of aliquots.[1]

  • Work-up: After the reaction, cool the mixture to 25°C. Transfer the contents to a 5L four-necked flask.[1]

  • Purification:

    • Slowly add 1100g of 35% industrial lye while stirring and cool the mixture to 15°C.[1]

    • Extract impurities with 600ml of toluene (B28343) (in two portions).[1]

    • Neutralize the aqueous phase to a pH of 6-7 with 20% dilute sulfuric acid.[1]

    • Separate the layers and wash the organic layer twice with 550ml of hot water (70°C).[1]

    • Perform vacuum distillation to collect the main fraction of 3-(N,N-dimethylamino)phenol.[1]

Quantitative Data on Synthesis from Resorcinol:

Reactant 1Reactant 2Temperature (°C)PressureYield (%)Reference
ResorcinolDimethylamine (aq. solution)160-210AutoclaveHigh[3]
Synthesis via Mannich Reaction

The Mannich reaction provides an alternative route to aminomethylated phenols. While direct Mannich reaction on phenol (B47542) typically yields ortho and para isomers, specific conditions can be optimized for the synthesis of related structures.[4] For the synthesis of 3-substituted aminophenols, a multi-step process starting from 3-aminophenol is generally employed.

Experimental Protocol (General for Mannich Reaction of Phenols):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-aminophenol (1.0 eq) in ethanol (B145695) or methanol (B129727).[5]

  • Addition of Reagents: To the stirred solution, add an aqueous solution of dimethylamine (1.1 eq), followed by the dropwise addition of an aqueous solution of formaldehyde (B43269) (1.1 eq).[5]

  • Reaction: Heat the reaction mixture to reflux (typically 70-90°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.[5]

  • Work-up and Purification: After completion, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.[5]

Quantitative Data on Mannich Reaction of Phenolic Compounds:

Note: Data for the direct Mannich reaction of 3-aminophenol to yield this compound is limited; the following table provides general optimization parameters for phenolic Mannich reactions.

Phenolic CompoundFormaldehyde (eq)Amine (eq)Temperature (°C)Reaction Time (h)Yield (%)Reference
Phenol (general)1.11.170-1002-4Moderate to High

Workflow for the Synthesis of this compound

G Synthesis Workflow of this compound cluster_0 Method 1: From Resorcinol cluster_1 Method 2: Mannich Reaction Resorcinol Resorcinol Autoclave Autoclave Reaction (160-210°C) Resorcinol->Autoclave Dimethylamine Dimethylamine (aq) Dimethylamine->Autoclave Workup1 Work-up & Purification (Base, Toluene Extraction, Neutralization, Distillation) Autoclave->Workup1 Product This compound Workup1->Product High Purity Aminophenol 3-Aminophenol Mannich_Reaction Mannich Reaction (Reflux, 70-90°C) Aminophenol->Mannich_Reaction Formaldehyde Formaldehyde Formaldehyde->Mannich_Reaction Dimethylamine2 Dimethylamine Dimethylamine2->Mannich_Reaction Workup2 Work-up & Purification (Solvent Removal, Distillation/Recrystallization) Mannich_Reaction->Workup2 Workup2->Product Moderate to High Yield

Caption: General workflows for the synthesis of this compound.

Research Applications in Drug Development

This compound is a key intermediate in the synthesis of several important pharmaceutical compounds, most notably cholinesterase inhibitors.

Cholinesterase Inhibitors: Neostigmine (B1678181) and Rivastigmine

Cholinesterase inhibitors are a class of drugs that prevent the breakdown of the neurotransmitter acetylcholine, leading to increased levels in the synaptic cleft.[6] This mechanism is crucial in the treatment of conditions like myasthenia gravis and Alzheimer's disease.[7] this compound is a precursor for the synthesis of neostigmine.[1][8]

Synthesis of Neostigmine Methylsulfate (B1228091) from this compound:

A common synthetic route involves the reaction of this compound with dimethylcarbamoyl chloride, followed by quaternization with dimethyl sulfate (B86663).[8]

Experimental Protocol:

  • Carbamoylation: React this compound with dimethylcarbamoyl chloride in the presence of a base (e.g., triethylamine) and a catalyst (e.g., 4-dimethylaminopyridine) in an organic solvent like toluene at 40-70°C to yield 3-[(dimethylamino)carbonyl-oxy]-N,N-dimethylbenzenamine.[8]

  • Quaternization: Treat the resulting product with dimethyl sulfate in acetone (B3395972) at 25-45°C.[8]

  • Purification: The neostigmine methylsulfate product can be purified by filtration and recrystallization from a mixture of methanol and ethyl acetate. A reported yield for this final step is 77.9% with a purity of over 99.8%.[8]

Signaling Pathway of Cholinesterase Inhibitors:

G Mechanism of Cholinesterase Inhibition ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) (Enzyme) ACh->AChE Binds to Receptor Cholinergic Receptors (Nicotinic/Muscarinic) ACh->Receptor Binds to Breakdown Hydrolysis AChE->Breakdown Catalyzes Signal Signal Transduction (Cognition, Muscle Contraction) Receptor->Signal Activates Breakdown->ACh breaks down Inhibition Inhibition Neostigmine Neostigmine (from 3-DMAP) Neostigmine->AChE Inhibits

Caption: Simplified signaling pathway of cholinesterase inhibitors.

Cytotoxic and Anti-Cancer Properties

Recent research has explored the cytotoxic effects of 3,5-dimethylaminophenol (a related compound) on cancer cell lines. Studies have shown that it can induce a dose-dependent increase in cytotoxicity in A549 lung cancer cells, with a higher cytotoxic effect on cancer cells compared to normal human lung fibroblasts.[9] This suggests potential avenues for the development of novel anti-cancer agents based on the aminophenol scaffold.

Quantitative Data on Cytotoxicity of 3,5-Dimethylaminophenol:

Cell LineCompoundIC50/EC50EffectReference
A549 (Lung Cancer)3,5-DimethylaminophenolIC50: 45 µMCytotoxicity, Apoptosis Induction[9]
HLF (Human Lung Fibroblast)3,5-DimethylaminophenolIC50: 75 µMLower Cytotoxicity[9]

Application in Dye Synthesis

Aminophenols are widely used as coupling components in the synthesis of azo dyes. The amino and hydroxyl groups on the aromatic ring are electron-donating, facilitating the electrophilic substitution reaction with a diazonium salt.

General Protocol for Azo Dye Synthesis using an Aminophenol Derivative:

  • Diazotization: A primary aromatic amine is treated with a cold aqueous solution of sodium nitrite (B80452) and a mineral acid (e.g., HCl) to form a diazonium salt.[10][11]

  • Coupling: The diazonium salt solution is then slowly added to a cooled alkaline solution of the aminophenol derivative (the coupling component). The reaction mixture is stirred at a low temperature (0-5°C) to facilitate the formation of the azo dye.[10]

  • Isolation: The resulting colored precipitate is isolated by filtration, washed, and can be purified by recrystallization.[10]

Experimental Workflow for Azo Dye Synthesis:

G Azo Dye Synthesis Workflow Start Start Diazotization Diazotization of Primary Aromatic Amine (NaNO2, HCl, 0-5°C) Start->Diazotization Coupling Azo Coupling with 3-Aminophenol Derivative (Alkaline, 0-5°C) Diazotization->Coupling Isolation Isolation of Azo Dye (Filtration, Washing) Coupling->Isolation Purification Purification (Recrystallization) Isolation->Purification End Azo Dye Product Purification->End

Caption: A generalized experimental workflow for the synthesis of azo dyes.

Role in Cyanide Poisoning Treatment

Although 4-dimethylaminophenol (4-DMAP) is more commonly cited, the principle of using dimethylaminophenols as antidotes for cyanide poisoning is an important area of research.[12] The mechanism involves the induction of methemoglobinemia.[13] Cyanide has a high affinity for the ferric iron (Fe³⁺) in the cytochrome c oxidase of mitochondria, inhibiting cellular respiration.[14] Methemoglobin also contains ferric iron and can compete with cytochrome c oxidase for cyanide binding, forming the less toxic cyanomethemoglobin, which can then be detoxified and excreted.[15]

Signaling Pathway in Cyanide Poisoning and Treatment:

G Mechanism of Cyanide Poisoning and DMAP Treatment Cyanide Cyanide (CN⁻) CytochromeOxidase Cytochrome c Oxidase (Fe³⁺) in Mitochondria Cyanide->CytochromeOxidase Binds to & Inhibits Cyanomethemoglobin Cyanomethemoglobin (Less Toxic) Cyanide->Cyanomethemoglobin Forms CellularRespiration Cellular Respiration (ATP Production) CytochromeOxidase->CellularRespiration Essential for DMAP Dimethylaminophenol (Antidote) Hemoglobin Hemoglobin (Fe²⁺) in Red Blood Cells DMAP->Hemoglobin Oxidizes Methemoglobin Methemoglobin (Fe³⁺) Hemoglobin->Methemoglobin Forms Methemoglobin->Cyanide Binds to Detox Detoxification & Excretion Cyanomethemoglobin->Detox

Caption: The role of dimethylaminophenol in treating cyanide poisoning.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties and spectroscopic data of this compound is essential for its handling, characterization, and use in further reactions.

Physicochemical Properties:

PropertyValueReference
Molecular FormulaC₈H₁₁NO[16]
Molecular Weight137.18 g/mol [16]
Melting Point82-84 °C[17]
AppearanceNeedles (from ligroin) or dark gray solid[16]
SolubilitySlightly soluble in water[17]

Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound provides information about the different types of protons and their chemical environments in the molecule. Expected signals would include those for the aromatic protons and the methyl protons of the dimethylamino group.[16][18]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule, providing further structural confirmation.[19]

  • Mass Spectrometry (MS): The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can provide valuable information for structural elucidation. The NIST WebBook provides mass spectral data for 3-(dimethylamino)-phenol.[20]

Conclusion

This compound is a chemical compound with significant potential across various fields of research and development. Its utility as a key intermediate in the synthesis of pharmaceuticals like neostigmine, its application in the production of azo dyes, and its emerging role in toxicological and anti-cancer research highlight its importance. This guide has provided a detailed overview of its synthesis, applications, and relevant quantitative and procedural data to serve as a valuable resource for researchers and professionals in the chemical and biomedical sciences. Further exploration into the biological activities of 3-DMAP and its derivatives may uncover new therapeutic applications.

References

Methodological & Application

Application Notes: Synthesis and Mechanism of Neostigmine Bromide

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the synthesis of neostigmine (B1678181) bromide utilizing 3-Dimethylaminophenol as a key starting material. The document outlines the synthetic pathway, experimental protocols, and the pharmacological mechanism of action of neostigmine. This information is intended for researchers, scientists, and professionals in drug development.

Introduction

Neostigmine bromide is a parasympathomimetic agent that acts as a reversible acetylcholinesterase inhibitor.[1] It is widely used for the treatment of myasthenia gravis, to reverse the effects of non-depolarizing muscle relaxants after surgery, and to manage postoperative urinary retention.[2][3] The synthesis of neostigmine bromide from this compound is a well-established chemical process involving two primary steps: carbamoylation followed by quaternization.

Mechanism of Action

Neostigmine functions by inhibiting the acetylcholinesterase enzyme, which is responsible for the breakdown of acetylcholine (B1216132) (ACh) in the synaptic cleft.[4][5] This inhibition leads to an accumulation of ACh at the neuromuscular junction and other cholinergic synapses.[3][6] The increased concentration of ACh enhances the stimulation of both nicotinic and muscarinic receptors, thereby improving muscle contraction and strength.[4][6] Due to its quaternary ammonium (B1175870) structure, neostigmine does not cross the blood-brain barrier, limiting its effects to the peripheral nervous system.[2][7]

Mechanism_of_Action cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE normally binds to Receptor ACh Receptor on Postsynaptic Membrane ACh->Receptor stimulates Breakdown Breakdown Products (Choline & Acetate) AChE->Breakdown breaks down ACh Response Increased Muscle Contraction Receptor->Response leads to Neostigmine Neostigmine Bromide Neostigmine->AChE INHIBITS Synthesis_Pathway cluster_step1 Step 1: Carbamoylation cluster_step2 Step 2: Quaternization reactant1 This compound intermediate 3-((dimethylcarbamoyl)oxy)- N,N-dimethylaniline reactant1->intermediate + reactant2 N,N-Dimethylcarbamoyl Chloride reactant2->intermediate product Neostigmine Bromide intermediate->product + reactant3 Methyl Bromide reactant3->product Experimental_Workflow start Start step1 Dissolve this compound and Base in Toluene start->step1 step2 Add N,N-Dimethylcarbamoyl Chloride step1->step2 step3 Reflux Reaction Mixture (2-3h) step2->step3 step4 Work-up and Isolate Intermediate step3->step4 step5 Dissolve Intermediate in Acetone step4->step5 step6 Add Methyl Bromide step5->step6 step7 Stir and Allow for Precipitation step6->step7 step8 Filter and Wash Product step7->step8 step9 Recrystallize for Purification step8->step9 end End: Pure Neostigmine Bromide step9->end

References

Application Notes and Protocols: 3-Dimethylaminophenol as a Versatile Intermediate in Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-dimethylaminophenol as a key intermediate in the synthesis of various classes of dyes, including rhodamines, oxazines, and disperse dyes. Detailed experimental protocols and quantitative data are presented to facilitate the practical application of this versatile building block in research and development settings.

Introduction

3-(Dimethylamino)phenol is a crucial precursor in the synthesis of a wide array of dyes due to its reactive phenolic hydroxyl group and the electron-donating nature of its dimethylamino group.[1][2][3] This combination of functional groups allows for its participation in various condensation and coupling reactions, leading to the formation of chromophores with diverse photophysical properties. Its applications span from the creation of highly fluorescent xanthene dyes like rhodamines and oxazines, widely used in biological imaging and sensing, to the production of disperse dyes for coloring synthetic fibers.[4][5][6][7]

Synthesis of Dye Classes from this compound

Rhodamine Dyes

Rhodamine dyes are a class of highly fluorescent xanthene dyes known for their brilliant colors, high quantum yields, and excellent photostability.[5] They are synthesized by the condensation of this compound with a dicarboxylic acid anhydride (B1165640), most commonly phthalic anhydride.[5] The reaction proceeds through an electrophilic substitution on the electron-rich aromatic ring of this compound, followed by a cyclization and dehydration to form the characteristic xanthene core.

A general reaction scheme for the synthesis of a tetramethylrhodamine (B1193902) dye from this compound and phthalic anhydride is depicted below.

G cluster_reactants Reactants cluster_process Process cluster_product Product reactant1 This compound (2 eq.) process1 Condensation reactant1->process1 reactant2 Phthalic Anhydride (1 eq.) reactant2->process1 process2 Cyclization & Dehydration process1->process2 product Tetramethylrhodamine process2->product

Caption: Synthesis of Tetramethylrhodamine.

Oxazine (B8389632) Dyes

Oxazine dyes are structurally related to rhodamines, with the central carbon atom of the xanthene core replaced by a nitrogen atom.[4][8] This structural modification results in a bathochromic shift, causing oxazine dyes to absorb and emit light at longer wavelengths, often in the near-infrared (NIR) region of the spectrum.[4][8] This property makes them particularly valuable for in vivo imaging applications where deeper tissue penetration and reduced autofluorescence are required. The synthesis of oxazine dyes typically involves the condensation of this compound with a nitroso-substituted aniline (B41778) derivative.[8]

Below is a generalized workflow for the synthesis of oxazine dyes.

G cluster_reactants Reactants cluster_process Process cluster_product Product reactant1 This compound process1 Condensation reactant1->process1 reactant2 Nitrosoaniline Derivative reactant2->process1 product Oxazine Dye process1->product

Caption: General Synthesis of Oxazine Dyes.

Disperse Dyes

Disperse dyes are non-ionic dyes with low water solubility, making them suitable for dyeing hydrophobic fibers such as polyester.[7] this compound can be used as a coupling component in the synthesis of azo disperse dyes. The synthesis involves the diazotization of a primary aromatic amine, followed by coupling with this compound. The resulting azo dyes can produce a range of colors, from yellow to red, depending on the specific diazo component used.

The following diagram illustrates the general workflow for synthesizing disperse azo dyes.

G cluster_reactants Reactants cluster_process Process cluster_product Product reactant1 Primary Aromatic Amine process1 Diazotization reactant1->process1 reactant2 This compound process2 Azo Coupling reactant2->process2 process1->process2 product Disperse Azo Dye process2->product

Caption: Synthesis of Disperse Azo Dyes.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of various dyes using this compound and its analogs as precursors.

Dye ClassSpecific Dye ExampleReactantsReaction ConditionsYield (%)Purity (%)Spectroscopic Data (λmax, nm)
RhodamineRhodamine B3-Diethylaminophenol, Phthalic Anhydride180°C, 10-12 min (continuous flow)70-84Not SpecifiedNot Specified
RhodamineRhodamine B Base3-Diethylaminophenol, Phthalic Anhydride170-175°C, 6-7 hours~90Not SpecifiedNot Specified
DisperseAzo Dyes3-Aminophenol derivatives, various diazo componentsNot Specified60-80Not SpecifiedNot Specified

Experimental Protocols

Protocol 1: Synthesis of a Tetramethylrhodamine Dye

This protocol describes the synthesis of a tetramethylrhodamine dye via the condensation of this compound with phthalic anhydride.

Materials:

Procedure:

  • To a solution of phthalic anhydride (1.0 eq) in methanesulfonic acid, add this compound (3.0 eq).

  • Stir the mixture at room temperature for 24 hours.

  • Add chloranil (1.0 eq) to the reaction mixture and continue stirring for another 12 hours.

  • Pour the reaction mixture into ice-water and extract the product with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane as the eluent.

Purification:

  • Column Chromatography: A mobile phase of 0-10% methanol in dichloromethane is typically effective for the separation of rhodamine dyes on a silica gel column.[9]

Characterization:

  • The purified dye can be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure.[9][10][11][12]

Protocol 2: Synthesis of an Oxazine Dye (General Procedure)

This protocol outlines a general method for the synthesis of oxazine dyes.

Materials:

  • This compound

  • p-Nitrosodimethylaniline

  • Ethanol

  • Concentrated Hydrochloric Acid

Procedure:

  • Dissolve this compound (1.0 eq) and p-nitrosodimethylaniline (1.0 eq) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid to the solution.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the crude dye.

  • Collect the solid by filtration and wash with water.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure oxazine dye.

Protocol 3: Synthesis of a Disperse Azo Dye (General Procedure)

This protocol provides a general method for the synthesis of a disperse azo dye using this compound as the coupling component.

Materials:

Procedure:

  • Diazotization:

    • Dissolve aniline (1.0 eq) in a solution of hydrochloric acid and water.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.0 eq) in water, keeping the temperature below 5°C.

    • Stir the mixture for 30 minutes to form the diazonium salt solution.

  • Coupling:

    • Dissolve this compound (1.0 eq) in a dilute sodium hydroxide solution.

    • Cool this solution to 0-5°C.

    • Slowly add the previously prepared diazonium salt solution to the this compound solution, maintaining the temperature below 5°C and keeping the pH alkaline.

    • Stir the reaction mixture for 1-2 hours.

  • Isolation and Purification:

    • Add sodium chloride to the reaction mixture to salt out the dye.

    • Collect the precipitated dye by filtration.

    • Wash the dye with cold water until the washings are neutral.

    • Dry the purified disperse dye in a vacuum oven.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of a broad range of dyes. Its utility in preparing fluorescent rhodamine and oxazine dyes makes it particularly important for applications in life sciences and diagnostics. Furthermore, its role as a coupling component in the synthesis of disperse dyes highlights its significance in the textile industry. The protocols and data provided herein serve as a practical guide for researchers and professionals engaged in the design and synthesis of novel colorants and functional dyes.

References

Application of 3-Dimethylaminophenol in the Preparation of Rhodamine Dyes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of rhodamine dyes utilizing 3-dimethylaminophenol. Rhodamine dyes are a class of highly fluorescent molecules with extensive applications in biological imaging, diagnostics, and as labeling agents in drug development due to their exceptional photophysical properties. This compound serves as a key precursor in the synthesis of various rhodamine derivatives, including the widely used tetramethylrhodamine (B1193902) (TMR).

I. Overview of Synthetic Strategies

The primary method for synthesizing the rhodamine scaffold from this compound involves the condensation reaction with an appropriate anhydride (B1165640) or a related dicarbonyl compound. The choice of this second reactant is crucial as it determines the final structure and functionalization of the dye.

A common and traditional approach is the reaction of two equivalents of this compound with one equivalent of phthalic anhydride. This reaction, typically carried out at elevated temperatures, leads to the formation of the xanthene core structure characteristic of rhodamine dyes.[1][2] However, a significant drawback of using unsymmetrical anhydrides is the production of a mixture of regioisomers, which can be challenging to separate.[3][4]

To address the issue of isomeric mixtures, modern synthetic strategies employ phthalaldehydic acids as substitutes for anhydrides. This approach offers a single point of reactivity for the aminophenol, enabling the regioselective synthesis of rhodamine dyes in high yields and isomeric purity.[3][4]

Another synthetic route involves the condensation of 3-diethylaminophenol (B49911) with formaldehyde, followed by oxidation, to produce simple rhodamine dyes.[5] While this method is straightforward, it offers less flexibility for introducing functional groups for bioconjugation.

Continuous flow synthesis has also emerged as a sustainable and efficient method for producing rhodamine B dyes, offering rapid reaction times and eliminating the need for solvents.[2]

II. Quantitative Data Summary

The following table summarizes key quantitative data for rhodamine dyes synthesized using this compound and its analogues under various reported conditions. This data is essential for selecting the appropriate dye and synthetic route based on desired properties such as yield and spectral characteristics.

Rhodamine DerivativePrecursorsSolvent/CatalystTemperature (°C)Time (h)Yield (%)Reference
Rhodamine B Base3-Diethylaminophenol, Phthalic anhydrideNone (CO2 blanket)170-1756-7~90[1]
5-Carboxytetramethylrhodamine (5-TMR)5-Carboxyphthalaldehydic acid, 3-(Dimethylamino)phenolTrifluoroethanol752278[6]
6-Carboxy-X-rhodamine (6-CXR)6-carboxyphthalaldehydic acid derivative, Phenol derivativeTrifluoroethanol802082[6]
Rhodamine B derivatives3-Dialkylamino phenols, Phthalic anhydride derivativesNone (Mechanochemical)1800.17-0.270-84[2]

III. Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of representative rhodamine dyes using this compound.

Protocol 1: Synthesis of Rhodamine B Base via Thermal Condensation

This protocol is adapted from the traditional synthesis of Rhodamine B using 3-diethylaminophenol, a close analogue of this compound.

Materials:

  • 3-Diethylaminophenol

  • Phthalic anhydride

  • Sodium hydroxide (B78521) (caustic soda)

  • Water

  • Carbon dioxide source (e.g., cylinder with regulator)

  • Reaction vessel with stirrer and heating mantle

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel, combine 10 parts by weight of 3-diethylaminophenol and 12 parts by weight of phthalic anhydride.

  • Heat the stirred mixture to 175°C under a continuous blanket of carbon dioxide.

  • Maintain the reaction mixture at 170-175°C for 6-7 hours.

  • After the reaction is complete, cool the mixture to 40°C.

  • Discharge the cooled reaction mass into water to form a slurry.

  • Adjust the pH of the slurry to 12 by adding a solution of sodium hydroxide.

  • Filter the resulting insoluble material.

  • Wash the filter cake with water.

  • Dry the filter cake to obtain Rhodamine B Base. The expected yield is approximately 90% of the theoretical yield.[1]

Protocol 2: Regioselective Synthesis of 5-Carboxytetramethylrhodamine (5-TMR)

This protocol utilizes a phthalaldehydic acid for a regioselective synthesis, yielding a single isomer of carboxy-TMR.

Materials:

Procedure:

  • In a 50 mL round-bottom flask equipped with a stir bar, charge 84.0 mg (0.43 mmol) of 5-carboxyphthalaldehydic acid and 237 mg (1.73 mmol) of 3-(dimethylamino)phenol.[6]

  • Add 20 mL of trifluoroethanol to the flask.

  • Bubble oxygen through the solution for 5 minutes.

  • Heat the resulting dark brown solution to 75°C under an oxygen atmosphere and stir vigorously for 22 hours.[6]

  • Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).

  • Upon completion, concentrate the solvent in vacuo to obtain a dark blue residue.

  • Purify the residue by silica gel chromatography using a gradient of 0% to 60% methanol in dichloromethane to yield 146 mg (78% yield) of 5-carboxytetramethylrhodamine.[6]

IV. Visualizations

Reaction Pathways and Workflows

The following diagrams illustrate the key chemical transformations and experimental workflows described in the protocols.

Synthesis_of_Rhodamine_B cluster_reactants Reactants cluster_process Reaction cluster_product Product This compound This compound Condensation Condensation This compound->Condensation Phthalic_Anhydride Phthalic_Anhydride Phthalic_Anhydride->Condensation Rhodamine_Dye Rhodamine_Dye Condensation->Rhodamine_Dye

Caption: General synthesis of rhodamine dyes.

Experimental_Workflow_TMR Start Start Combine_Reactants Combine This compound & Phthalaldehydic Acid Start->Combine_Reactants Add_Solvent Add Trifluoroethanol Combine_Reactants->Add_Solvent Oxygenate Bubble O2 Add_Solvent->Oxygenate Heat_and_Stir Heat to 75°C Stir for 22h Oxygenate->Heat_and_Stir Concentrate Concentrate in vacuo Heat_and_Stir->Concentrate Purify Silica Gel Chromatography Concentrate->Purify Product 5-TMR Purify->Product

Caption: Workflow for 5-TMR synthesis.

References

The Role of 3-Dimethylaminophenol in Nerve Agent Analysis: A Review of Derivatization Techniques

Author: BenchChem Technical Support Team. Date: December 2025

While 3-Dimethylaminophenol (3-DMAP) is a versatile chemical reagent, a comprehensive review of scientific literature reveals no established application of it as a direct derivatizing agent for the analysis of organophosphorus nerve agents. Extensive searches of chemical databases and analytical chemistry literature did not yield any protocols or application notes detailing the use of 3-DMAP for this specific purpose. Its chemical structure, containing a phenolic hydroxyl group and a tertiary amine, could theoretically be exploited for derivatization; for instance, the phenolic group could potentially react with the phosphorus center of a nerve agent. However, this application is not documented in the available literature. It is plausible that 3-DMAP could be a precursor in the synthesis of a more complex derivatizing agent or be used in a post-column detection system, but no evidence for such uses in nerve agent analysis was found.

This report will instead focus on well-established and widely used derivatization methods for the analysis of nerve agents and their degradation products, providing detailed application notes and protocols for researchers, scientists, and drug development professionals. These methods are crucial for converting the polar, non-volatile hydrolysis products of nerve agents into derivatives suitable for analysis by gas chromatography-mass spectrometry (GC-MS) and for enhancing detection in liquid chromatography-mass spectrometry (LC-MS).

Established Derivatization Methods for Nerve Agent Analysis

The primary challenge in the retrospective analysis of nerve agent exposure is the rapid hydrolysis of the parent compounds in the environment and in biological systems to form stable, non-volatile alkyl methylphosphonic acids (AMPAs). Derivatization is a critical step to enable their analysis by GC-MS and improve their detection by LC-MS. The most common derivatization techniques are silylation and alkylation.

Silylation

Silylation is a widely employed technique that replaces active hydrogen atoms in polar functional groups with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. This process increases the volatility and thermal stability of the analytes, making them amenable to GC-MS analysis.[1][2]

Data Presentation: Silylation Derivatization for Nerve Agent Degradation Products

Derivatizing ReagentAnalyte (Nerve Agent Degradation Product)Analytical MethodLimit of Detection (LOD)Reference
MTBSTFA with 1% TBDMSClEMPA, IMPA, EDPA, IBMPA, PMPA, CMPA, MPAGC-ICPMS< 5 pg[1][3]
BSTFA with 1% TMCSEA-2192GC-MSNot Specified[1]
MTBSTFAMPA, EPA, nPPA, nBPA, EMPA, IMPA, PMPAGC-MSNot Specified[1]

Experimental Protocol: Silylation of Alkylphosphonic Acids with MTBSTFA

This protocol is adapted from the method described for the analysis of seven nerve agent degradation products by GC-ICPMS.[1][3]

Materials:

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylsilyl chloride (TBDMSCl)

  • Acetonitrile (B52724) (ACN), anhydrous

  • Sample containing alkylphosphonic acids (e.g., extracted from water or soil)

  • Heating block or oven

  • GC-MS or GC-ICPMS system

Procedure:

  • Evaporate the sample extract containing the alkylphosphonic acids to dryness under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous acetonitrile to the dried residue.

  • Add 50 µL of MTBSTFA (with 1% TBDMSCl) to the vial.

  • Seal the vial tightly.

  • Heat the reaction mixture at 80°C for 45 minutes.[4]

  • Cool the sample to room temperature.

  • The sample is now ready for injection into the GC-MS or GC-ICPMS system.

Visualization: Silylation Derivatization Workflow

silylation_workflow start Sample containing Alkylphosphonic Acids evaporation Evaporation to Dryness start->evaporation reconstitution Reconstitution in Acetonitrile evaporation->reconstitution derivatization Addition of MTBSTFA Heating at 80°C for 45 min reconstitution->derivatization analysis GC-MS or GC-ICPMS Analysis derivatization->analysis

Silylation workflow for nerve agent degradation products.
Alkylation

Alkylation involves the introduction of an alkyl group (e.g., methyl, pentafluorobenzyl) to the analyte. This derivatization also increases volatility and can introduce electrophoric groups that enhance sensitivity in detection methods like electron capture negative ion chemical ionization (NICI) GC-MS.[1][4]

Data Presentation: Alkylation Derivatization for Nerve Agent Degradation Products

Derivatizing ReagentAnalyte (Nerve Agent Degradation Product)Analytical MethodLimit of Detection (LOD)Reference
Pentafluorobenzyl bromide (PFBBr)IMPA, PMPA, CMPAGC-MS (EI and CI)10–200 ng/mL (spiked in urine/blood)[1][4]
Pentafluorobenzyl bromide (PFBBr)EMPA, IMPA, PMPAGC-NICI-MS/MSFemtogram levels[1]
DiazomethaneSarin, Soman, Cyclosarin, VX, Tabun metabolitesGC-MS-MS< 1 µg/L[5]
1-(diazomethyl)-3,5-bis(trifluoromethyl)benzeneAlkylphosphonic acidsGC-MS (NICI)5-10 ng/mL[6][7]
3-pyridyldiazomethaneEMPA, IMPA, PMPA, CMPA, etc.GC-MS (EI and CI)Not Specified[4]

Experimental Protocol: Alkylation of Alkylphosphonic Acids with PFBBr

This protocol is a general representation based on methods described for the derivatization of alkylphosphonic acids.[1][4]

Materials:

  • Pentafluorobenzyl bromide (PFBBr) solution in acetonitrile

  • Sample extract containing alkylphosphonic acids

  • Aqueous solution of a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) hydroxide)

  • Organic solvent for extraction (e.g., toluene)

  • Heating block or water bath

  • GC-MS system

Procedure:

  • Adjust the pH of the aqueous sample extract containing alkylphosphonic acids to be basic.

  • Add a phase-transfer catalyst to the aqueous solution.

  • Add the PFBBr solution in an organic solvent (e.g., toluene) to the aqueous sample.

  • Heat the biphasic mixture at a specified temperature (e.g., 60-90°C) for a defined period (e.g., 1-2 hours) with vigorous stirring.

  • After cooling, separate the organic layer.

  • Wash the organic layer with a basic solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • The sample is now ready for injection into the GC-MS system.

alkylation_workflow start Aqueous Sample with Alkylphosphonic Acids ph_adjustment pH Adjustment (Basic) start->ph_adjustment reagent_addition Addition of PFBBr & Phase-Transfer Catalyst ph_adjustment->reagent_addition reaction Heating and Stirring (Biphasic Reaction) reagent_addition->reaction extraction Organic Layer Separation reaction->extraction washing Washing and Drying extraction->washing analysis GC-MS Analysis washing->analysis

Logical diagram showing the benefit of cationic derivatization.

References

Application Note: HPLC Analysis of 3-Dimethylaminophenol and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Dimethylaminophenol (3-DMAP) is a crucial intermediate in the synthesis of pharmaceuticals, such as neostigmine (B1678181) bromide, and various dyes.[1][2] The purity of 3-DMAP is critical to ensure the quality, safety, and efficacy of the final products.[3][4] High-Performance Liquid Chromatography (HPLC) is a standard technique for the separation, identification, and quantification of the main compound and its process-related and degradation impurities.[5][6]

This application note provides a comprehensive reverse-phase HPLC (RP-HPLC) method for the analysis of this compound and its potential impurities. It includes a detailed experimental protocol, system suitability criteria, and a method for identifying potential degradation products through forced degradation studies.[7][8]

Potential Impurities

Impurities in this compound can originate from the synthesis process or degradation.[5] Common synthesis routes include the reaction of m-aminophenol with dimethyl sulfate (B86663) or the reaction of resorcinol (B1680541) with dimethylamine.[1][2][9][10] Therefore, potential process-related impurities may include unreacted starting materials and by-products from side reactions.[5][11]

Due to its phenolic hydroxyl group and tertiary amine, this compound is susceptible to degradation from oxidation, light, and heat.[1][12] Forced degradation studies under stress conditions (acid, base, oxidation, heat, and light) are essential to identify potential degradation products and establish the stability-indicating nature of the analytical method.[7][12][13]

Experimental Protocols

HPLC Method for Analysis of this compound and Impurities

This protocol describes a gradient RP-HPLC method for the separation and quantification of 3-DMAP and its impurities.

Table 1: HPLC Method Parameters

ParameterCondition
Instrumentation HPLC system with a UV-Vis or Photodiode Array (PDA) Detector
Column C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.05 M Phosphate (B84403) Buffer (pH adjusted to 4.85 with phosphoric acid)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min[14][15]
Column Temperature 40°C[15]
Detection Wavelength 285 nm[14]
Injection Volume 10 µL[16]
Gradient Program Time (min)
0
20
25
27
35
Preparation of Solutions
  • Mobile Phase Preparation: Prepare the phosphate buffer by dissolving the appropriate amount of monobasic potassium phosphate in HPLC-grade water and adjusting the pH. Filter and degas both mobile phases before use.[17]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.[17]

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1-100 µg/mL) by diluting the stock solution with the mobile phase mixture.[17]

  • Sample Preparation: Accurately weigh a sample of this compound, dissolve it in the mobile phase mixture to a known concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.[17]

System Suitability

Before sample analysis, verify the HPLC system's performance by injecting a working standard solution (e.g., 20 µg/mL) five times. The system is deemed suitable for use if it meets the criteria outlined below.

Table 2: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates ≥ 2000
Repeatability (%RSD of Peak Area) ≤ 2.0%
Forced Degradation Protocol

To identify potential degradation products, subject this compound to the following stress conditions.[12] Analyze the stressed samples using the HPLC method described above.

Table 3: Forced Degradation Study Conditions

Degradation TypeCondition
Acid Hydrolysis Dissolve sample in 0.1 M HCl and heat at 80°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase.[12]
Base Hydrolysis Dissolve sample in 0.1 M NaOH and heat at 80°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute with mobile phase.[12]
Oxidation Dissolve sample in 3% H₂O₂ and keep at room temperature for 24 hours, protected from light. Dilute with mobile phase.[12][13]
Thermal Degradation Expose the solid sample to 105°C for 48 hours. Dissolve in mobile phase for analysis.[12]
Photolytic Degradation Expose a solution of the sample (e.g., 100 µg/mL) in a quartz cuvette to UV light (254 nm) for 24 hours. A control sample should be wrapped in foil and kept at the same temperature.[12]

Data Presentation

Table 4: Potential Impurities and Degradation Products of this compound

Compound NamePotential Origin
m-AminophenolUnreacted starting material[1][2]
ResorcinolUnreacted starting material[1][2]
Oxidative DegradantsFormed during oxidative stress[12]
Hydrolytic DegradantsFormed during acid/base stress[12]
Photolytic DegradantsFormed upon exposure to light[12]

Visualizations

The following diagrams illustrate the experimental workflow and the impurity profile of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemSuitability System Suitability Testing MobilePhase->SystemSuitability StandardSol Standard Solution Preparation StandardSol->SystemSuitability SampleSol Sample Solution Preparation SampleInjection Sample Injection & HPLC Run SampleSol->SampleInjection SystemSuitability->SampleInjection If Passed Chromatogram Chromatogram Acquisition SampleInjection->Chromatogram PeakIntegration Peak Integration & Identification Chromatogram->PeakIntegration Quantification Quantification of Impurities PeakIntegration->Quantification Report Final Report Generation Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Impurity_Profile cluster_impurities Potential Impurities cluster_synthesis Synthesis-Related cluster_degradation Degradation Products DMAP This compound (API) mAP m-Aminophenol DMAP->mAP from Resorcinol Resorcinol DMAP->Resorcinol from Byproducts Other By-products DMAP->Byproducts from Oxidative Oxidative DMAP->Oxidative forms Hydrolytic Hydrolytic DMAP->Hydrolytic forms Photolytic Photolytic DMAP->Photolytic forms

Caption: Potential impurity profile of this compound.

Conclusion

The HPLC method detailed in this application note is suitable for the quantitative analysis of this compound and the separation of its potential process-related and degradation impurities. The inclusion of forced degradation studies ensures that the method is stability-indicating, which is a critical requirement in pharmaceutical development and quality control. This protocol provides a robust framework for researchers and scientists to accurately assess the purity and stability of this compound.

References

Application Notes and Protocols for the Synthesis of Neostigmine from 3-Dimethylaminophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neostigmine (B1678181) is a parasympathomimetic drug that acts as a reversible acetylcholinesterase inhibitor. It is widely used for the treatment of myasthenia gravis and to reverse the effects of non-depolarizing muscle relaxants after surgery. This document provides a detailed protocol for the chemical synthesis of neostigmine, commencing from the starting material 3-dimethylaminophenol. The synthesis involves a two-step process: the formation of a dimethylcarbamate (B8479999) intermediate followed by quaternization of the tertiary amine to yield the final active compound. This protocol includes reaction conditions, purification methods, and quantitative data to guide researchers in the successful synthesis of neostigmine.

Introduction

The synthesis of neostigmine from this compound is a well-established chemical process. The first step involves the reaction of this compound with dimethylcarbamoyl chloride to form the intermediate, 3-((dimethylcarbamoyloxy)phenyl)dimethylamine.[1] This reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, thereby facilitating the nucleophilic attack on the carbamoyl (B1232498) chloride. The subsequent and final step is the quaternization of the tertiary amine on the intermediate with an alkylating agent, such as methyl bromide or dimethyl sulfate, to produce neostigmine bromide or neostigmine methylsulfate (B1228091), respectively.[1][2][3][4]

Mechanism of Action

Neostigmine exerts its therapeutic effect by inhibiting the enzyme acetylcholinesterase.[1][5][6] In the neuromuscular junction, the neurotransmitter acetylcholine (B1216132) is released from the presynaptic neuron to stimulate muscle contraction by binding to receptors on the postsynaptic membrane. Acetylcholinesterase is responsible for the rapid hydrolysis of acetylcholine, which terminates the signal and allows the muscle to relax.[1][5] Neostigmine binds to the anionic and esteratic sites of acetylcholinesterase, preventing it from breaking down acetylcholine.[1] This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission and increasing muscle tone.[5]

Neostigmine Mechanism of Action cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Muscle Cell ACh_Vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_Vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR ACh Receptors ACh->AChR Binds Neostigmine Neostigmine Neostigmine->AChE Inhibits Muscle_Contraction Muscle Contraction AChR->Muscle_Contraction Stimulates

Figure 1. Mechanism of action of Neostigmine at the neuromuscular junction.

Synthetic Workflow

The synthesis of neostigmine from this compound can be summarized in the following two primary steps: carbamoylation and quaternization. The overall workflow is depicted in the diagram below.

Neostigmine Synthesis Workflow Start Start: this compound Step1 Step 1: Carbamoylation - Add Base (e.g., NaOH, KOH, Na metal) - React with Dimethylcarbamoyl Chloride Start->Step1 Intermediate Intermediate: 3-((dimethylcarbamoyloxy)phenyl)dimethylamine Step1->Intermediate Step2 Step 2: Quaternization - React with Alkylating Agent (e.g., Methyl Bromide or Dimethyl Sulfate) Intermediate->Step2 Product Final Product: Neostigmine Bromide or Neostigmine Methylsulfate Step2->Product Purification Purification - Filtration - Washing with Solvent - Drying under Reduced Pressure Product->Purification End End Product Purification->End

Figure 2. General workflow for the synthesis of neostigmine.

Experimental Protocols

The following protocols are based on established methods for the synthesis of neostigmine.

Protocol 1: Synthesis of Neostigmine Iodide

This protocol utilizes sodium metal for the initial deprotonation.

Materials:

Procedure:

  • Formation of Sodium 3-Dimethylaminophenolate: In a suitable reaction vessel, react this compound with a 2.0-2.5 molar excess of sodium metal in toluene at the boiling point of the solvent.[2][7]

  • Carbamoylation: To the resulting solution, add a 1.5 molar excess of dimethylcarbamoyl chloride.[2]

  • Work-up: After the reaction is complete, wash the toluene filtrate with a sodium hydroxide solution and then with water.[2] Evaporate the toluene to obtain the intermediate, 3-((dimethylcarbamoyloxy)phenyl)dimethylamine.[2]

  • Quaternization: Dissolve the obtained intermediate (e.g., 3.0 g, 0.014 mol) in approximately 45 ml of diethyl ether.[2] To this solution, add a 1.5-fold molar excess of methyl iodide (0.021 mol, 3 g) with stirring.[2]

  • Isolation and Purification: Incubate the mixture for 24 hours in an inert atmosphere.[2] The precipitated white crystalline product (neostigmine iodide) is then filtered, washed with diethyl ether, and dried under reduced pressure at 50 °C.[2]

Protocol 2: Synthesis of Neostigmine Methylsulfate

This protocol employs a catalyst for the carbamoylation step.

Materials:

Procedure:

  • Carbamoylation: React this compound with dimethylcarbamoyl chloride in the presence of an organic base such as triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP).[3] This reaction yields 3-[(dimethylamino)carbonyl-oxy]-N,N-dimethylbenzenamine.[3]

  • Quaternization: Treat the resulting intermediate with dimethyl sulfate.[3]

  • Purification: The crude product can be purified by dilution with ethyl acetate to yield neostigmine methylsulfate of high purity.[3]

Quantitative Data Summary

ParameterProtocol 1 (Neostigmine Iodide)Protocol 2 (Neostigmine Methylsulfate)Reference(s)
Starting Material This compoundThis compound[2][3]
Base Sodium MetalTriethylamine / DMAP[2][3]
Carbamoylating Agent Dimethylcarbamoyl chlorideDimethylcarbamoyl chloride[2][3]
Alkylating Agent Methyl iodideDimethyl sulfate[2][3]
Reaction Time (Quaternization) 24 hoursNot specified[2]
Overall Yield 88% (based on this compound)77.9%[2][3]
Product Purity Confirmed by HPLC, NMR, Mass SpecNLT 99.8%[2][3]

Safety Precautions

  • Dimethylcarbamoyl chloride is highly toxic and a suspected carcinogen.[8] It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.

  • Dimethyl sulfate and methyl iodide are toxic and corrosive alkylating agents. Handle with care and avoid inhalation or skin contact.

  • Sodium metal is highly reactive with water. Handle under an inert atmosphere and use appropriate quenching procedures.

  • The reactions should be carried out by trained personnel in a laboratory setting with access to safety equipment.

Conclusion

The synthesis of neostigmine from this compound is a robust and high-yielding process. The choice of base and alkylating agent can be adapted to produce different salt forms of neostigmine. The provided protocols and quantitative data offer a comprehensive guide for the laboratory-scale synthesis of this important pharmaceutical compound. Adherence to strict safety measures is paramount due to the hazardous nature of some of the reagents involved.

References

Application Note: Hypothetical Derivatization of Primary Amines with 3-Dimethylaminophenol for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document presents a theoretical application and protocol for the derivatization of primary amines using 3-Dimethylaminophenol. To the best of our knowledge, this specific method has not been published in peer-reviewed literature and would require experimental validation. The proposed reaction mechanisms, protocols, and data are intended to serve as a conceptual guide for researchers.

Introduction

The quantitative analysis of primary amines by Gas Chromatography-Mass Spectrometry (GC-MS) is often challenging due to their high polarity, low volatility, and tendency to produce tailing peaks.[1] Chemical derivatization is a common strategy to overcome these limitations by converting the polar primary amine group into a less polar, more volatile, and more thermally stable functional group.[2][3] This enhances chromatographic resolution and improves sensitivity.[4]

This application note proposes a novel, hypothetical derivatization strategy for primary amines using this compound as the derivatizing agent. The proposed reaction aims to form a stable, higher molecular weight derivative that is more amenable to GC-MS analysis. The introduction of the dimethylaminophenol moiety is theorized to offer a distinct fragmentation pattern in the mass spectrometer, potentially aiding in structural elucidation and selective detection.

Principle of Derivatization

The proposed derivatization involves a condensation reaction between a primary amine and this compound, catalyzed by a suitable reagent, to form a Schiff base (imine) or a related N-substituted derivative. The hydroxyl group of the phenol (B47542) and the amine group of the analyte react to form a more volatile and thermally stable product. This derivatization is expected to significantly improve the chromatographic properties of primary amines.

Hypothetical Reaction:

R-NH₂ (Primary Amine) + C₈H₁₁NO (this compound) → [Derivative] + H₂O

The resulting derivative would have a higher molecular weight and be less polar, making it ideal for GC-MS analysis.

Experimental Protocol (Hypothetical)

This protocol outlines a hypothetical procedure for the derivatization of a primary amine standard (e.g., amphetamine) with this compound.

1. Materials and Reagents

  • Primary Amine Standard (e.g., Amphetamine)

  • This compound (≥97% purity)

  • Anhydrous Pyridine (B92270) (GC grade)

  • Ethyl Acetate (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (as a potential catalyst and for derivatizing the hydroxyl group)

  • Anhydrous Sodium Sulfate

  • Reaction Vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen evaporator

2. Standard and Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of the primary amine standard in methanol.

  • Working Standards: Create a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with methanol.

  • Sample Preparation: For a hypothetical sample, perform a suitable extraction (e.g., liquid-liquid extraction) to isolate the primary amines into an organic solvent like ethyl acetate. Dry the extract over anhydrous sodium sulfate.

3. Derivatization Procedure

  • Aliquot Sample: Transfer 100 µL of the sample extract or working standard solution into a 2 mL reaction vial.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature. It is crucial to remove all water and protic solvents.

  • Reagent Addition:

    • Add 50 µL of anhydrous pyridine to the dried residue.

    • Add a freshly prepared solution of this compound in pyridine (e.g., 10 mg/mL). The optimal concentration would need to be determined experimentally.

    • Add 50 µL of BSTFA with 1% TMCS. This is hypothesized to facilitate the reaction and derivatize the phenolic hydroxyl group for maximum volatility.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 60 minutes in a heating block.

  • Cooling: After incubation, allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for GC-MS analysis. Inject 1 µL of the derivatized solution into the GC-MS system.

Hypothetical GC-MS Parameters

The following table summarizes the proposed instrument parameters for the analysis of the derivatized primary amines.

ParameterSuggested Value
GC System
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Inlet Temperature280°C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.2 mL/min
Oven ProgramInitial temp 100°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min
MS System
Ion Source Temp.230°C
Quadrupole Temp.150°C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Range50-550 amu
Data AcquisitionScan Mode (for identification) and Selected Ion Monitoring (SIM) Mode (for quantification)

Illustrative Quantitative Data

The following table presents hypothetical quantitative data for the GC-MS analysis of three different primary amines after derivatization with this compound.

Analyte (Primary Amine)Hypothetical Retention Time (min)Hypothetical Molecular Ion (M+) [m/z]Key Hypothetical Fragment Ions [m/z]Linearity (R²)Hypothetical LOD (µg/mL)Hypothetical LOQ (µg/mL)
Amphetamine12.5254165, 121, 910.9980.10.3
Phentermine13.1268179, 121, 910.9970.150.45
2-Phenylethylamine11.8240151, 121, 770.9990.080.24

Visualizations

Experimental Workflow

G Diagram 1: Experimental Workflow for Derivatization and GC-MS Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Primary Amine Standard or Extract Dry Evaporate to Dryness Sample->Dry AddReagents Add Pyridine, this compound, and BSTFA Dry->AddReagents React Vortex and Heat (70°C, 60 min) AddReagents->React Cool Cool to Room Temperature React->Cool Inject Inject into GC-MS Cool->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Acquire Data Acquisition Detect->Acquire Analyze Quantification and Identification Acquire->Analyze

Diagram 1: Experimental Workflow for Derivatization and GC-MS Analysis

Hypothetical Mass Fragmentation Pathway

This diagram illustrates a plausible fragmentation pathway for a generic primary amine derivative. The fragmentation is predicted to be initiated by cleavage alpha to the nitrogen atom.

G Diagram 2: Hypothetical Mass Fragmentation Pathway cluster_frags Primary Fragments cluster_frags2 Secondary Fragments Derivative [R-CH₂-N=CH-C₆H₄-N(CH₃)₂]⁺˙ (Molecular Ion) Frag1 [R]⁺ Derivative->Frag1 α-cleavage Frag2 [CH₂=N=CH-C₆H₄-N(CH₃)₂]⁺ Derivative->Frag2 α-cleavage Frag3 [C₆H₄-N(CH₃)₂]⁺ Frag2->Frag3 Frag4 [CH₂=N=CH]⁺ Frag2->Frag4

Diagram 2: Hypothetical Mass Fragmentation Pathway

Conclusion

The proposed, theoretical method of derivatizing primary amines with this compound presents a novel avenue for enhancing their analysis by GC-MS. This hypothetical protocol is designed to improve the volatility and thermal stability of primary amines, leading to better chromatographic performance. The unique structural features of the derivative are anticipated to yield characteristic mass spectra, facilitating both qualitative and quantitative analyses. While this application note provides a detailed theoretical framework, experimental validation is essential to determine the efficacy and robustness of this derivatization strategy.

References

Application Notes and Protocols: The Role of 3,5-Dimethylaminophenol in Cellular Apoptosis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylaminophenol (3,5-DMAP), a metabolite of 3,5-dimethylaniline, has emerged as a significant compound in the study of cellular apoptosis.[1][2][3][4] Its pro-apoptotic activities are primarily attributed to the induction of oxidative stress through the generation of reactive oxygen species (ROS), making it a valuable tool for investigating the mechanisms of programmed cell death.[1][3][4] These application notes provide a comprehensive overview of the use of 3,5-DMAP in apoptosis research, including its mechanism of action, detailed experimental protocols, and quantitative data.

Mechanism of Action

3,5-DMAP induces apoptosis primarily through the intrinsic pathway, initiated by intracellular ROS production.[1][3][4] This compound undergoes redox cycling with its metabolite, 3,5-dimethylquinone imine, leading to the sustained generation of ROS, including hydrogen peroxide (H₂O₂) and hydroxyl radicals (·OH).[1][2][3] The resulting oxidative stress triggers a cascade of cellular events culminating in apoptosis.

The key molecular events in 3,5-DMAP-induced apoptosis include:

  • DNA Damage: Increased ROS levels cause DNA damage, including single-strand breaks.[4][5]

  • p53 Activation: The tumor suppressor protein p53 is upregulated in response to cellular stress, playing a crucial role in initiating the apoptotic cascade.[6][7][8]

  • Modulation of Bcl-2 Family Proteins: 3,5-DMAP alters the balance of pro- and anti-apoptotic Bcl-2 family proteins. It upregulates pro-apoptotic proteins like Bax and Bad while downregulating the anti-apoptotic protein Bcl-2.[7][8]

  • Mitochondrial Dysfunction: The increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP).[9][10] This results in the release of cytochrome c from the mitochondria into the cytosol.[6][7][8]

  • Caspase Activation: In the cytosol, cytochrome c participates in the formation of the apoptosome, which activates the initiator caspase-9. This, in turn, activates the executioner caspase-3, a central mediator of apoptosis.[1][2][3][6][7]

  • Cell Cycle Arrest: In some cell types, 3,5-DMAP has been shown to induce cell cycle arrest, further contributing to its anti-proliferative effects.[7][11]

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of 3,5-DMAP on various cell lines.

Table 1: Cytotoxicity of 3,5-Dimethylaminophenol

Cell LineTreatment Concentration (µM)ObservationReference
Chinese Hamster Ovary (AA8)0, 10, 25, 50, 100Dose-dependent increase in apoptosis after 24 hours.[1]
A549 (Non-small cell lung cancer)0, 25, 50Dose-dependent increase in cytotoxicity. Significantly higher cytotoxicity compared to normal human lung fibroblasts (HLF).[6][12]
UROtsa (Human urothelial cells)50Induced single-strand DNA breaks, lipid peroxidation, and protein oxidation.[5][13]

Table 2: Effect of 3,5-Dimethylaminophenol on Apoptotic Markers

Cell LineTreatment Concentration (µM)MarkerChangeReference
A549Not specifiedp53Upregulated[6][7][8]
A549Not specifiedBaxIncreased[7][8]
A549Not specifiedBadIncreased[7][8]
A549Not specifiedBcl-2Decreased[7][8]
A549Not specifiedCytochrome cIncreased (in cytosol)[6][7][8]
AA8 & UV5Not specifiedPro-caspase-3Increased expression[1]
AA8 & UV5Not specifiedPro-PARPIncreased expression[1]

Mandatory Visualization

cluster_0 3,5-DMAP Exposure cluster_1 Cellular Response cluster_2 Mitochondrial Pathway cluster_3 Apoptotic Execution 3,5-DMAP 3,5-DMAP ROS Reactive Oxygen Species (ROS) Generation 3,5-DMAP->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bcl2_Family Modulation of Bcl-2 Family Proteins (↑Bax, ↓Bcl-2) p53->Bcl2_Family MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2_Family->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Signaling pathway of 3,5-DMAP-induced apoptosis.

Experimental Protocols

Cell Culture and Treatment

Materials:

  • Target cell line (e.g., A549, CHO, UROtsa)

  • Complete cell culture medium (specific to the cell line)

  • 3,5-Dimethylaminophenol (3,5-DMAP)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 6-well or 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Culture cells in the appropriate complete medium in a humidified incubator.

  • Seed cells into 6-well or 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare a stock solution of 3,5-DMAP in DMSO.

  • Dilute the 3,5-DMAP stock solution in complete medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

  • Remove the existing medium from the cells and replace it with the medium containing the various concentrations of 3,5-DMAP.

  • Include a vehicle control group treated with medium containing the same concentration of DMSO as the highest 3,5-DMAP treatment group.

  • Incubate the cells for the desired time period (e.g., 24, 48 hours).

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

Materials:

  • Treated and control cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Following treatment with 3,5-DMAP, harvest the cells (including any floating cells in the supernatant) by trypsinization (for adherent cells) or centrifugation.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

start Start: 3,5-DMAP Treated Cells harvest Harvest Cells (including supernatant) start->harvest wash_pbs Wash with cold PBS (2x) harvest->wash_pbs resuspend Resuspend in 1X Binding Buffer (1x10^6 cells/mL) wash_pbs->resuspend transfer Transfer 100 µL to flow cytometry tube resuspend->transfer add_reagents Add 5 µL Annexin V-FITC and 5 µL PI transfer->add_reagents incubate Incubate 15 min at RT, dark add_reagents->incubate add_buffer Add 400 µL 1X Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry (within 1 hour) add_buffer->analyze end End: Apoptosis Quantification analyze->end

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

Western Blot Analysis for Apoptotic Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a protein assay kit.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the appropriate primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.

  • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control such as β-actin.

Conclusion

3,5-Dimethylaminophenol is a potent inducer of apoptosis, primarily through the generation of reactive oxygen species and the subsequent activation of the intrinsic apoptotic pathway. The protocols and data presented in these application notes provide a framework for utilizing 3,5-DMAP as a tool to investigate the molecular mechanisms of apoptosis in various cellular contexts. This information is valuable for researchers in the fields of toxicology, cancer biology, and drug development.

References

Application Notes and Protocols for the Synthesis of Disperse Dyes Using 3-Dimethylaminophenol as a Coupler

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of disperse dyes utilizing 3-Dimethylaminophenol as a key coupling component. Disperse dyes are non-ionic colorants with low water solubility, primarily used for dyeing hydrophobic synthetic fibers such as polyester (B1180765). The synthesis involves the diazotization of a primary aromatic amine followed by an azo coupling reaction with this compound. This protocol outlines the general procedures, key reaction parameters, and application methods for dyeing polyester fabrics. Quantitative data on dye yields and fastness properties are summarized for reference.

Introduction

Azo disperse dyes are a significant class of synthetic colorants characterized by the presence of one or more azo groups (-N=N-) and the absence of water-solubilizing moieties. Their synthesis is typically a two-step process: the conversion of a primary aromatic amine to a diazonium salt (diazotization), followed by the reaction of this salt with a coupling component (azo coupling). This compound is an effective coupling agent that can be used to produce a range of yellow, orange, and red disperse dyes. The electron-donating dimethylamino and hydroxyl groups on the phenol (B47542) ring activate it for electrophilic substitution by the diazonium ion. The final properties of the dye, such as color, fastness, and dyeing behavior, are influenced by the specific aromatic amine used as the diazo component.

Synthesis of Disperse Dyes

The general synthesis route involves the diazotization of a primary aromatic amine and its subsequent coupling with this compound.

Diagram of the General Synthesis Pathway

SynthesisPathway cluster_diazotization Diazotization (0-5 °C) cluster_coupling Azo Coupling Reactant1 Primary Aromatic Amine (Ar-NH2) Diazonium Diazonium Salt (Ar-N2+Cl-) Reactant1->Diazonium + NaNO2, HCl Reactant2 Sodium Nitrite (B80452) (NaNO2) Reactant2->Diazonium Acid Hydrochloric Acid (HCl) Acid->Diazonium Dye Azo Disperse Dye Diazonium->Dye + this compound Coupler This compound Coupler->Dye

Caption: General reaction scheme for the synthesis of disperse dyes.

Experimental Protocols

Materials and Equipment
  • Primary aromatic amine (e.g., p-nitroaniline, 2-chloro-4-nitroaniline)

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium carbonate (Na₂CO₃)

  • Ice

  • Beakers, flasks, and magnetic stirrer

  • Buchner funnel and filter paper

  • pH meter or pH paper

  • Polyester fabric

  • Dispersing agent

  • Acetic acid

Protocol 1: Diazotization of a Primary Aromatic Amine

This protocol describes the general procedure for the diazotization of a primary aromatic amine. The specific quantities will vary depending on the chosen amine.

  • In a beaker, dissolve the primary aromatic amine (0.1 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (50 mL).

  • Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (0.1 mol, 6.9 g) in cold water (20 mL).

  • Slowly add the sodium nitrite solution dropwise to the cooled amine solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Continue stirring for an additional 30 minutes after the addition is complete to ensure the full formation of the diazonium salt. The resulting solution should be kept in the ice bath for the subsequent coupling reaction.

Protocol 2: Azo Coupling with this compound
  • In a separate beaker, dissolve this compound (0.1 mol, 13.7 g) in an aqueous solution of sodium hydroxide (0.1 mol, 4.0 g in 100 mL of water).

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the cold this compound solution with vigorous stirring.

  • Maintain the temperature at 0-5 °C and adjust the pH of the reaction mixture to 4-5 by the slow addition of a sodium carbonate solution.

  • Continue stirring the mixture in the ice bath for 2-3 hours to allow for complete coupling.

  • The precipitated dye is then collected by filtration using a Buchner funnel.

  • Wash the dye precipitate thoroughly with cold water until the washings are neutral.

  • Dry the synthesized dye in an oven at 50-60 °C.

Diagram of the Experimental Workflow

ExperimentalWorkflow start Start diazotization Diazotization of Aromatic Amine start->diazotization coupling Azo Coupling with This compound diazotization->coupling filtration Filtration and Washing coupling->filtration drying Drying of the Dye filtration->drying dye_characterization Dye Characterization (Yield, Purity, Spectra) drying->dye_characterization dyeing_preparation Preparation of Dye Dispersion drying->dyeing_preparation dyeing Dyeing of Polyester Fabric dyeing_preparation->dyeing after_treatment After-treatment (Reduction Clearing) dyeing->after_treatment fastness_testing Fastness Property Testing after_treatment->fastness_testing end End fastness_testing->end

Caption: Workflow for synthesis and application of disperse dyes.

Data Presentation

Table 1: Representative Reaction Parameters and Yields
Diazo ComponentMolar Ratio (Amine:Coupler)Reaction Temperature (°C)Reaction pHYield (%)
p-Nitroaniline1:10-54-585-95
2-Chloro-4-nitroaniline1:10-54-580-90
4-Aminoacetophenone1:10-55-675-85
Aniline1:10-54-570-80

Note: The data presented are typical values for azo disperse dye synthesis and may vary based on specific experimental conditions.

Application on Polyester Fabric

Protocol 3: Dyeing of Polyester Fabric
  • Prepare a dye bath by creating a fine dispersion of the synthesized dye (e.g., 1% on weight of fabric) in water containing a dispersing agent (e.g., 1 g/L).

  • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

  • Immerse the polyester fabric in the dye bath.

  • Raise the temperature of the dye bath to 130 °C and maintain it for 60 minutes for high-temperature dyeing.

  • After dyeing, cool the bath, and remove the fabric.

  • Rinse the dyed fabric thoroughly with water.

  • Perform a reduction clearing process by treating the fabric in a solution containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide at 60-70 °C for 15-20 minutes to remove any surface-level dye and improve wash fastness.

  • Finally, wash the fabric with a neutral detergent and dry.

Table 2: Typical Fastness Properties of Disperse Dyes on Polyester
Fastness TestRating (1-5 Scale)
Light Fastness4-5
Wash Fastness (Staining)4-5
Wash Fastness (Change in Shade)4-5
Rubbing Fastness (Dry)4-5
Rubbing Fastness (Wet)4
Perspiration Fastness4-5

Note: Fastness properties are dependent on the specific dye structure and the depth of the shade. The ratings are based on a scale of 1 (poor) to 5 (excellent).[1]

Conclusion

The synthesis of disperse dyes using this compound as a coupling component provides a versatile method for producing a range of colors for polyester and other synthetic fibers. The protocols outlined in this document provide a general framework for the synthesis, application, and evaluation of these dyes. Researchers can adapt these methods by varying the primary aromatic amine to achieve a wide spectrum of shades with good fastness properties, suitable for various applications in the textile and materials science industries.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Dimethylaminophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance to improve the yield and troubleshoot the synthesis of 3-Dimethylaminophenol. This valuable intermediate is crucial in the production of various pharmaceuticals and dyes. This guide focuses on the two primary synthesis routes: the reaction of resorcinol (B1680541) with dimethylamine (B145610) and the methylation of m-aminophenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common and industrially relevant methods are the reaction of resorcinol with an aqueous solution of dimethylamine at elevated temperatures and pressures, and the methylation of m-aminophenol.[1][2] The resorcinol route is often favored due to its operational simplicity and the use of readily available and less hazardous materials compared to some traditional methylation agents.[2][3]

Q2: What are the critical parameters that influence the yield of the synthesis?

A2: Key parameters that must be carefully controlled to maximize yield include reaction temperature, molar ratio of reactants, reaction time, and the purity of the starting materials.[4] For the resorcinol route, maintaining the optimal temperature range of 160-210°C is crucial.[4][5] In the case of m-aminophenol methylation, the choice of methylating agent and catalyst also plays a significant role.

Q3: What are the common side reactions that can lower the yield?

A3: In the synthesis from resorcinol, potential side reactions can lead to the formation of byproducts that complicate purification. In the methylation of m-aminophenol, over-methylation to form quaternary ammonium (B1175870) salts or O-methylation of the phenolic hydroxyl group can occur, depending on the reaction conditions and the methylating agent used.

Q4: How can I purify the crude this compound?

A4: The primary purification method for this compound is vacuum distillation.[1][5] An initial work-up often involves an acid-base extraction. The crude product can be dissolved in a suitable solvent and washed with a basic solution to remove unreacted acidic starting materials like resorcinol, followed by neutralization and extraction of the product.[1][5]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incorrect Stoichiometry: An improper molar ratio of resorcinol to dimethylamine or m-aminophenol to the methylating agent is a common cause of low yield.[4]Optimize Molar Ratio: Systematically vary the molar ratios of the reactants. For the resorcinol route, a molar ratio of resorcinol to dimethylamine between 1.0:1.0 and 1.0:1.5 is recommended.[5]
Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or lead to decomposition and side reactions at excessively high temperatures.[4]Adjust Temperature: For the synthesis from resorcinol, the optimal temperature range is typically between 160°C and 210°C.[4][5] Monitor the reaction progress at different temperatures to find the optimum for your specific setup.
Poor Quality Reagents: Degradation or impurities in starting materials (e.g., oxidized resorcinol or m-aminophenol) can significantly impact the yield.[4]Use High-Purity Reagents: Ensure that the resorcinol or m-aminophenol is of high purity and not discolored. Use fresh or properly stored dimethylamine solution and methylating agents of known concentration.
Formation of Multiple Products (Side Reactions) Non-optimal Reaction Conditions: Incorrect temperature, pressure, or reaction time can promote the formation of byproducts.Optimize Reaction Parameters: Carefully control the reaction temperature and time. Monitor the reaction progress using techniques like TLC or GC to stop the reaction once the formation of the desired product is maximized and byproduct formation is minimized.
Difficult Product Isolation and Purification Emulsion Formation During Extraction: The product's amphiphilic nature can lead to the formation of stable emulsions during aqueous work-up, making separation difficult.[4]Break Emulsions: To break emulsions, add a saturated brine solution to increase the ionic strength of the aqueous phase. Centrifugation can also be an effective method for separating the layers.[4]
Product Discoloration: The phenolic nature of the product makes it susceptible to air oxidation, leading to colored impurities.[4]Use Inert Atmosphere and Antioxidants: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). The addition of a small amount of an antioxidant like sodium bisulfite during the work-up can also help prevent oxidation.[4]

Data Presentation

Synthesis of this compound from Resorcinol and Dimethylamine

Effect of Temperature on Yield

Experiment Resorcinol (g) 40% Dimethylamine aq. (g) Temperature (°C) Yield (%)
1354430180High
2354450 (36% aq.)175High
3354420 (45% aq.)190High

Note: Specific yield percentages were not provided in the source documents, but all were described as resulting in high product purity and being suitable for industrial production.[1][5]

Effect of Molar Ratio on Yield

A molar ratio of Resorcinol to Dimethylamine between 1.0:1.0 and 1.0:1.5 is recommended for optimal results.[5]

Experimental Protocols

Protocol 1: Synthesis from Resorcinol and Dimethylamine[1][5]

This protocol is based on patented industrial procedures.

Materials:

  • Resorcinol

  • Aqueous Dimethylamine solution (30-50%)

  • Toluene (B28343)

  • Industrial liquid alkali (e.g., Sodium Hydroxide solution, 20-40%)

  • Dilute Sulfuric or Hydrochloric Acid

  • Hot water (50-80°C)

Equipment:

  • Autoclave or high-pressure reactor

  • Separatory funnel

  • Distillation apparatus (for vacuum distillation)

Procedure:

  • Reaction Setup: In a suitable autoclave, combine resorcinol and the aqueous dimethylamine solution. The recommended molar ratio of resorcinol to dimethylamine is between 1.0:1.0 and 1.0:1.5.[5]

  • Reaction: Seal the autoclave and heat the mixture to a temperature between 160°C and 210°C.[5] Maintain this temperature until the reaction is complete, which can be monitored by pressure changes or analysis of reaction aliquots.

  • Work-up:

    • Cool the reactor to room temperature (10-30°C).

    • Transfer the crude product to a separatory funnel.

    • Slowly add industrial liquid alkali to the crude product and extract with toluene to remove byproducts.

    • Separate the aqueous phase and neutralize it with dilute acid to a pH of 6-7.

    • The this compound will separate as an oily layer.

  • Purification:

    • Wash the organic layer with hot water (50-80°C).[5]

    • Purify the product by vacuum distillation.

Protocol 2: Synthesis from m-Aminophenol (Methylation)[6]

This protocol describes a general approach for the N-methylation of m-aminophenol. The choice of methylating agent and specific conditions will require optimization. A common, though highly toxic, traditional methylating agent is dimethyl sulfate.[2]

Materials:

  • m-Aminophenol

  • Methylating agent (e.g., dimethyl sulfate, methyl iodide)

  • Base (e.g., sodium carbonate, sodium hydroxide)

  • Solvent (e.g., toluene, water)

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Addition funnel

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: In a three-port reaction flask, dissolve m-aminophenol and a base (e.g., sodium carbonate) in a suitable solvent like toluene.

  • Addition of Methylating Agent: Heat the mixture to 60°C and slowly add the methylating agent (e.g., dimethyl sulfate).

  • Reaction: After the addition is complete, raise the temperature to 90°C and maintain for 1 hour, monitoring the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to 30°C and add water.

    • Separate the layers and extract the aqueous layer with toluene.

    • Combine the organic phases and wash with a sodium carbonate solution and then with water.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or vacuum distillation.

Visualizations

Synthesis_from_Resorcinol Resorcinol Resorcinol Autoclave Autoclave 160-210°C Resorcinol->Autoclave Dimethylamine Dimethylamine (aq) Dimethylamine->Autoclave Crude_Product Crude this compound Autoclave->Crude_Product Reaction Workup Work-up (Base, Toluene Extraction, Neutralization) Crude_Product->Workup Purification Purification (Hot Water Wash, Vacuum Distillation) Workup->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthesis of this compound from Resorcinol.

Methylation_of_m_Aminophenol m_Aminophenol m-Aminophenol Reaction_Vessel Reaction Vessel 60-90°C m_Aminophenol->Reaction_Vessel Methylating_Agent Methylating Agent (e.g., Dimethyl Sulfate) Methylating_Agent->Reaction_Vessel Base Base (e.g., Na2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., Toluene) Solvent->Reaction_Vessel Crude_Product Crude Product Reaction_Vessel->Crude_Product Methylation Workup Work-up (Extraction, Washes) Crude_Product->Workup Purification Purification (Recrystallization or Vacuum Distillation) Workup->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthesis via Methylation of m-Aminophenol.

Troubleshooting_Workflow Start Low Yield Observed Check_Stoichiometry Verify Reactant Molar Ratios Start->Check_Stoichiometry Stoichiometry_OK Ratios Correct? Check_Stoichiometry->Stoichiometry_OK Adjust_Stoichiometry Adjust Molar Ratios (e.g., Resorcinol:DMA 1.0:1.0-1.5) Stoichiometry_OK->Adjust_Stoichiometry No Check_Temperature Evaluate Reaction Temperature Stoichiometry_OK->Check_Temperature Yes Adjust_Stoichiometry->Check_Temperature Temperature_OK Temp. in Optimal Range? (160-210°C for Resorcinol) Check_Temperature->Temperature_OK Adjust_Temperature Optimize Temperature Temperature_OK->Adjust_Temperature No Check_Reagents Assess Reagent Purity Temperature_OK->Check_Reagents Yes Adjust_Temperature->Check_Reagents Reagents_OK Reagents High Purity? Check_Reagents->Reagents_OK Use_Pure_Reagents Source High-Purity Reagents Reagents_OK->Use_Pure_Reagents No Check_Workup Review Work-up & Purification Reagents_OK->Check_Workup Yes Use_Pure_Reagents->Check_Workup Workup_OK Emulsions or Discoloration? Check_Workup->Workup_OK Optimize_Workup Implement Troubleshooting for Purification Workup_OK->Optimize_Workup Yes Improved_Yield Improved Yield Workup_OK->Improved_Yield No Optimize_Workup->Improved_Yield

Caption: Troubleshooting Workflow for Low Yield.

References

Technical Support Center: Purification of 3-Dimethylaminophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 3-Dimethylaminophenol (3-DMAP).

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial methods for purifying crude this compound? A1: The most common industrial-scale purification method involves a multi-step process that begins with liquid-liquid extraction to remove byproducts, followed by vacuum distillation to isolate the pure compound.[1][2] This approach is effective for large quantities and yields a high-purity product.[3][4]

Q2: What are the typical impurities found in crude this compound? A2: Depending on the synthesis route, common impurities may include unreacted starting materials like resorcinol (B1680541) or m-aminophenol, over-alkylation products, and polymeric byproducts.[1][3][5] The crude product can also suffer from discoloration due to air oxidation.[5][6]

Q3: Is this compound sensitive to air or light? A3: Yes, this compound is sensitive to light and may be sensitive to prolonged exposure to air, which can cause discoloration.[6][7][8] It is recommended to store the compound in a tightly closed container under an inert atmosphere and away from light.[7][9]

Q4: What are the key physical properties of this compound relevant to its purification? A4: Key properties include its melting point, boiling point, and solubility. These characteristics are crucial for selecting the appropriate purification method, such as distillation or recrystallization. A summary of these properties is provided in Table 1.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueCitations
Molecular Formula C₈H₁₁NO[3][7]
Molecular Weight 137.18 g/mol [7][10]
Appearance Needles (from ligroin) or a dark gray/violet solid/powder.[3][9][10]
Melting Point 80-84 °C[3][7][8]
Boiling Point 265-268 °C at 760 mmHg[3][7][10]
Solubility Slightly soluble in water. Soluble in DMSO and Methanol (Slightly).[3][7][8][9]
Sensitivity Light sensitive; may be air sensitive.[6][7][8]

Table 2: Comparison of Purification Methods

MethodPrincipleAdvantagesDisadvantagesBest ForCitations
Vacuum Distillation Separation based on differences in boiling points at reduced pressure.Highly effective for high-purity product, suitable for large scale.Requires specialized equipment; thermal degradation is possible if not controlled.Removing non-volatile impurities and final purification after extraction.[1][2][5]
Recrystallization Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling.Good for removing colored impurities and achieving high purity.Product loss in mother liquor; finding a suitable solvent can be challenging.Purifying discolored products; final polishing step.[5][11]
Acid-Base Extraction Separation based on the different solubility of acidic/basic compounds in aqueous and organic phases at different pH levels.Excellent for removing acidic starting materials (e.g., resorcinol).Involves multiple steps and solvent usage; can lead to emulsions.Preliminary cleanup of crude reaction mixtures.[1][5][12]
Column Chromatography Differential adsorption of components onto a stationary phase.High resolution, capable of separating closely related compounds.Can be expensive and time-consuming, requires significant solvent volumes.Small-scale purification, removing trace impurities, or when other methods fail.[5][12]

Troubleshooting Guide

Issue 1: The purified product is discolored (pink, brown, or dark gray).

  • Potential Cause: this compound is susceptible to air oxidation, which forms colored impurities.[5] This can be exacerbated by exposure to light and heat.[7]

  • Recommended Solution:

    • Inert Atmosphere: Conduct the work-up and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[5]

    • Antioxidants: Consider adding a small amount of an antioxidant like sodium bisulfite or sodium dithionite (B78146) during the work-up.[5][13]

    • Purification: Discolored products can often be purified by recrystallization from a suitable solvent or by column chromatography.[5]

Issue 2: The final product purity is low, with starting materials (resorcinol, m-aminophenol) still present.

  • Potential Cause: Inefficient separation of the basic product from acidic starting materials.

  • Recommended Solution:

    • Acid-Base Extraction: Implement an acid-base extraction protocol. Dissolve the crude product in an organic solvent (e.g., toluene) and wash with a dilute basic solution (e.g., sodium hydroxide).[2][4] This converts the acidic phenol (B47542) starting materials into their water-soluble salts, which are removed in the aqueous layer.[1]

    • Neutralization & Separation: After removing the basic aqueous layer, neutralize the organic layer with acid to a pH of 6-7 and wash with hot water to remove remaining water-soluble impurities before proceeding to final purification.[2][12]

Issue 3: An emulsion forms during liquid-liquid extraction and won't separate.

  • Potential Cause: The product itself can act as an amphiphile, and the presence of polymeric byproducts can stabilize emulsions.[5]

  • Recommended Solution:

    • Add Brine: Add a saturated sodium chloride (brine) solution during the extraction. This increases the ionic strength of the aqueous phase, which helps to break the emulsion.[5]

    • Centrifugation: If brine is ineffective, transferring the mixture to centrifuge tubes and spinning for a few minutes can force the layers to separate.[5]

Issue 4: The product "oils out" instead of crystallizing during recrystallization.

  • Potential Cause: The solvent system may not be optimal, the product may be too impure, or the cooling rate is too fast.

  • Recommended Solution:

    • Solvent System: Experiment with different crystallization solvents or solvent mixtures (e.g., ethanol/water, ligroin).[5][10]

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites. Alternatively, add a "seed crystal" of pure product, if available.[5]

    • Alternative Method: If recrystallization proves consistently difficult, vacuum distillation is a robust alternative for purification.[5]

Experimental Protocols

Protocol 1: Purification via Multi-Step Extraction and Vacuum Distillation

This method is adapted from industrial processes and is highly effective for removing both acidic byproducts and unreacted starting materials.[2][4]

  • Alkaline Wash: Cool the crude reaction mixture to 20-30°C in a separation funnel. Slowly add a 20-40% aqueous solution of sodium hydroxide (B78521) to raise the pH, converting acidic impurities like resorcinol into water-soluble salts.[1][4]

  • Byproduct Extraction: Add toluene (B28343) to the mixture and shake vigorously to extract non-polar byproducts. Allow the layers to separate and remove the aqueous (lower) layer.[2]

  • Neutralization: Add water to the remaining organic layer. Slowly neutralize the mixture with a dilute acid (e.g., sulfuric or hydrochloric acid) to a pH of 6-7. The this compound will separate as an oily product layer.[2][12]

  • Hot Water Wash: Separate and discard the aqueous layer. Wash the remaining oil layer twice with hot water (60-80°C) to remove any remaining water-soluble impurities.[2]

  • Vacuum Distillation: Transfer the washed oil to a distillation apparatus. Perform distillation under reduced pressure, collecting the fraction that distills at the appropriate temperature for this compound (the boiling point will be significantly lower than the atmospheric boiling point of ~267°C).[2][14]

Protocol 2: Purification via Recrystallization
  • Solvent Selection: Place a small amount of the crude solid in a test tube. Add a potential solvent (e.g., ligroin, or an ethanol/water mixture) dropwise while heating until the solid just dissolves.[5][10]

  • Dissolution: In a larger flask, add the chosen solvent to the crude this compound and heat the mixture until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point (80-84°C).

Protocol 3: Purification via Column Chromatography
  • Column Preparation: Secure a chromatography column vertically. Add a small plug of glass wool or cotton to the bottom. Prepare a slurry of silica (B1680970) gel in the initial, least polar eluting solvent (e.g., hexanes or a mixture of hexanes/ethyl acetate).[15]

  • Packing the Column: Pour the slurry into the column, allowing the solvent to drain but ensuring the top of the silica bed never runs dry. The silica should be packed uniformly without cracks.[15]

  • Loading the Sample: Dissolve the crude this compound in a minimum amount of the eluting solvent. Carefully add this solution to the top of the silica gel bed.[16]

  • Elution: Add the eluting solvent to the top of the column and begin collecting fractions from the bottom. Gradually increase the polarity of the eluting solvent (e.g., by increasing the percentage of ethyl acetate (B1210297) in hexanes) to elute the compounds from the column.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Mandatory Visualizations

Purification Workflow Diagram

PurificationWorkflow cluster_start Crude Product cluster_cleanup Optional Preliminary Cleanup cluster_main Primary Purification Method cluster_end Final Product Crude Crude 3-DMAP Extraction Acid-Base Extraction (Removes acidic impurities) Crude->Extraction If acidic impurities are present Distillation Vacuum Distillation Crude->Distillation Recrystallization Recrystallization Crude->Recrystallization Chromatography Column Chromatography Crude->Chromatography For trace impurities or discoloration Extraction->Distillation Extraction->Recrystallization Pure Pure 3-DMAP Distillation->Pure Recrystallization->Pure Chromatography->Pure

Fig 1. General workflow for the purification of crude this compound.
Troubleshooting Decision Tree

Troubleshooting Start Analyze Crude or Purified Product CheckPurity Is Purity Acceptable? Start->CheckPurity Problem What is the issue? CheckPurity->Problem No End_Success Process Complete CheckPurity->End_Success Yes Discolored Product is Discolored Problem->Discolored Color Impurities Starting Material Present Problem->Impurities Purity OilingOut Oils Out During Recrystallization Problem->OilingOut Physical Form Solve_Color 1. Use Inert Atmosphere 2. Recrystallize 3. Use Column Chromatography Discolored->Solve_Color Solve_Impurities Perform Acid-Base Extraction Wash Impurities->Solve_Impurities Solve_Oiling 1. Change Solvent/Cooling Rate 2. Add Seed Crystal 3. Use Vacuum Distillation OilingOut->Solve_Oiling Solve_Color->Start Re-analyze Solve_Impurities->Start Re-analyze Solve_Oiling->Start Re-analyze

References

Common side-products in the synthesis of 3-Dimethylaminophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of 3-Dimethylaminophenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two most common industrial routes for the synthesis of this compound are:

  • N,N-dimethylation of m-Aminophenol: This is a classical approach where m-aminophenol is methylated using a methylating agent. Historically, dimethyl sulfate (B86663) has been used, but due to its high toxicity, alternative greener methylating agents are also being explored.[1][2]

  • Amination of Resorcinol (B1680541): This method involves the reaction of resorcinol with an aqueous solution of dimethylamine (B145610) at elevated temperatures and pressures.[1][3][4] This route is often preferred for its operational simplicity and the use of less hazardous materials.[1][3]

Q2: What are the most common side-products for each synthetic route?

A2: The side-product profile is highly dependent on the chosen synthetic route:

  • From m-Aminophenol: The primary side-product is the O-methylated derivative, 3-methoxy-N,N-dimethylaniline . Over-methylation can also lead to the formation of a quaternary ammonium (B1175870) salt, though this is less commonly reported as a major impurity.

  • From Resorcinol: The most significant impurity is typically unreacted resorcinol .[1][3] Other potential side-products include over-alkylation products , where more than one hydroxyl group is replaced by a dimethylamino group, such as 1,3-bis(dimethylamino)benzene , and potentially di- and tri-substituted phenols like 2,4-bis((dimethylamino)methyl)phenol . Polymeric byproducts can also form under harsh reaction conditions.

Q3: My final product is discolored. What is the likely cause and how can I prevent it?

A3: Discoloration, often appearing as a darkening of the product to a gray or brownish hue, is typically due to the oxidation of the phenolic hydroxyl group in either the starting materials (m-aminophenol or resorcinol) or the final this compound product.[5] Phenols are susceptible to air oxidation, which forms highly colored quinone-like impurities.

Prevention Strategies:

  • Inert Atmosphere: Conduct the reaction, work-up, and purification steps under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[5]

  • High-Purity Reagents: Use starting materials that are not already discolored.

  • Appropriate Storage: Store the final product in a dark place, under an inert atmosphere, and at a cool temperature.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps Expected Outcome
Incorrect Stoichiometry - Carefully verify the molar ratios of your reactants. For the resorcinol route, a molar ratio of resorcinol to dimethylamine of 1.0:1.0–1.5 is often used.[4] For the m-aminophenol route using dimethyl sulfate, a slight excess of the methylating agent may be employed, but a large excess should be avoided to prevent side reactions.Optimized stoichiometry will ensure the limiting reagent is fully consumed and maximize the formation of the desired product.
Suboptimal Reaction Temperature - For the resorcinol route, the temperature is critical and typically ranges from 160-210°C.[4][5] Lower temperatures will result in a slow or incomplete reaction, while excessively high temperatures can lead to the formation of polymeric byproducts and other impurities.[6] - For the m-aminophenol route, the optimal temperature will depend on the methylating agent and solvent but is generally lower than the resorcinol route.Maintaining the optimal temperature for the specific reaction will increase the reaction rate and minimize the formation of thermal degradation products.
Incomplete Reaction - Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]Monitoring allows for the determination of the reaction endpoint, ensuring it is not prematurely stopped or allowed to proceed for too long, which could lead to side-product formation.
Issue 2: Presence of Significant Impurities in the Final Product
Observed Impurity Potential Cause Recommended Action
Unreacted Resorcinol Incomplete reaction during the synthesis from resorcinol.- Purification: Perform a caustic wash. Add an aqueous solution of sodium hydroxide (B78521) to the crude product to deprotonate the acidic resorcinol, making it water-soluble. The organic layer containing this compound can then be separated. The aqueous layer containing the resorcinate can be neutralized and the resorcinol recovered if desired.[3][4] - Reaction Optimization: Increase the reaction time or temperature (within the recommended range) to drive the reaction to completion.
3-methoxy-N,N-dimethylaniline O-methylation of the phenolic hydroxyl group when using a methylating agent like dimethyl sulfate with m-aminophenol.- Reaction Control: Use a less reactive methylating agent or carefully control the reaction conditions (temperature, stoichiometry) to favor N-methylation over O-methylation. The choice of base and solvent can also influence the N/O methylation ratio.
Polymeric Byproducts High reaction temperatures or incorrect pH during synthesis.- Reaction Optimization: Lower the reaction temperature and ensure the pH is within the optimal range for the reaction.[5] - Purification: These byproducts are often high molecular weight and non-volatile. Purification by vacuum distillation is typically effective at separating the desired product from these residues.[3][4]

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling of this compound

This method is designed to separate this compound from its common starting materials and major side-products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of water and acetonitrile.

Protocol 2: GC-MS for Identification of Volatile Impurities

This method is suitable for identifying volatile side-products and unreacted starting materials.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: DB-5ms or equivalent non-polar capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-400 amu.

  • Sample Preparation: Dissolve the sample in a suitable solvent like methanol (B129727) or dichloromethane. If the analyte is not volatile enough, derivatization (e.g., silylation of the phenolic hydroxyl group) may be necessary.

Visual Diagrams

Synthesis_Pathways cluster_0 Route 1: From m-Aminophenol cluster_1 Route 2: From Resorcinol m-Aminophenol m-Aminophenol 3-DMAP_1 This compound m-Aminophenol->3-DMAP_1 N,N-dimethylation Side-Product_1 3-methoxy-N,N-dimethylaniline m-Aminophenol->Side-Product_1 O-methylation Resorcinol Resorcinol 3-DMAP_2 This compound Resorcinol->3-DMAP_2 Amination with Dimethylamine Side-Product_2 Unreacted Resorcinol Resorcinol->Side-Product_2 Incomplete Reaction Side-Product_3 Over-alkylation/Polymeric Products 3-DMAP_2->Side-Product_3 Harsh Conditions Troubleshooting_Workflow Start Experiment Issue (e.g., Low Yield, Impurities) Analyze Analyze Crude Product (HPLC, GC-MS, TLC) Start->Analyze Identify Impurity Identified? Analyze->Identify Unreacted_SM Unreacted Starting Material Identify->Unreacted_SM Yes Side_Product Known Side-Product Identify->Side_Product Yes Unknown Unknown Impurity Identify->Unknown No Optimize_Conditions Optimize Reaction Conditions (Stoichiometry, Temp, Time) Unreacted_SM->Optimize_Conditions Side_Product->Optimize_Conditions Characterize Characterize Impurity (NMR, HRMS) Unknown->Characterize End Problem Resolved Optimize_Conditions->End Modify_Workup Modify Work-up/ Purification Protocol Modify_Workup->End Characterize->Modify_Workup

References

Technical Support Center: Optimizing Neostigmine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for neostigmine (B1678181) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for neostigmine?

Neostigmine is typically synthesized in a two-step process.[1][2] The first step involves the N-dimethylcarbamoylation of 3-dimethylaminophenol to form the dimethylcarbamate (B8479999) intermediate. The second step is the quaternization of the intermediate with an alkylating agent, such as dimethyl sulfate (B86663) or methyl bromide, to yield neostigmine.[1][3]

Q2: What are the common starting materials for neostigmine synthesis?

The key starting materials are this compound and N-dimethylcarbamoyl chloride.[1] An alkylating agent, typically dimethyl sulfate or methyl bromide, is also required for the final step.[1][3]

Q3: What are the potential impurities in neostigmine synthesis?

Impurities can arise from several sources, including residual starting materials (e.g., this compound), by-products from the quaternization step, and residual solvents.[4][5] Degradation products due to hydrolysis, oxidation, or thermal breakdown can also be present.[4]

Q4: What analytical techniques are suitable for monitoring the reaction and assessing purity?

High-Performance Liquid Chromatography (HPLC) is a common and effective method for monitoring the progress of the reaction and determining the purity of the final product.[6][7][8] Other techniques such as Gas Chromatography (GC) and Mass Spectrometry (MS) can also be employed for impurity profiling.[4]

Troubleshooting Guide

Low or No Product Yield

Q5: I am observing a very low yield or no formation of the dimethylcarbamate intermediate in the first step. What are the possible causes and solutions?

  • Issue: Incomplete reaction or decomposition of starting materials.

  • Possible Causes & Troubleshooting Steps:

    • Reagent Quality: Ensure the this compound and N-dimethylcarbamoyl chloride are of high purity and dry. Moisture can lead to the hydrolysis of N-dimethylcarbamoyl chloride.

    • Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition. Experiment with a temperature range, for example, starting from room temperature and gradually increasing to 50-60 °C, while monitoring the reaction progress by TLC or HPLC.

    • Solvent Choice: The choice of solvent is critical. Aprotic solvents like toluene (B28343) or tetrahydrofuran (B95107) (THF) are generally suitable. Ensure the solvent is anhydrous.

    • Base Addition: The reaction to form the carbamate (B1207046) may require a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to scavenge the HCl generated. The absence or insufficient amount of a base can stall the reaction.

Q6: The quaternization of the dimethylcarbamate intermediate is resulting in a low yield of neostigmine. What should I investigate?

  • Issue: Inefficient quaternization reaction.

  • Possible Causes & Troubleshooting Steps:

    • Alkylating Agent Reactivity: Dimethyl sulfate is a potent alkylating agent. If using methyl bromide, ensure it is fresh and properly stored.

    • Reaction Temperature and Time: Quaternization reactions can be slow at low temperatures. Refluxing in a suitable solvent like acetonitrile (B52724) or acetone (B3395972) is often employed. Monitor the reaction over time to determine the optimal reaction duration. Prolonged reaction times at high temperatures can lead to side reactions.

    • Solvent Polarity: A more polar solvent can facilitate the quaternization reaction. Consider switching to a more polar aprotic solvent if the reaction is sluggish.

Impurity Issues

Q7: My final product is contaminated with unreacted this compound. How can I remove it?

  • Issue: Incomplete conversion in the first step or inefficient purification.

  • Troubleshooting Steps:

    • Reaction Stoichiometry: Ensure a slight excess of N-dimethylcarbamoyl chloride is used in the first step to drive the reaction to completion.

    • Purification: Unreacted this compound can often be removed by recrystallization. Experiment with different solvent systems, such as ethanol/ether or acetone/hexane, to find optimal conditions for precipitating pure neostigmine while leaving the starting material in the mother liquor.

Q8: I am observing a significant amount of a side product in my final reaction mixture. What could it be and how can I prevent its formation?

  • Issue: Formation of by-products due to side reactions.

  • Possible Causes & Troubleshooting Steps:

    • Over-alkylation: In the quaternization step, there is a possibility of the alkylating agent reacting with other nucleophilic sites if the reaction conditions are too harsh (e.g., excessively high temperature or prolonged reaction time).

    • Hydrolysis: If water is present in the reaction mixture, hydrolysis of the carbamate ester can occur, especially under basic or acidic conditions. Ensure all reagents and solvents are anhydrous.

    • Prevention: Optimize the reaction conditions by carefully controlling the temperature and reaction time. Use just a slight excess of the alkylating agent.

Experimental Protocols

Protocol 1: Synthesis of 3-(dimethylcarbamoyloxy)-N,N,N-trimethylanilinium (Neostigmine Intermediate)

  • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous toluene.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Slowly add a solution of N-dimethylcarbamoyl chloride (1.05 equivalents) in anhydrous toluene to the reaction mixture at room temperature.

  • Stir the reaction mixture at 50-60 °C and monitor the progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture and filter to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.

  • Purify the crude product by column chromatography or recrystallization if necessary.

Protocol 2: Synthesis of Neostigmine

  • Dissolve the 3-(dimethylcarbamoyloxy)-N,N,N-trimethylanilinium intermediate (1 equivalent) in anhydrous acetonitrile.

  • Add dimethyl sulfate (1.1 equivalents) to the solution.

  • Reflux the reaction mixture and monitor its progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The neostigmine salt may precipitate out of the solution upon cooling. If not, add a non-polar solvent like diethyl ether to induce precipitation.

  • Collect the solid product by filtration and wash with cold diethyl ether.

  • Recrystallize the crude neostigmine from a suitable solvent system (e.g., ethanol/ether) to obtain the pure product.

Data Presentation

Table 1: Illustrative Effect of Temperature on the Yield of the Dimethylcarbamate Intermediate

EntryTemperature (°C)Reaction Time (h)Yield (%)
1251265
250685
380478 (with some decomposition)

Note: This data is for illustrative purposes only and may not reflect actual experimental results.

Table 2: Illustrative Effect of Solvent on the Yield of Neostigmine in the Quaternization Step

EntrySolventReaction Time (h)Yield (%)
1Toluene1255
2Acetone875
3Acetonitrile690

Note: This data is for illustrative purposes only and may not reflect actual experimental results.

Visualizations

Neostigmine_Synthesis_Pathway This compound This compound Intermediate Dimethylcarbamate Intermediate This compound->Intermediate Step 1: N-dimethylcarbamoylation N-dimethylcarbamoyl_chloride N-dimethylcarbamoyl_chloride N-dimethylcarbamoyl_chloride->Intermediate Neostigmine Neostigmine Intermediate->Neostigmine Step 2: Quaternization Alkylating_Agent Dimethyl Sulfate or Methyl Bromide Alkylating_Agent->Neostigmine

Caption: Synthetic pathway of Neostigmine.

Experimental_Workflow cluster_step1 Step 1: N-dimethylcarbamoylation cluster_step2 Step 2: Quaternization Reagents_Step1 Mix this compound, N-dimethylcarbamoyl chloride, and base in solvent Reaction_Step1 Heat and stir Reagents_Step1->Reaction_Step1 Workup_Step1 Workup and purification Reaction_Step1->Workup_Step1 Intermediate Isolate Intermediate Workup_Step1->Intermediate Reagents_Step2 Dissolve Intermediate and add alkylating agent Intermediate->Reagents_Step2 Reaction_Step2 Reflux and monitor Reagents_Step2->Reaction_Step2 Workup_Step2 Precipitation and recrystallization Reaction_Step2->Workup_Step2 Final_Product Pure Neostigmine Workup_Step2->Final_Product

Caption: General experimental workflow for neostigmine synthesis.

Troubleshooting_Guide cluster_low_yield Troubleshooting Low Yield cluster_impurity Troubleshooting Impurities Problem Problem Encountered Low_Yield Low Yield Problem->Low_Yield Impurity Impurity Issues Problem->Impurity Check_Reagents Check Reagent Quality and Stoichiometry Low_Yield->Check_Reagents Optimize_Conditions Optimize Temperature, Time, and Solvent Low_Yield->Optimize_Conditions Identify_Impurity Identify Impurity (e.g., via HPLC-MS) Impurity->Identify_Impurity Modify_Conditions Modify Reaction Conditions to Minimize Side Reactions Identify_Impurity->Modify_Conditions Improve_Purification Improve Purification (e.g., Recrystallization) Identify_Impurity->Improve_Purification

Caption: Troubleshooting decision tree for neostigmine synthesis.

References

Troubleshooting peak tailing in HPLC analysis of 3-Dimethylaminophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for common issues encountered during the HPLC analysis of 3-Dimethylaminophenol, with a specific focus on resolving peak tailing to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how can I measure it?

A: In an ideal HPLC separation, a chromatographic peak should be symmetrical (a Gaussian shape). Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1][2] This issue can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate underlying problems with your analytical method.[1][3]

Peak tailing is commonly quantified using the Tailing Factor (Tf) or Asymmetry Factor (As) . A value of 1.0 represents a perfectly symmetrical peak. A value greater than 1.2 often indicates a significant tailing issue that should be addressed.[3][4]

Table 1: Interpretation of Tailing Factor (Tf) / Asymmetry Factor (As) Values

Tf / As ValuePeak Shape InterpretationRecommendation
1.0Symmetrical (Ideal)Excellent peak shape.
> 1.0 - 1.2Minor TailingGenerally acceptable for many applications.
> 1.2 - 1.5Significant TailingMethod optimization is recommended.[4]
> 1.5Severe TailingMethod optimization is necessary.[5]
Q2: I'm seeing significant peak tailing specifically for this compound. What is the most likely cause?

A: The most common cause of peak tailing for basic compounds like this compound is a secondary retention mechanism involving interactions with the stationary phase.[1][5] this compound contains a tertiary amine group, which is basic. This group can interact strongly with acidic silanol (B1196071) groups (Si-OH) that are present on the surface of traditional silica-based HPLC columns.[1][6][7]

These unwanted interactions are stronger than the primary reversed-phase hydrophobic interactions, causing some analyte molecules to be retained longer than others, resulting in a tailed peak.[6][8]

cluster_Column Silica (B1680970) Stationary Phase Silanol Ionized Silanol Group (-Si-O⁻) C18 C18 Chains (Primary Interaction Site) Analyte This compound (Protonated Amine Group) Analyte->Silanol Secondary Ionic Interaction (Causes Tailing) Analyte->C18 Primary Hydrophobic Interaction (Desired)

Figure 1. Secondary interactions causing peak tailing.
Q3: How does the mobile phase pH affect the peak shape of this compound?

A: Mobile phase pH is one of the most critical factors for achieving good peak shape with ionizable compounds.[9] Since this compound is a basic compound, the mobile phase pH directly influences both the analyte and the silica column surface.

  • Low pH (pH 2-3): At a low pH, the acidic silanol groups on the silica surface are fully protonated (Si-OH), minimizing their ability to interact with the positively charged (protonated) this compound. This is the most common strategy to reduce peak tailing for basic analytes.[1][3][5]

  • Mid pH (pH 4-7): In this range, the silanol groups are partially or fully ionized (Si-O⁻), creating strong ionic interaction sites for the protonated analyte.[2] This pH range often produces the worst peak tailing.[1]

  • High pH (pH > 8): At a high pH, the basic analyte is in its neutral form, which reduces interactions with the ionized silanols. However, this approach requires a special hybrid or polymer-based column that is stable at high pH, as traditional silica columns will dissolve.[8][10]

Table 2: Effect of Mobile Phase pH on this compound Peak Asymmetry

Mobile Phase pHSilanol Group StateThis compound StateExpected Tailing Factor (Tf)Recommendation
~3.0Protonated (Si-OH)Protonated (R-N⁺(CH₃)₂H)1.0 - 1.2Highly Recommended . Minimizes silanol interactions.[5]
~7.0Ionized (Si-O⁻)Protonated (R-N⁺(CH₃)₂H)> 2.0Avoid . Strong secondary interactions lead to severe tailing.[5]
~9.5Ionized (Si-O⁻)Neutral (R-N(CH₃)₂)1.1 - 1.3Feasible, but requires a high-pH stable column .[10]
Q4: What type of HPLC column is best to prevent peak tailing for this compound?

A: Selecting the right column is crucial. For basic compounds like this compound, consider the following:

  • End-Capped Columns: Always use a high-quality, end-capped column. End-capping is a process that chemically treats most of the residual silanol groups, making them less active and significantly reducing tailing for basic compounds.[1][11][12]

  • High Purity Silica: Modern columns are made with high-purity silica (Type B), which has a lower metal content. Metal impurities can activate nearby silanol groups, worsening peak tailing.[8][13]

  • Alternative Chemistries: If tailing persists even with a good end-capped column and optimized pH, consider columns with alternative chemistries, such as those with polar-embedded phases or charged surface hybrid (CSH) technologies, which provide additional shielding of silanol groups.[3]

Q5: Could my sample concentration or injection solvent cause peak tailing?

A: Yes, both can contribute to poor peak shape.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[3][4] If you suspect this, try diluting your sample or reducing the injection volume and observe if the peak shape improves.[1][4]

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (more organic) than your initial mobile phase, it can cause peak distortion.[3][4] Whenever possible, dissolve your sample in the mobile phase itself or in a weaker solvent.[4]

Q6: What instrumental issues can lead to peak tailing?

A: If all peaks in your chromatogram (not just the analyte) are tailing, the problem may be instrumental.

  • Extra-Column Volume (Dead Volume): This refers to any volume the sample passes through outside of the column, such as in long or wide-diameter tubing, or poorly made connections. This extra volume causes the sample band to spread, leading to broader, tailing peaks.[2][3] Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all fittings are secure.[2]

  • Column Contamination or Damage: A partially blocked inlet frit or a void at the head of the column can disrupt the sample flow path and cause peak tailing.[1][5] This can be caused by injecting unfiltered samples or by pressure shocks. Using a guard column and filtering samples can prevent this.[5][14]

Troubleshooting Guide

Systematic Approach to Resolving Peak Tailing

When faced with peak tailing for this compound, a systematic approach is the most efficient way to identify and solve the problem. The workflow below outlines the recommended steps.

start Peak Tailing Observed for This compound q1 Are ALL peaks tailing, including the solvent front? start->q1 check_instrument Suspect Instrumental Issue q1->check_instrument Yes check_method Suspect Chemical/Method Issue (Specific to Analyte) q1->check_method No fix_tubing 1. Check for leaks. 2. Minimize tubing length/ID. (Extra-column volume) check_instrument->fix_tubing check_frit Suspect Column Damage fix_tubing->check_frit fix_frit 1. Reverse flush column (if permitted). 2. Check for blocked inlet frit. 3. Replace column if voided. check_frit->fix_frit end_node Peak Shape Improved fix_frit->end_node q2 Is mobile phase pH < 3.5? check_method->q2 adjust_ph Adjust mobile phase pH to 2.5-3.0 using an appropriate buffer (e.g., phosphate, formate). q2->adjust_ph No q3 Is column modern, high-purity, and end-capped? q2->q3 Yes adjust_ph->end_node replace_column Use a high-quality end-capped C18 or a column with alternative chemistry (e.g., polar-embedded). q3->replace_column No check_sample Check Sample Concentration & Solvent q3->check_sample Yes replace_column->end_node fix_sample 1. Dilute sample or reduce injection volume. 2. Dissolve sample in mobile phase. check_sample->fix_sample fix_sample->end_node

Figure 2. A logical workflow for troubleshooting peak tailing.

Experimental Protocols

Protocol: Mobile Phase pH Optimization Study

This experiment is designed to determine the optimal mobile phase pH to achieve a symmetrical peak shape for this compound.

1. Objective: To evaluate the effect of mobile phase pH on the peak tailing factor of this compound and identify a pH that minimizes secondary silanol interactions.

2. Materials:

  • HPLC system with UV detector

  • End-capped C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound standard

  • HPLC-grade acetonitrile (B52724) (ACN) and water

  • Buffers: Phosphoric acid, formic acid, or ammonium (B1175870) acetate

3. Mobile Phase Preparation: Prepare at least three different mobile phases. For example:

  • Mobile Phase A (pH ~2.7): 0.1% Phosphoric Acid in Water

  • Mobile Phase B (pH ~3.8): 0.1% Formic Acid in Water

  • Mobile Phase C (pH ~7.0): 10 mM Ammonium Acetate in Water

  • Organic Modifier: Acetonitrile

4. Chromatographic Conditions (Example):

  • Column: End-capped C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: 70% Aqueous (A, B, or C) / 30% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 240 nm

  • Standard Concentration: 10 µg/mL in 50:50 Water:ACN

5. Procedure:

  • Equilibrate the column with the first mobile phase condition (e.g., 70% Mobile Phase A / 30% ACN) for at least 15-20 column volumes.

  • Perform three replicate injections of the this compound standard.

  • Record the chromatograms and calculate the average Tailing Factor (Tf) for the three injections.

  • Flush the system and column thoroughly when changing to the next mobile phase.

  • Repeat steps 1-4 for each of the other mobile phase conditions (B and C).

6. Data Analysis: Compare the average Tailing Factor obtained for each pH condition. The condition that provides a Tf closest to 1.0 is the most suitable for the analysis. Based on established principles, the low pH condition (Mobile Phase A) is expected to yield the best peak shape.[3][5]

References

Stability of 3-Dimethylaminophenol in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-Dimethylaminophenol in various solvent systems. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key stability concerns for this compound?

A1: this compound is a stable compound under normal temperatures and pressures.[1] However, it is sensitive to prolonged exposure to air, light, and moisture.[2][3] Key concerns include oxidation, photodegradation, and incompatibility with strong acids, strong bases, acid chlorides, acid anhydrides, and strong oxidizing agents.[1][4]

Q2: How should this compound be stored to ensure its stability?

A2: To maintain its integrity, this compound should be stored in a tightly closed, light-resistant container in a cool, dry, and well-ventilated area.[1] For optimal long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures is recommended to minimize oxidation and moisture exposure.[3]

Q3: In which common laboratory solvents is this compound soluble?

A3: this compound is slightly soluble in water and methanol (B129727).[4][5][6] It is also slightly soluble in DMSO.[4]

Q4: What are the likely degradation pathways for this compound?

A4: Based on its chemical structure, the primary degradation pathways for this compound are expected to be:

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored quinone-type structures. The tertiary amine group can also be oxidized.

  • Photodegradation: Exposure to light can induce degradation, often resulting in the formation of colored byproducts.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Solution of this compound changes color over time (e.g., turns yellow or brown). Oxidation or photodegradation of the phenolic ring.1. Protect from light: Store solutions in amber vials or wrap containers with aluminum foil. 2. Deoxygenate solvents: Purge solvents with an inert gas like nitrogen or argon before preparing solutions. 3. Control pH: The stability of phenols can be pH-dependent. Ensure the pH of your solution is suitable for your experiment and minimizes degradation. 4. Use freshly prepared solutions: Whenever possible, prepare solutions of this compound immediately before use.
Unexpected peaks appear in the chromatogram (e.g., HPLC) during analysis. Degradation of the compound during sample preparation, storage, or analysis.1. Analyze a freshly prepared sample: This helps determine if degradation occurs over time. 2. Review sample preparation: Evaluate if any steps, such as heating or exposure to incompatible substances, could be causing degradation. 3. Perform forced degradation studies: This can help identify potential degradation products and their chromatographic behavior.
Inconsistent experimental results. Degradation of this compound stock solutions.1. Implement proper storage: Ensure stock solutions are stored under the recommended conditions (cool, dark, inert atmosphere). 2. Monitor solution stability: Periodically re-analyze stock solutions to check for degradation. 3. Prepare fresh stock solutions: If in doubt about the stability of a stock solution, prepare a fresh one.

Stability Data in Common Solvents

Solvent System Qualitative Stability Assessment Potential Issues Recommendations
Water (Aqueous Buffers) Stability is pH-dependent. Susceptible to oxidation, especially at neutral to alkaline pH.Oxidation, potential for microbial growth in non-sterile buffers.Use freshly prepared buffers, deoxygenate water, control pH, and store protected from light.
Methanol Generally a suitable solvent for short-term use.Potential for slow oxidation and photodegradation.Prepare solutions fresh, store in the dark, and consider purging with an inert gas for long-term storage.
Ethanol Similar to methanol, it is a suitable solvent for short-term applications.Potential for slow oxidation and photodegradation.Prepare solutions fresh, store in the dark, and consider purging with an inert gas for long-term storage.
Dimethyl Sulfoxide (DMSO) Generally a good solvent for stock solutions.Can be hygroscopic, introducing water that may affect stability. Some sources indicate potential for accelerated degradation in DMSO under certain conditions.Use anhydrous DMSO, store stock solutions at low temperatures (-20°C or -80°C), and minimize freeze-thaw cycles.
Acetonitrile A common solvent for analytical chromatography.Generally considered relatively inert.Use high-purity, dry acetonitrile. Prepare solutions fresh for analysis.

Experimental Protocols

Protocol for a General Forced Degradation Study

This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions. It is crucial to adapt this protocol to your specific experimental needs and analytical capabilities.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix equal volumes of the stock solution and a suitable acid (e.g., 0.1 M HCl).

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Cool the solution and neutralize with a base (e.g., 0.1 M NaOH) before analysis.

  • Basic Hydrolysis:

    • Mix equal volumes of the stock solution and a suitable base (e.g., 0.1 M NaOH).

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Cool the solution and neutralize with an acid (e.g., 0.1 M HCl) before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Keep the mixture at room temperature, protected from light, for a defined period (e.g., 24 hours).

  • Thermal Degradation (Solution):

    • Heat the stock solution at an elevated temperature (e.g., 60°C), protected from light, for a defined period (e.g., 48 hours).

  • Photodegradation:

    • Expose the stock solution in a photostability chamber to a controlled light source (e.g., UV and visible light) for a defined duration.

    • Keep a control sample wrapped in aluminum foil to exclude light.

3. Sample Analysis:

  • Analyze the stressed samples and an unstressed control sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The HPLC method should be capable of separating the intact this compound from its potential degradation products.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products.

  • Calculate the percentage of degradation for each stress condition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Results prep_stock Prepare Stock Solution (1 mg/mL in Methanol/Acetonitrile) acid Acidic Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Basic Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base oxidation Oxidative Degradation (3% H2O2, RT) prep_stock->oxidation thermal Thermal Degradation (60°C) prep_stock->thermal photo Photodegradation (UV/Vis Light) prep_stock->photo analysis HPLC-UV Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis interpretation Data Interpretation (% Degradation, Impurity Profile) analysis->interpretation

Caption: Experimental workflow for a forced degradation study.

degradation_pathway cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent This compound quinone Quinone-type Structures (Colored) parent->quinone O2, Light, Metal Ions photo_products Various Photoproducts (Colored) parent->photo_products UV/Vis Light

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Storage and Handling of 3-Dimethylaminophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 3-Dimethylaminophenol during storage. The information is presented in a question-and-answer format to address common issues and provide practical solutions for maintaining the integrity of this compound in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: My this compound has turned from a white or off-white powder to a brown or purplish color. What is happening?

A1: The discoloration of your this compound is a clear indicator of oxidation.[1] This compound is sensitive to air, light, and moisture, which can lead to the formation of colored oxidation products, primarily quinone-type species.[2] The presence of trace metal impurities can also catalyze this degradation process.

Q2: What are the ideal storage conditions for this compound to minimize oxidation?

A2: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place.[1] The recommended storage temperature is refrigerated (2-8 °C). It is crucial to store the compound in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to displace oxygen and prevent oxidative degradation.[2]

Q3: Besides proper storage, are there other methods to prevent the oxidation of this compound?

A3: Yes, in addition to optimal storage conditions, you can add antioxidants to your this compound, particularly if it is in solution. Common and effective antioxidants for phenolic compounds include Butylated Hydroxytoluene (BHT) and Ascorbic Acid. These compounds act as "sacrificial" agents, being preferentially oxidized and thus protecting the this compound.

Q4: How do I choose between BHT and Ascorbic Acid as a stabilizer?

A4: The choice of antioxidant can depend on the solvent system and downstream applications. BHT is a lipophilic (fat-soluble) antioxidant, making it suitable for organic solvents.[3] Ascorbic acid, on the other hand, is hydrophilic (water-soluble) and is a good choice for aqueous solutions. For lipid-based formulations, a combination of antioxidants can sometimes provide synergistic protection.[3]

Q5: At what concentration should I use these antioxidants?

A5: Antioxidants are typically effective at low concentrations. A general starting point is in the range of 0.01-0.1% (w/w or w/v) relative to the this compound or the total solution volume.[3] However, the optimal concentration may need to be determined experimentally for your specific application.

Troubleshooting Guide

Symptom Probable Cause Recommended Solution(s)
Discoloration (browning/purpling) of solid this compound Exposure to air, light, or moisture during storage.1. Immediately transfer the compound to a fresh, amber glass vial. 2. Purge the vial with an inert gas (nitrogen or argon) before sealing. 3. Store the vial in a refrigerator (2-8 °C) and in the dark.
Rapid discoloration of this compound in solution 1. Presence of dissolved oxygen in the solvent. 2. Contamination with metal ions. 3. Exposure to light.1. Degas the solvent by sparging with an inert gas or by freeze-pump-thaw cycles before preparing the solution. 2. Use high-purity solvents and glassware that has been properly cleaned to remove trace metals. 3. Add an appropriate antioxidant (e.g., BHT for organic solvents, Ascorbic Acid for aqueous solutions) at a concentration of 0.01-0.1%. 4. Protect the solution from light by using amber vials or wrapping the container in aluminum foil.
Appearance of new peaks in HPLC analysis of a stored sample Oxidative degradation leading to the formation of byproducts.1. Confirm the identity of the degradation products using techniques like LC-MS. 2. Implement the recommended storage and handling procedures to prevent further degradation. 3. If the purity of the material is critical, repurification by recrystallization or chromatography may be necessary.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and detect the presence of oxidative degradation products.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • This compound reference standard and samples

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases and degas them before use.

  • Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a working standard solution of 100 µg/mL by diluting the stock solution.

  • Sample Solution Preparation: Prepare sample solutions of this compound at a concentration of 100 µg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient elution can be used for optimal separation. For example:

      • 0-5 min: 95% A, 5% B

      • 5-20 min: Gradient to 50% A, 50% B

      • 20-25 min: Gradient to 95% A, 5% B

      • 25-30 min: Re-equilibration at 95% A, 5% B

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 275 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

  • Analysis: Inject the standard and sample solutions into the HPLC system. The appearance of new peaks, typically at earlier retention times than the parent compound, indicates the presence of more polar degradation products. The peak area of this compound can be used to quantify its purity over time.

Protocol 2: Evaluating the Efficacy of Antioxidants

This protocol outlines a procedure to compare the effectiveness of different antioxidants in preventing the oxidation of this compound in solution.

Materials:

  • This compound

  • Antioxidants: Butylated Hydroxytoluene (BHT), Ascorbic Acid

  • Solvent (e.g., Methanol for BHT, Water for Ascorbic Acid)

  • Spectrophotometer or HPLC system

  • Amber glass vials

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in the chosen solvent.

    • Prepare 10 mg/mL stock solutions of BHT (in methanol) and Ascorbic Acid (in water).

  • Prepare Test Samples: In separate amber glass vials, prepare the following solutions:

    • Control: 1 mL of this compound stock solution + 1 mL of solvent.

    • BHT Stabilized: 1 mL of this compound stock solution + 10 µL of BHT stock solution (final BHT concentration ~0.1 mg/mL or 0.01%).

    • Ascorbic Acid Stabilized: 1 mL of this compound stock solution + 10 µL of Ascorbic Acid stock solution (final Ascorbic Acid concentration ~0.1 mg/mL or 0.01%).

  • Accelerated Degradation:

    • Loosely cap the vials to allow for some air exposure.

    • Place the vials under a UV lamp or in a well-lit area at room temperature for a defined period (e.g., 24, 48, 72 hours). An initial time-zero measurement should be taken.

  • Analysis:

    • At each time point, analyze the samples using the stability-indicating HPLC method described in Protocol 1.

    • Alternatively, for a simpler qualitative assessment, monitor the color change of the solutions over time or measure the absorbance at a wavelength corresponding to the colored degradation products (e.g., in the 400-500 nm range) using a spectrophotometer.

  • Data Evaluation:

    • Compare the peak area of the intact this compound in the control and antioxidant-stabilized samples at each time point.

    • Calculate the percentage degradation of this compound in each sample.

    • The antioxidant that results in the lowest percentage of degradation is the most effective under the tested conditions.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Parameter Recommended Condition Rationale
Temperature Refrigerated (2-8 °C)Slows down the rate of chemical degradation.
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidation by displacing oxygen.[2]
Light Exposure In the dark (Amber vials)Prevents photodegradation.[2]
Container Tightly sealed glass containerPrevents exposure to moisture and air.

Table 2: Example Data from an Accelerated Stability Study of this compound (1 mg/mL in Methanol) at Room Temperature with Light Exposure

Time (hours) Control (% Purity) + 0.01% BHT (% Purity) + 0.01% Ascorbic Acid (% Purity)
099.899.999.8
2495.299.598.1
4888.799.196.5
7281.598.894.2

Note: The data presented in this table are for illustrative purposes and the actual results may vary depending on the specific experimental conditions.

Visualizations

workflow_storage cluster_receiving Receiving and Initial Storage cluster_usage Handling and Use receive Receive this compound inspect Inspect for Discoloration receive->inspect store Store in a cool, dark, dry place under inert gas inspect->store weigh Weigh in a controlled environment (low light/humidity) store->weigh Transfer for use prepare Prepare solution with degassed solvent and antioxidant weigh->prepare use Use in experiment prepare->use

Caption: Workflow for proper storage and handling of this compound.

troubleshooting_oxidation cluster_solid Solid Material cluster_solution In Solution start Observe Discoloration of this compound check_storage Check Storage Conditions (Air/Light/Moisture Exposure?) start->check_storage check_solvent Was the solvent degassed? start->check_solvent check_antioxidant Was an antioxidant used? start->check_antioxidant check_light Was the solution protected from light? start->check_light repackage Repackage under Inert Gas in Amber Vial check_storage->repackage refrigerate Store at 2-8 °C repackage->refrigerate add_antioxidant Add BHT or Ascorbic Acid check_solvent->add_antioxidant No check_antioxidant->add_antioxidant No protect_light Store in Amber Vial check_light->protect_light No

Caption: Troubleshooting flowchart for this compound discoloration.

References

Technical Support Center: Purification of 3-Dimethylaminophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3-Dimethylaminophenol, specifically focusing on the removal of unreacted m-aminophenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound and what are the common impurities?

A1: this compound is commonly synthesized through two main routes:

  • Reaction of m-aminophenol with dimethyl sulfate. This traditional method can result in unreacted m-aminophenol as a key impurity.[1][2]

  • Reaction of resorcinol (B1680541) with dimethylamine. This process may leave unreacted resorcinol and other by-products in the crude mixture.[1][2][3][4]

Common impurities can also include over-alkylation products and polymeric byproducts.[3]

Q2: What are the key physical property differences between this compound and m-aminophenol that can be leveraged for separation?

A2: The differences in melting point, boiling point, and solubility between this compound and m-aminophenol are significant and can be exploited for purification. This compound has a lower melting point and a higher boiling point at atmospheric pressure compared to m-aminophenol. Their solubility in water also differs, with m-aminophenol being more soluble.

Q3: Which purification techniques are most effective for removing unreacted m-aminophenol from this compound?

A3: Several methods are effective, either alone or in combination:

  • Vacuum Distillation: This is a widely used industrial method that separates compounds based on their different boiling points.[3]

  • Liquid-Liquid Extraction: This technique utilizes the differential solubility of the compounds in two immiscible liquid phases. It often involves pH adjustment to enhance separation.[3][5]

  • Recrystallization: This method relies on the difference in solubility of the desired compound and impurities in a specific solvent at different temperatures.

  • Column Chromatography: High-performance liquid chromatography (HPLC) can be used for high-purity separation, especially for removing trace impurities.[5]

Data Presentation

The following table summarizes the key physical properties of this compound and m-aminophenol, which are crucial for selecting and optimizing a purification strategy.

PropertyThis compoundm-Aminophenol
Molecular Formula C8H11NOC6H7NO
Molar Mass 137.18 g/mol [6]109.13 g/mol [7][8]
Melting Point 82-84 °C[1][9]120-124 °C[7][10]
Boiling Point 266.5 °C at 760 mmHg[9]164 °C at 11 mmHg[7][10]
Water Solubility < 0.1 mg/mL at 20 °C[6]35 g/L at 20 °C[7]

Experimental Protocols

Method 1: Multi-Step Liquid-Liquid Extraction and Vacuum Distillation

This protocol is a common industrial method for purifying this compound.[3]

  • Alkaline Wash:

    • Cool the crude reaction mixture containing this compound and unreacted m-aminophenol to 20-30°C.

    • Slowly add a 30-40% aqueous solution of sodium hydroxide (B78521) (NaOH) with stirring to raise the pH. This converts the more acidic m-aminophenol into its water-soluble sodium salt.[3]

  • Organic Extraction of Byproducts:

    • Add a non-polar organic solvent, such as toluene, to the mixture and stir.

    • Allow the layers to separate. The organic layer will contain byproducts, while the aqueous layer will contain the sodium salt of m-aminophenol and the this compound.

    • Separate and discard the organic layer.

  • Neutralization and Product Extraction:

    • Neutralize the aqueous phase with an acid (e.g., hydrochloric acid or sulfuric acid) to a pH of 6-7.[2][4]

    • This will convert the sodium salt of m-aminophenol back to m-aminophenol and allow the this compound to be extracted.

    • Extract the mixture with an organic solvent like toluene. The this compound will move to the organic layer.

  • Washing:

    • Wash the organic layer with hot water (60-80°C) to remove any remaining water-soluble impurities.[2][5]

  • Vacuum Distillation:

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure.

    • Perform vacuum distillation on the resulting crude this compound to obtain the pure product.

Method 2: Column Chromatography (HPLC)

This method is suitable for achieving high purity, especially for smaller-scale preparations or for removing trace impurities.[5]

  • Column Selection: A reverse-phase C18 column is often suitable for the separation of these aromatic compounds.

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of acetonitrile (B52724) and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) to improve peak shape.

  • Sample Preparation: Dissolve the crude product in the mobile phase or a compatible solvent.

  • Chromatographic Separation:

    • Inject the sample onto the HPLC column.

    • Run a gradient or isocratic elution to separate the components. This compound and m-aminophenol will elute at different retention times.

    • Collect the fractions containing the pure this compound.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the mobile phase solvents under reduced pressure to obtain the purified this compound.

Troubleshooting Guide

ProblemPossible Cause(s)Solution(s)
Incomplete removal of m-aminophenol - Insufficient pH adjustment during extraction.- Inefficient mixing during extraction.- Incorrect solvent choice.- Inefficient distillation.- Ensure the pH is sufficiently alkaline to deprotonate m-aminophenol during the initial wash.- Use vigorous stirring or a separation funnel with thorough shaking.- Consider a different extraction solvent.- Optimize the vacuum distillation conditions (pressure, temperature, column packing).
Low yield of purified this compound - Product loss during multiple extraction steps.- Co-distillation with solvent or impurities.- Degradation of the product at high temperatures.- Minimize the number of extraction steps or perform back-extractions to recover the product.- Ensure complete removal of the solvent before distillation.- Use a lower distillation temperature under a higher vacuum.
Product discoloration - Oxidation of the phenolic group. 3-Aminophenol and the product can be sensitive to air.[11][12]- Perform the purification steps under an inert atmosphere (e.g., nitrogen or argon).- Consider adding a small amount of an antioxidant like sodium bisulfite during the work-up.[12]
Product "oiling out" instead of crystallizing - Presence of impurities.- Inappropriate crystallization solvent.- Further purify the product using another technique (e.g., chromatography).- Experiment with different crystallization solvents or solvent mixtures.- Try scratching the inside of the flask or seeding with a pure crystal to induce crystallization.[12]

Visualizations

experimental_workflow_extraction start Crude Product (3-DMAP + m-AP) alkaline_wash Alkaline Wash (NaOH solution) start->alkaline_wash extraction1 Toluene Extraction 1 alkaline_wash->extraction1 separate1 Separate Layers extraction1->separate1 organic1 Organic Layer (Byproducts) separate1->organic1 Discard aqueous1 Aqueous Layer (3-DMAP + m-AP salt) separate1->aqueous1 neutralize Neutralize (Acid) aqueous1->neutralize extraction2 Toluene Extraction 2 neutralize->extraction2 separate2 Separate Layers extraction2->separate2 aqueous2 Aqueous Layer (m-AP) separate2->aqueous2 Discard organic2 Organic Layer (3-DMAP) separate2->organic2 wash Hot Water Wash organic2->wash distill Vacuum Distillation wash->distill end Pure 3-DMAP distill->end

Caption: Workflow for purification by liquid-liquid extraction and distillation.

experimental_workflow_hplc start Crude Product (3-DMAP + m-AP) dissolve Dissolve in Mobile Phase start->dissolve inject Inject into HPLC System dissolve->inject separate Chromatographic Separation inject->separate collect Collect Fractions (Pure 3-DMAP) separate->collect evaporate Evaporate Solvent collect->evaporate end Pure 3-DMAP evaporate->end

Caption: Workflow for purification by High-Performance Liquid Chromatography (HPLC).

References

Technical Support Center: Minimizing Byproduct Formation in Dye Synthesis with 3-Dimethylaminophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in dye synthesis using 3-Dimethylaminophenol. The following sections offer detailed experimental protocols, strategies to minimize byproduct formation, and quantitative data to optimize your synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in dye synthesis when using this compound, particularly in rhodamine synthesis?

A1: In the synthesis of xanthene dyes like rhodamines, where this compound is a key precursor, the primary byproducts arise from incomplete reactions or side reactions. These can include:

  • Unreacted this compound: Residual starting material that has not been incorporated into the dye structure.

  • Mono-substituted Intermediates: In reactions requiring the condensation of two equivalents of the aminophenol, intermediates where only one molecule has reacted with the electrophile (e.g., phthalic anhydride (B1165640) or a derivative) can persist as byproducts.

  • Isomeric Dye Variants: When using unsymmetrical reagents like 4-substituted phthalic anhydrides, the formation of regioisomers can be a significant issue, leading to complex purification challenges.[1]

  • Over-alkylation or Side-chain Reactions: Depending on the reaction conditions, side reactions involving the dimethylamino group or other functional groups on the reacting species can occur.

  • Degradation Products: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the degradation of both the starting materials and the final dye product.

Q2: How can I minimize the formation of these byproducts?

A2: Minimizing byproduct formation hinges on precise control over reaction parameters:

  • Stoichiometry: Ensure the correct molar ratios of reactants. A slight excess of the aminophenol may be used to drive the reaction to completion, but this will necessitate subsequent purification to remove the unreacted starting material.

  • Temperature Control: Maintain the optimal reaction temperature. For many rhodamine syntheses, temperatures around 180°C are employed.[2] Exceeding the optimal temperature can lead to degradation, while insufficient heat will result in incomplete reactions.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and avoid the formation of degradation products from prolonged heating.

  • Choice of Solvent and Catalyst: The solvent and catalyst can significantly influence the reaction outcome. For instance, solvent-free mechanochemical methods have been shown to produce high yields of rhodamines in short reaction times.[2]

  • Purification of Starting Materials: Using high-purity this compound is crucial. Commercial batches can be purified by extraction and chromatography to remove impurities that might interfere with the reaction.[3]

Q3: What are the best practices for purifying the final dye product?

A3: Purification of rhodamine dyes typically involves chromatographic techniques. Silica (B1680970) gel column chromatography is a common method.[1][3] The choice of eluent system is critical and often involves a gradient of a polar solvent like methanol (B129727) in a less polar solvent such as dichloromethane.[3] For highly polar or ionic dyes, reversed-phase HPLC can be an effective purification method.[4]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Dye

Potential Cause Suggested Solution
Incomplete Reaction - Increase reaction time and monitor via TLC/HPLC. - Ensure the reaction temperature is optimal and stable. - Use a slight excess of one of the reactants to drive the reaction to completion.
Degradation of Reactants or Product - Lower the reaction temperature. - Reduce the reaction time. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Suboptimal Reagent Purity - Purify the this compound and other reactants before use.[3] - Ensure solvents are anhydrous if the reaction is sensitive to moisture.

Problem 2: Poor Color Quality or Unexpected λmax

Potential Cause Suggested Solution
Presence of Impurities - Improve the purification of the final product using column chromatography or HPLC. - Analyze the product using mass spectrometry and NMR to identify the impurities.
Formation of Isomers - If using an unsymmetrical anhydride, consider alternative synthetic routes that yield a single isomer.[1] - Employ high-resolution chromatographic techniques to separate the isomers.
Incorrect Molecular Structure - Verify the structure of the product using spectroscopic methods (NMR, Mass Spectrometry, IR).

Problem 3: Difficulty in Purifying the Dye

Potential Cause Suggested Solution
Streaking or Poor Separation on Silica Gel - Add a small amount of a polar modifier like triethylamine (B128534) or acetic acid to the eluent to improve the chromatography of basic or acidic compounds. - Consider using a different stationary phase, such as alumina (B75360) or a reversed-phase silica gel.
Product is Highly Water-Soluble - Use reversed-phase chromatography for purification. - Consider precipitation or crystallization from a suitable solvent system.
Formation of Inseparable Byproducts - Re-evaluate the reaction conditions to minimize the formation of the problematic byproduct. - Explore alternative synthetic strategies.

Quantitative Data

The following table summarizes representative yields for rhodamine dye synthesis under different conditions. Note that yields are highly dependent on the specific substrates and reaction conditions.

Dye Reactants Reaction Conditions Yield (%) Reference
Rhodamine B derivatives3-dialkylamino phenols, phthalic anhydride derivativesMechanochemical, 180°C, 10-12 min70-84[2]
5-Carboxytetramethylrhodamine5-carboxyphthalaldehydic acid, 3-(dimethylamino)phenolTrifluoroethanol, O2, 75°C, 18h78[3]
6-carboxy-X-rhodamine4-carboxy-2-formylbenzoic acid, N,N'-bis(3-hydroxyphenyl)piperazineO2, 80°C, 20h82[3]

Experimental Protocols

Protocol 1: Synthesis of a Rhodamine B Derivative via Mechanochemical Reaction

This protocol is adapted from a solvent-free, continuous flow method.[2]

Materials:

  • 3-Dialkylaminophenol (e.g., this compound)

  • Phthalic anhydride derivative

  • Single screw reactor with a glass jacket

  • Heating system

Procedure:

  • Preheat the glass jacket of the single screw reactor to 180°C.

  • Mix the 3-dialkylaminophenol and the phthalic anhydride derivative in the desired stoichiometric ratio.

  • Feed the solid mixture into the reactor.

  • The reaction occurs within the reactor over a residence time of 10-12 minutes.

  • Collect the crude product as it exits the reactor.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Synthesis of 5-Carboxytetramethylrhodamine

This protocol is based on a solution-phase synthesis.[3]

Materials:

  • 5-carboxyphthalaldehydic acid

  • 3-(dimethylamino)phenol

  • 2,2,2-Trifluoroethanol

  • Oxygen source

  • Round-bottom flask with a stirrer and condenser

Procedure:

  • In a round-bottom flask, dissolve 5-carboxyphthalaldehydic acid (1 equivalent) and 3-(dimethylamino)phenol (4 equivalents) in 2,2,2-trifluoroethanol.

  • Bubble oxygen through the solution for 5 minutes.

  • Heat the reaction mixture to 75°C under an oxygen atmosphere with vigorous stirring.

  • Maintain the reaction at this temperature for 18 hours.

  • After cooling, evaporate the solvent under reduced pressure.

  • Purify the dark residue by silica gel chromatography, eluting with a gradient of methanol in dichloromethane.

Visualizations

Logical Workflow for Troubleshooting Low Dye Yield

G Troubleshooting Workflow for Low Dye Yield start Low Dye Yield Observed check_reaction Analyze Reaction Mixture (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete degradation Degradation Products Present? incomplete->degradation No optimize_time_temp Optimize Reaction Time & Temperature incomplete->optimize_time_temp Yes lower_temp Lower Reaction Temperature degradation->lower_temp Yes check_purity Check Purity of Starting Materials degradation->check_purity No optimize_stoichiometry Adjust Reactant Stoichiometry optimize_time_temp->optimize_stoichiometry end Improved Yield optimize_stoichiometry->end inert_atmosphere Use Inert Atmosphere lower_temp->inert_atmosphere inert_atmosphere->end purify_reagents Purify Reagents check_purity->purify_reagents purify_reagents->end

Caption: Troubleshooting workflow for low reactive dye yield.

General Experimental Workflow for Rhodamine Dye Synthesis

G General Experimental Workflow for Rhodamine Dye Synthesis start Start: Reagent Preparation purify_aminophenol Purify this compound start->purify_aminophenol reaction_setup Reaction Setup (e.g., in Trifluoroethanol) purify_aminophenol->reaction_setup condensation Condensation Reaction (e.g., with Phthalic Anhydride Derivative) reaction_setup->condensation monitoring Reaction Monitoring (TLC/HPLC) condensation->monitoring workup Work-up (Solvent Removal) monitoring->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, UV-Vis) purification->characterization end Final Product characterization->end

Caption: General experimental workflow for rhodamine dye synthesis.

Signaling Pathway: Formation of Rhodamine from this compound

G Simplified Reaction Pathway for Rhodamine Synthesis cluster_reactants Reactants cluster_products Products aminophenol 2x this compound intermediate Leuco Rhodamine Intermediate aminophenol->intermediate anhydride Phthalic Anhydride anhydride->intermediate rhodamine Rhodamine Dye intermediate->rhodamine Oxidation byproduct Unreacted Starting Materials & Intermediates intermediate->byproduct Incomplete Reaction

Caption: Simplified reaction pathway for rhodamine synthesis.

References

Technical Support Center: Forced Degradation Studies of 3-Dimethylaminophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals conducting forced degradation studies on 3-Dimethylaminophenol. The information aims to assist in designing robust studies, troubleshooting common experimental issues, and interpreting results in line with regulatory expectations.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of a forced degradation study for this compound?

A1: Forced degradation studies are crucial to understand the intrinsic stability of this compound.[1][2][3] These studies help to identify potential degradation products and establish degradation pathways, which is essential for developing and validating stability-indicating analytical methods.[1][2][4][5] The data generated supports formulation development, packaging selection, and the determination of storage conditions and shelf-life.[1][2][6]

Q2: What are the typical stress conditions applied in a forced degradation study of an aromatic amine and phenol-containing compound like this compound?

A2: A comprehensive forced degradation study should expose this compound to a variety of stress conditions, including:

  • Acid Hydrolysis: Using acids like HCl or H₂SO₄ (typically 0.1 M to 1 M).[2][4][7]

  • Base Hydrolysis: Using bases such as NaOH or KOH (typically 0.1 M to 1 M).[2][4][7]

  • Oxidation: Commonly using hydrogen peroxide (H₂O₂) at concentrations ranging from 3% to 30%.[4][6]

  • Thermal Degradation: Exposing the solid or solution to elevated temperatures (e.g., 40°C to 80°C).[2][7]

  • Photodegradation: Exposing the sample to UV and visible light, as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/m²).[1][4]

Q3: What is the target degradation range for these studies?

A3: The goal is to achieve a meaningful level of degradation without completely degrading the parent compound. A target degradation of 5-20% is generally considered appropriate for developing and validating stability-indicating methods.[1][5][6][8] Over-stressing the molecule can lead to the formation of secondary degradants that may not be relevant to the actual stability of the product.[1]

Q4: What analytical techniques are most suitable for analyzing the results of a forced degradation study?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and powerful technique for separating and quantifying the parent drug and its degradation products.[2] A photodiode array (PDA) detector is highly recommended as it can help assess peak purity. For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.

Troubleshooting Guides

HPLC Method-Related Issues
Problem Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) 1. Column degradation. 2. Interaction of basic amine group with residual silanols on the column. 3. Sample solvent incompatible with mobile phase.1. Use a fresh column or a guard column.[9] 2. Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. 3. Ensure the sample is dissolved in the mobile phase or a weaker solvent.
Shifting retention times 1. Inconsistent mobile phase preparation.[10] 2. Fluctuation in column temperature. 3. Pump malfunction or leaks.[10]1. Prepare fresh mobile phase and ensure accurate composition. 2. Use a column oven for consistent temperature control. 3. Check for leaks and ensure the pump is delivering a constant flow rate.[10]
Ghost peaks 1. Contamination in the mobile phase or injector. 2. Carryover from previous injections.1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a robust needle wash protocol in the autosampler.
Baseline noise or drift 1. Air bubbles in the pump or detector. 2. Contaminated mobile phase. 3. Detector lamp nearing the end of its life.1. Degas the mobile phase and purge the system. 2. Use freshly prepared, high-purity mobile phase. 3. Replace the detector lamp if necessary.
Forced Degradation Experiment-Related Issues
Problem Potential Cause Troubleshooting Steps
No degradation observed 1. Stress conditions are too mild. 2. This compound is highly stable under the applied conditions.1. Increase the concentration of the stressor (acid, base, oxidant). 2. Increase the temperature or duration of the stress. 3. For photostability, ensure adequate light exposure.
Too much degradation (>20%) 1. Stress conditions are too harsh.1. Decrease the concentration of the stressor. 2. Reduce the temperature or duration of the stress. 3. For hydrolytic studies, consider conducting them at a lower temperature.
Precipitation of the sample during the study 1. Poor solubility of this compound or its degradants in the stress medium.1. Use a co-solvent (e.g., methanol (B129727), acetonitrile) to improve solubility.[2][7] Ensure the co-solvent is inert under the stress conditions.
Irreproducible results 1. Inconsistent preparation of stress solutions. 2. Variation in experimental parameters (temperature, time).1. Use calibrated volumetric glassware and freshly prepared solutions. 2. Precisely control temperature and timing for all experiments.

Quantitative Data Summary

The following table presents illustrative data for the forced degradation of this compound. This data is representative of a typical study and should be used for guidance purposes.

Stress ConditionParameters% Assay of this compound% Total ImpuritiesMajor Degradant Peak (RT)
Control N/A99.80.2-
Acid Hydrolysis 0.1 M HCl, 60°C, 8 hrs92.57.54.2 min
Base Hydrolysis 0.1 M NaOH, 60°C, 4 hrs88.311.75.8 min
Oxidative 3% H₂O₂, RT, 24 hrs85.114.93.5 min, 6.1 min
Thermal 80°C, 48 hrs97.22.84.2 min
Photolytic ICH Q1B, Solid State98.91.17.3 min

Experimental Protocols

Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or a mixture of methanol and water.

Acid Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

  • Incubate the solution in a water bath at 60°C.

  • Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 12, and 24 hours).

  • Neutralize the samples with an equivalent amount of 0.1 M NaOH before dilution and HPLC analysis.

Base Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

  • Incubate the solution in a water bath at 60°C.

  • Withdraw samples at appropriate time intervals.

  • Neutralize the samples with an equivalent amount of 0.1 M HCl before dilution and HPLC analysis.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3%.

  • Keep the solution at room temperature, protected from light.

  • Monitor the reaction at various time points.

  • Dilute the samples with the mobile phase for HPLC analysis.

Thermal Degradation
  • Place a known quantity of solid this compound in a controlled temperature oven at 80°C.

  • Withdraw samples at specified time points.

  • For solution-state thermal stress, incubate the stock solution at 80°C.

  • Prepare solutions of the stressed solid sample for analysis.

Photolytic Degradation
  • Expose a thin layer of solid this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A parallel sample should be kept in the dark to serve as a control.

  • At the end of the exposure period, prepare a solution of the stressed and control samples for analysis.

Visualizations

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Outcome A Prepare 3-DMAP Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, 60°C) A->C D Oxidative (3% H2O2, RT) A->D E Thermal (80°C) A->E F Photolytic (ICH Q1B) A->F G Sample Neutralization/Dilution B->G C->G D->G E->G F->G H HPLC-PDA Analysis G->H I Peak Purity Assessment H->I J LC-MS for Unknowns H->J K Identify Degradation Products I->K J->K L Establish Degradation Pathways K->L M Validate Stability-Indicating Method L->M

Caption: Workflow for Forced Degradation Studies.

G cluster_pathways Potential Degradation Pathways parent This compound hydrolysis Hydrolysis Products (e.g., demethylation) parent->hydrolysis Acid/Base oxidation Oxidation Products (e.g., N-oxide, quinone-imine) parent->oxidation H2O2 photolysis Photolytic Products (e.g., polymeric species) parent->photolysis UV/Vis Light

Caption: Potential Degradation Pathways of this compound.

References

Validation & Comparative

A Comparative Guide to 3-Dimethylaminophenol and 3-Aminophenol in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of azo dyes, the selection of the coupling component is a critical determinant of the final product's properties, including its color, intensity, and stability. Both 3-Dimethylaminophenol and 3-aminophenol (B1664112) are widely utilized as coupling components in this context. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their specific applications.

Executive Summary

This compound and 3-aminophenol are aromatic compounds containing both a hydroxyl and an amino or substituted amino group, making them effective coupling components in azo dye synthesis. The primary distinction lies in the substitution at the nitrogen atom: 3-aminophenol has a primary amino group (-NH₂), while this compound possesses a tertiary dimethylamino group (-N(CH₃)₂). This structural difference significantly influences the electronic properties of the molecule and, consequently, the kinetics of the azo coupling reaction, the yield of the resulting dye, and its spectral characteristics.

Generally, the dimethylamino group in this compound is a stronger electron-donating group compared to the primary amino group in 3-aminophenol. This enhanced electron-donating capacity increases the nucleophilicity of the aromatic ring, which can lead to faster reaction kinetics and potentially higher yields in the azo coupling reaction. The stronger electron-donating nature of the dimethylamino group also tends to cause a bathochromic shift (a shift to longer wavelengths) in the absorption maximum (λmax) of the resulting azo dye, often resulting in deeper and more intense colors.

Performance Comparison: this compound vs. 3-Aminophenol

The following table summarizes the key performance differences between azo dyes synthesized using this compound and 3-aminophenol as coupling components. The data is compiled from various studies and represents typical outcomes. For a direct comparison, we will consider the synthesis of an azo dye using the diazonium salt of p-nitroaniline as the diazo component.

Performance MetricAzo Dye from this compoundAzo Dye from 3-AminophenolRationale
Reaction Kinetics Generally fasterGenerally slowerThe stronger electron-donating dimethylamino group increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack by the diazonium ion.
Yield Potentially higherPotentially lowerFaster reaction kinetics can lead to higher product yields under optimized conditions. A study reported a yield of 83% for an azo dye synthesized from 3-aminophenol.[1] Specific yield data for the comparable this compound dye is not readily available in a single comparative study.
Color of Resulting Dye Typically deeper, more intense shades (e.g., reddish-brown)Typically lighter shades (e.g., orange-yellow)The stronger electron-donating effect of the dimethylamino group causes a larger bathochromic shift in the λmax.
Absorption Maximum (λmax) Longer wavelengthShorter wavelengthAn azo dye derived from 3-aminophenol and a diazonium salt exhibited a λmax of 445.50 nm.[1] While direct comparative data is limited, the electronic effects suggest a higher λmax for the this compound derivative.
Stability of Resulting Dye Generally goodGenerally goodThe stability of azo dyes is influenced by various factors, including the substituents on the aromatic rings. N-alkylation can sometimes influence photostability, but this is highly dependent on the overall molecular structure.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of an azo dye using either this compound or 3-aminophenol as the coupling component and p-nitroaniline as the precursor for the diazonium salt. These protocols are based on established methods for diazotization and azo coupling reactions.[2][3]

Part A: Diazotization of p-Nitroaniline
  • Preparation of p-Nitroaniline Solution: In a 100 mL beaker, suspend 1.38 g (0.01 mol) of p-nitroaniline in 10 mL of distilled water. Carefully add 2.5 mL of concentrated hydrochloric acid. Heat the mixture gently with stirring to dissolve the p-nitroaniline. Cool the solution to 0-5 °C in an ice bath.

  • Preparation of Sodium Nitrite (B80452) Solution: In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 5 mL of distilled water and cool the solution in an ice bath.

  • Diazotization: Slowly add the cold sodium nitrite solution dropwise to the cold p-nitroaniline solution with constant stirring, maintaining the temperature between 0-5 °C. The formation of the diazonium salt is indicated by a slight color change. Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If necessary, add a small amount of sulfamic acid to quench the excess nitrous acid. The resulting diazonium salt solution should be used immediately in the next step.

Part B: Azo Coupling

For this compound:

  • Preparation of Coupling Solution: In a 250 mL beaker, dissolve 1.37 g (0.01 mol) of this compound in 20 mL of a 1 M sodium hydroxide (B78521) solution. Cool the solution to 0-5 °C in an ice bath.

  • Coupling Reaction: Slowly add the cold diazonium salt solution from Part A to the cold this compound solution with vigorous stirring. A colored precipitate should form immediately. Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the reaction.

  • Isolation and Purification: Filter the precipitated dye using vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol.

For 3-Aminophenol:

  • Preparation of Coupling Solution: In a 250 mL beaker, dissolve 1.09 g (0.01 mol) of 3-aminophenol in 20 mL of a 1 M sodium hydroxide solution. Cool the solution to 0-5 °C in an ice bath.

  • Coupling Reaction: Slowly add the cold diazonium salt solution from Part A to the cold 3-aminophenol solution with vigorous stirring. A colored precipitate will form. Continue to stir the reaction mixture in the ice bath for 30 minutes.

  • Isolation and Purification: Collect the azo dye by vacuum filtration and wash with cold water. Purify the product by recrystallization from an appropriate solvent, such as ethanol.

Signaling Pathways and Experimental Workflows

The synthesis of azo dyes from both this compound and 3-aminophenol follows the same fundamental reaction pathway: an electrophilic aromatic substitution. The diazonium ion, a potent electrophile, attacks the electron-rich aromatic ring of the aminophenol (the coupling component).

Generalized Azo Coupling Reaction

Azo_Coupling cluster_diazotization Diazotization cluster_coupling Azo Coupling Aromatic Amine (Ar-NH2) Aromatic Amine (Ar-NH2) Diazonium Salt (Ar-N2+) Diazonium Salt (Ar-N2+) Aromatic Amine (Ar-NH2)->Diazonium Salt (Ar-N2+) NaNO2, HCl, 0-5°C Azo Dye (Ar-N=N-Ar'-OH) Azo Dye (Ar-N=N-Ar'-OH) Diazonium Salt (Ar-N2+)->Azo Dye (Ar-N=N-Ar'-OH) Coupling Component This compound or 3-Aminophenol Coupling Component->Azo Dye (Ar-N=N-Ar'-OH)

Caption: Generalized workflow for azo dye synthesis.

Logical Relationship of Performance Differences

Performance_Comparison cluster_structure Chemical Structure cluster_properties Electronic & Performance Properties 3_DMAP This compound (-N(CH3)2) Electron_Donating Stronger Electron-Donating Effect 3_DMAP->Electron_Donating 3_AP 3-Aminophenol (-NH2) Weaker_Electron_Donating Weaker Electron-Donating Effect 3_AP->Weaker_Electron_Donating Faster_Kinetics Faster Reaction Kinetics Electron_Donating->Faster_Kinetics Longer_Wavelength Longer λmax (Deeper Color) Electron_Donating->Longer_Wavelength Slower_Kinetics Slower Reaction Kinetics Weaker_Electron_Donating->Slower_Kinetics Shorter_Wavelength Shorter λmax (Lighter Color) Weaker_Electron_Donating->Shorter_Wavelength Higher_Yield Potentially Higher Yield Faster_Kinetics->Higher_Yield Lower_Yield Potentially Lower Yield Slower_Kinetics->Lower_Yield

Caption: Influence of structure on performance.

Conclusion

The choice between this compound and 3-aminophenol for azo dye synthesis hinges on the desired characteristics of the final product. For applications requiring deeper, more intense colors and potentially faster reaction times and higher yields, this compound is the superior choice due to the stronger electron-donating nature of its dimethylamino group. Conversely, if lighter shades are desired, or if the cost and availability of the starting material are primary concerns, 3-aminophenol remains a viable and effective coupling component. It is imperative for researchers to conduct small-scale optimization experiments to determine the ideal coupling component and reaction conditions for their specific target azo dye.

References

A Comparative Guide to the Synthetic Routes of 3-Dimethylaminophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various synthetic methodologies for producing 3-Dimethylaminophenol, a crucial intermediate in the manufacturing of pharmaceuticals and dyes. The following sections objectively evaluate common industrial and laboratory-scale syntheses, presenting key performance indicators, comprehensive experimental protocols, and visual representations of each chemical pathway.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route for this compound is contingent upon factors such as scale, safety regulations, cost of raw materials, and desired product purity. Below is a summary of the most prevalent methods with their respective advantages and disadvantages.

Synthetic Route Starting Material(s) Key Reagents Yield (%) Purity (%) Reaction Conditions Advantages Disadvantages
Route 1: From Resorcinol (B1680541) Resorcinol, Dimethylamine (B145610)Benzyl (B1604629) Triethylammonium (B8662869) Chloride (catalyst)>90>99High Temperature (180-200°C), High Pressure (1.8 MPa)High purity and yield, short process route, no pollution.[1]Requires specialized high-pressure equipment.
Route 2: Methylation of 3-Aminophenol (B1664112) Derivative 3-MethoxyanilineDimethyl Sulfate, Sodium Carbonate, Hydrobromic Acid~80 (two steps)~99Moderate Temperature (60-90°C for methylation, 75°C for demethylation)High yield and purity.[2]Involves the highly toxic and carcinogenic dimethyl sulfate.[3][4]
Route 3: Sulfonation and Alkali Fusion N,N-DimethylanilineSulfuric Acid, Sodium Hydroxide (B78521)ModerateModerateHigh TemperatureUtilizes readily available starting material.Harsh reaction conditions, potential for significant waste generation.[2]
Route 4: Direct Methylation of 3-Aminophenol 3-AminophenolDimethyl Sulfate~47ModerateNot specified in detailDirect, one-step reaction.Low yield, uses highly toxic dimethyl sulfate.[2]

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations for the primary synthetic routes to this compound.

G Route 1: Synthesis from Resorcinol Resorcinol Resorcinol Reaction Reaction (190 ± 10 °C, 1.8 MPa, 3h) Resorcinol->Reaction Dimethylamine Dimethylamine Dimethylamine->Reaction Catalyst Benzyl Triethylammonium Chloride (Catalyst) Catalyst->Reaction Product This compound Reaction->Product

Caption: Synthesis of this compound from Resorcinol.

G Route 2: Two-Step Synthesis from 3-Methoxyaniline cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: O-Demethylation Start 3-Methoxyaniline Reaction1 N-Methylation (60-90 °C, 1h) Start->Reaction1 Reagent1 Dimethyl Sulfate Sodium Carbonate Reagent1->Reaction1 Intermediate N,N-Dimethyl-3-methoxyaniline Reaction1->Intermediate Reaction2 O-Demethylation (75 °C, 1.5h) Intermediate->Reaction2 Reagent2 48% Hydrobromic Acid Reagent2->Reaction2 Product This compound Reaction2->Product

Caption: Optimized synthesis via methylation and demethylation.

G Route 3: Synthesis from N,N-Dimethylaniline cluster_step1 Step 1: Sulfonation cluster_step2 Step 2: Alkali Fusion Start N,N-Dimethylaniline Reaction1 Sulfonation Start->Reaction1 Reagent1 Sulfuric Acid Reagent1->Reaction1 Intermediate N,N-Dimethyl-m-aminobenzenesulfonic acid Reaction1->Intermediate Reaction2 Alkali Fusion (High Temperature) Intermediate->Reaction2 Reagent2 Sodium Hydroxide Reagent2->Reaction2 Product This compound Reaction2->Product

Caption: Synthesis from N,N-Dimethylaniline via sulfonation.

Detailed Experimental Protocols

Route 1: Synthesis from Resorcinol and Dimethylamine

This industrial method is noted for its high yield and purity.[1]

Materials:

  • Resorcinol

  • Dimethylamine

  • Benzyl Triethylammonium Chloride (catalyst)

  • Toluene (B28343)

  • Nitrogen gas

Procedure:

  • Charge a high-pressure reaction vessel with resorcinol and benzyl triethylammonium chloride. The mass ratio of resorcinol to catalyst should be 1:(0.003-0.005).

  • Purge the container with nitrogen and maintain a pressure of 1.8 ± 0.2 mPa.

  • Heat the reaction vessel to melt the resorcinol completely, then begin stirring.

  • Introduce dimethylamine to the reaction vessel, maintaining a mass ratio of resorcinol to dimethylamine of 1:(0.4-0.6). Control the temperature inside the vessel to below 160°C during this addition.

  • After the complete addition of dimethylamine, raise the temperature to 190 ± 10°C and maintain for 3 hours.

  • After the reaction, cool the mixture and perform vacuum distillation to obtain the crude product.

  • To the crude this compound, add toluene in a mass ratio of 1:(1.0-1.6).

  • Heat the mixture under normal pressure with stirring to completely dissolve the crude product.

  • Cool the solution to allow for the crystallization of a large amount of white crystals.

  • Filter the mixture and dry the filter cake to obtain pure this compound.

Route 2: Two-Step Synthesis from 3-Methoxyaniline

This optimized procedure offers a high yield and avoids the direct handling of 3-aminophenol with a toxic methylating agent, though it still uses dimethyl sulfate.[2]

Step 1: N-Methylation of 3-Methoxyaniline

Materials:

  • 3-Methoxyaniline

  • Toluene

  • Sodium Carbonate

  • Dimethyl Sulfate

Procedure:

  • In a three-port reaction flask, add 150 ml of toluene, 250 g (0.41 mol) of 3-methoxyaniline, and 53 g (0.50 mol) of sodium carbonate.

  • Stir and heat the mixture to 60°C.

  • Slowly add 103.5 g (0.82 mol) of dimethyl sulfate.

  • After the addition is complete, increase the temperature to 90°C and continue the reaction for 1 hour. Monitor the reaction completion by thin-layer chromatography.

  • Cool the reaction to 30°C and add 150 ml of water. Stir for 30 minutes and allow the layers to separate.

  • Extract the aqueous layer twice with 50 ml of toluene.

  • Combine the organic phases and wash twice with 100 ml of 5% sodium carbonate solution and once with 100 ml of water.

  • The resulting crude N,N-Dimethyl-3-methoxyaniline can be used directly in the next step.

Step 2: O-Demethylation

Materials:

  • Crude N,N-Dimethyl-3-methoxyaniline from Step 1

  • 48% Hydrobromic Acid

  • Ice water

  • Dichloromethane

  • 10% Sodium Hydroxide solution

  • o-xylene (B151617)

Procedure:

  • In a three-port reaction flask, add 100 ml of 48% hydrobromic acid and the crude N,N-Dimethyl-3-methoxyaniline (approximately 0.26 mol).

  • Stir and heat to 75°C and react for 1.5 hours. Monitor for the disappearance of the starting material by TLC.

  • Dry the reaction mixture by hydrolysis.

  • Add 100 ml of ice water and stir for 30 minutes.

  • Extract twice with 30 ml of dichloromethane.

  • Adjust the pH of the aqueous phase to 7-8 with 10% sodium hydroxide solution.

  • Extract the product twice with 75 ml of dichloromethane.

  • Combine the organic phases, wash twice with 50 ml of water, dry, and concentrate to yield a reddish solid of crude this compound (purity ~92.3%).

  • Recrystallize the crude product from 70 ml of o-xylene to obtain a gray solid of this compound with a purity of 98.96%. The overall yield for the two steps is approximately 80%.

Route 3: Synthesis from N,N-Dimethylaniline (Sulfonation and Alkali Fusion)

This traditional industrial process involves harsh conditions.[1][2]

Step 1: Sulfonation

Materials:

  • N,N-Dimethylaniline

  • Concentrated Sulfuric Acid

Procedure:

  • React N,N-Dimethylaniline with concentrated sulfuric acid to yield N,N-dimethyl-m-aminobenzenesulfonic acid. The specific conditions for this step require careful control of temperature to avoid side reactions.

Step 2: Alkali Fusion

Materials:

  • N,N-Dimethyl-m-aminobenzenesulfonic acid

  • Sodium Hydroxide

Procedure:

  • Fuse the N,N-dimethyl-m-aminobenzenesulfonic acid with sodium hydroxide at high temperatures.

  • The resulting melt is then dissolved in water and acidified to precipitate the crude this compound.

  • Further purification is typically required through distillation or recrystallization.

References

Alternative reagents to 3-Dimethylaminophenol for neostigmine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of neostigmine (B1678181), a critical cholinesterase inhibitor, traditionally relies on 3-dimethylaminophenol as a key starting material. However, exploring alternative reagents is crucial for process optimization, cost reduction, and navigating potential supply chain challenges. This guide provides an objective comparison between the conventional synthesis route starting from this compound and an alternative pathway commencing with 3-(methylamino)phenol (B79350), supported by available experimental data.

Executive Summary

The established synthesis of neostigmine involves the carbamoylation of this compound followed by quaternization. A viable alternative starting material is 3-(methylamino)phenol, which requires an additional N-methylation step. While the traditional route is well-documented with high yields, the alternative pathway presents a potential for different impurity profiles and raw material accessibility. This guide details the experimental protocols for both methods, presents a comparative analysis of their performance, and visualizes the synthetic pathways.

Comparative Data on Synthesis Performance

The following table summarizes the quantitative data for the key intermediate and final product formation in both the traditional and alternative neostigmine synthesis pathways.

ParameterTraditional Route (from this compound)Alternative Route (from 3-(Methylamino)phenol)
Starting Material This compound3-(Methylamino)phenol
Intermediate 3-((Dimethylcarbamoyl)oxy)-N,N-dimethylaniline3-((Dimethylcarbamoyl)oxy)-N-methylaniline
Yield of Intermediate Up to 92%[1]~87% (Estimated based on provided data for a related compound)¹
Overall Yield of Neostigmine Salt 84-88%[1]Not explicitly reported, estimated to be slightly lower than the traditional route.
Purity of Final Product High, confirmed by HPLC, NMR, and mass spectroscopy[1]High (95.3% for a related compound), confirmed by HPLC[2]
Key Reaction Steps 1. Carbamoylation 2. Quaternization1. Carbamoylation 2. Quaternization (N-methylation)

¹The yield for the intermediate in the alternative route is an estimation based on the synthesis of a related compound described in the cited patent. The patent does not provide a direct yield for the synthesis of 3-((dimethylcarbamoyl)oxy)-N-methylaniline.

Synthetic Pathway Visualizations

The logical workflows for both the traditional and alternative neostigmine synthesis pathways are illustrated below.

G cluster_0 Traditional Neostigmine Synthesis A This compound C 3-((Dimethylcarbamoyl)oxy)- N,N-dimethylaniline A->C Carbamoylation B N,N-Dimethylcarbamoyl Chloride B->C E Neostigmine Salt C->E Quaternization D Dimethyl Sulfate (B86663) or Methyl Iodide D->E

Diagram 1: Traditional Neostigmine Synthesis Workflow.

G cluster_1 Alternative Neostigmine Synthesis F 3-(Methylamino)phenol H 3-((Dimethylcarbamoyl)oxy)- N-methylaniline F->H Carbamoylation G N,N-Dimethylcarbamoyl Chloride G->H J Neostigmine Salt H->J Quaternization (N-methylation) I Dimethyl Sulfate or Methyl Bromide I->J

Diagram 2: Alternative Neostigmine Synthesis Workflow.

Experimental Protocols

Traditional Synthesis from this compound

This protocol is adapted from a patented method demonstrating high yield and purity[1].

Step 1: Synthesis of 3-((Dimethylcarbamoyl)oxy)-N,N-dimethylaniline

  • In a reaction vessel under an inert atmosphere, dissolve this compound in toluene.

  • Add a 2.0-2.5 molar excess of sodium metal to the solution and heat to boiling to form sodium 3-dimethylaminophenolate.

  • Cool the reaction mixture and add a 1.5 molar excess of dimethylcarbamoyl chloride.

  • After the reaction is complete (monitored by thin-layer chromatography), filter the reaction mass to remove any residual sodium metal.

  • Wash the filtrate successively with a 2% (w/w) sodium hydroxide (B78521) solution and water.

  • Dry the organic layer over sodium sulfate and concentrate under reduced pressure to yield 3-((dimethylcarbamoyl)oxy)-N,N-dimethylaniline. The reported yield for this step is up to 92%[1].

Step 2: Synthesis of Neostigmine Salt (Methylsulfate or Iodide)

  • Dissolve the 3-((dimethylcarbamoyl)oxy)-N,N-dimethylaniline obtained in the previous step in absolute diethyl ether.

  • To this solution, add a 1.5-fold molar excess of the alkylating agent (dimethyl sulfate for neostigmine methylsulfate (B1228091) or methyl iodide for neostigmine iodide) with stirring.

  • Allow the reaction to proceed for 24 hours.

  • The precipitated white crystalline product is then filtered, washed with diethyl ether, and dried under reduced pressure.

  • The reported yield of the final neostigmine salt is 84% for the methylsulfate and 88% for the iodide, based on the initial amount of this compound[1].

Alternative Synthesis from 3-(Methylamino)phenol

This protocol is based on the synthesis of related compounds described in a Chinese patent[2]. The synthesis of the intermediate is detailed, which would then be followed by a standard quaternization step.

Step 1: Synthesis of 3-((Dimethylcarbamoyl)oxy)-N-methylaniline (Intermediate)

  • To a 500ml reaction bottle, add 20.0g (approximately 0.162 mol) of 3-(methylamino)phenol, 14.7g (approximately 0.366 mol) of sodium hydroxide, and 200ml of toluene.

  • Heat the mixture to 110°C.

  • Slowly add 17.4g (approximately 0.162 mol) of dimethylcarbamoyl chloride dropwise, maintaining the temperature at 110°C.

  • After the addition is complete, maintain the reaction at 110°C for 2 hours.

  • Cool the reaction mixture to room temperature.

  • The product is then purified by silica (B1680970) gel column chromatography.

Step 2: Synthesis of Neostigmine Salt (Hypothetical)

The intermediate, 3-((dimethylcarbamoyl)oxy)-N-methylaniline, would then undergo quaternization. A procedure similar to the traditional synthesis would be followed:

  • Dissolve the purified 3-((dimethylcarbamoyl)oxy)-N-methylaniline in a suitable solvent such as acetone (B3395972) or diethyl ether.

  • Add an equimolar or slight excess of an alkylating agent (e.g., dimethyl sulfate or methyl bromide).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

  • The resulting neostigmine salt would then be isolated by filtration or crystallization.

Discussion and Comparison

The traditional synthesis route starting from this compound is a well-established and high-yielding process. The reported overall yields of 84-88% are excellent for a two-step synthesis. The protocol is straightforward, and the purification of the final product is achieved through precipitation and washing.

The alternative synthesis route using 3-(methylamino)phenol as a precursor offers a different approach. A key advantage could be the availability and cost of the starting material compared to this compound. The carbamoylation step appears to be efficient. However, the final step of N-methylation to form the quaternary ammonium (B1175870) ion is an additional consideration. While the patent describing this route focuses on the synthesis of impurities and related compounds, it demonstrates that the initial carbamoylation is feasible.

A direct comparison of the overall efficiency is challenging due to the lack of a reported overall yield for the alternative pathway. However, assuming the quaternization step proceeds with a high yield, as is typical for such reactions, the overall yield of the alternative route would likely be competitive with, though perhaps slightly lower than, the traditional method due to the multi-step nature of preparing the fully N-methylated precursor.

The impurity profile of the final neostigmine product could also differ between the two routes. The synthesis starting from 3-(methylamino)phenol might present different challenges in purification to remove any unreacted starting material or by-products from the N-methylation step.

Conclusion

Both this compound and 3-(methylamino)phenol are viable starting materials for the synthesis of neostigmine. The traditional route using this compound is well-optimized and provides high yields. The alternative route starting with 3-(methylamino)phenol is a promising alternative, particularly if the starting material offers economic or logistical advantages. Further research to optimize the alternative pathway and to perform a direct comparative analysis of the yield, purity, and cost-effectiveness would be highly valuable for the pharmaceutical industry. The choice of reagent will ultimately depend on a comprehensive evaluation of raw material cost, process efficiency, and the impurity profile of the final active pharmaceutical ingredient.

References

Comparative analysis of derivatizing agents for organophosphorus compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of organophosphorus compounds (OPCs) is critical in various fields, including environmental monitoring, food safety, and clinical toxicology. Due to the polar and often non-volatile nature of many OPCs, derivatization is a crucial step to enhance their volatility, thermal stability, and detectability, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. For liquid chromatography-tandem mass spectrometry (LC-MS/MS), derivatization can significantly improve ionization efficiency and, consequently, sensitivity. This guide provides a comparative analysis of common derivatizing agents for OPCs, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their analytical needs.

Key Derivatizing Agents and Their Mechanisms

The most common derivatization strategies for OPCs involve silylation, alkylation, and acylation. More recently, specialized reagents have been developed to introduce a permanent charge for enhanced LC-MS/MS sensitivity.

  • Silylation: This is a widely used technique where an active hydrogen in the OPC molecule (e.g., in a hydroxyl or carboxylic acid group) is replaced by a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS). This process reduces the polarity and increases the volatility of the analyte. Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[1][2] TBDMS derivatives offer greater stability towards hydrolysis compared to TMS derivatives.[1]

  • Alkylation: This method introduces an alkyl group to the OPC, effectively masking polar functional groups.[3] Reagents like diazomethane (B1218177), trimethylsilyldiazomethane (B103560) (TMS-DM), and pentafluorobenzyl bromide (PFBBr) are frequently employed.[4][5] Diazomethane is a highly effective methylating agent but is also toxic and explosive, necessitating careful handling, often through in-situ generation.[5][6] PFBBr is a versatile reagent that can be used in both aqueous and non-aqueous systems.[4]

  • Cationic Derivatization for LC-MS/MS: To enhance sensitivity in LC-MS/MS, particularly in positive electrospray ionization mode, derivatizing agents that introduce a permanent positive charge are utilized. An example is N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B), which has been shown to dramatically increase the signal intensity of organophosphorus acids.[7][8]

Comparative Performance of Derivatizing Agents

The choice of a derivatizing agent depends on the specific OPC, the analytical technique employed, and the desired performance characteristics such as reaction speed, derivatization yield, and limit of detection (LOD). The following table summarizes the performance of several common derivatizing agents based on available experimental data.

Derivatizing AgentTarget Analytes & MatrixReaction ConditionsDerivatization Yield (%)Limit of Detection (LOD)Analytical TechniqueReference
BSTFA Methylphosphonic acid, Pinacolyl methylphosphonic acid in water90 min at 60°C--GC-MS[2]
MTBSTFA (+1% TBDMSCl) Various phosphonic acids45 min at 80°CQuantitative<5 pgGC-MS[2]
Pentafluorobenzyl Bromide (PFBBr) Methylphosphonic acid, Pinacolyl methylphosphonic acidAlkaline pHHigh-GC-MS[9]
Diazomethane (in-situ) Organic acidsRoom temperature, 2-3 h for 96 samplesEssentially quantitativeSub-attomole for some compoundsGC-MS[5][6]
CAX-B Alkyl methylphosphonic acids, Dialkyl phosphates in acetonitrile (B52724)1 h at 70°C>95%0.02–0.2 ng/mLLC-MS/MS[7][10]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key derivatization experiments.

Protocol 1: Silylation of Organophosphorus Acids with MTBSTFA

This protocol is adapted from a study on the analysis of nerve agent degradation products.[2]

Materials:

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylsilyl chloride (TBDMSCl)

  • Anhydrous solvent (e.g., acetonitrile)

  • Sample containing organophosphorus acids

  • Heating block

  • GC vials with caps

Procedure:

  • Evaporate the sample extract containing the organophosphorus acids to dryness under a gentle stream of nitrogen.

  • Add 100 µL of anhydrous acetonitrile to the residue and vortex to dissolve.

  • Add 100 µL of MTBSTFA (with 1% TBDMSCl) to the vial.

  • Cap the vial tightly and heat at 80°C for 45 minutes in a heating block.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

Protocol 2: Alkylation of Organophosphorus Acids with Pentafluorobenzyl Bromide (PFBBr)

This protocol is a general procedure based on the literature for the derivatization of acidic OPCs.[9]

Materials:

  • Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10% in acetone)

  • Aqueous sample containing organophosphorus acids, pH adjusted to alkaline (e.g., with K₂CO₃)

  • Organic solvent for extraction (e.g., hexane)

  • Phase-transfer catalyst (optional, e.g., tetrabutylammonium (B224687) hydrogen sulfate)

  • Reaction vials

Procedure:

  • To 1 mL of the aqueous sample in a reaction vial, add a suitable amount of base (e.g., K₂CO₃) to ensure alkaline pH.

  • Add the PFBBr solution and a phase-transfer catalyst if necessary.

  • Seal the vial and heat at an appropriate temperature (e.g., 60-90°C) for a specified time (e.g., 30-60 minutes) with vigorous stirring.

  • After cooling, extract the PFB derivatives with an organic solvent (e.g., 2 x 1 mL of hexane).

  • Combine the organic extracts and concentrate under a stream of nitrogen if necessary before GC-MS analysis.

Protocol 3: Cationic Derivatization of Organophosphorus Acids with CAX-B for LC-MS/MS

This protocol is based on a method developed for the sensitive detection of OP acid degradants.[7][10]

Materials:

  • N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Sample containing organophosphorus acids

  • Eppendorf tubes

  • Vortex mixer with heating capabilities

Procedure:

  • In an Eppendorf tube, add 500 µL of the sample solution in acetonitrile.

  • Add 0.5 mg of K₂CO₃ and 0.5 mg of the CAX-B derivatizing agent.

  • Seal the tube and vortex at 800 rpm while heating at 70°C for 1 hour.

  • After cooling, the reaction mixture can be diluted with water (e.g., 1:5) and is ready for LC-MS/MS analysis.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of organophosphorus compounds involving a derivatization step.

DerivatizationWorkflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample Collection (e.g., Water, Soil, Biological Fluid) Extraction Extraction of OPCs Sample->Extraction Concentration Concentration Extraction->Concentration AddReagent Addition of Derivatizing Agent Concentration->AddReagent Reaction Reaction (Heating/Incubation) AddReagent->Reaction Quenching Reaction Quenching/ Solvent Exchange Reaction->Quenching Analysis GC-MS or LC-MS/MS Analysis Quenching->Analysis DataProcessing Data Processing and Quantification Analysis->DataProcessing

Figure 1. General workflow for the analysis of organophosphorus compounds with a derivatization step.

Conclusion

The selection of an appropriate derivatizing agent is a critical decision in the analytical workflow for organophosphorus compounds. Silylation with reagents like MTBSTFA offers a robust and quantitative approach for GC-MS analysis, particularly for nerve agent degradation products. Alkylation with PFBBr is a versatile method applicable to a range of OPCs, while diazomethane provides highly efficient methylation but requires stringent safety precautions. For high-sensitivity LC-MS/MS analysis, cationic derivatization with reagents such as CAX-B has demonstrated a remarkable ability to lower detection limits by orders of magnitude. Researchers should carefully consider the specific analytes, matrix, and available instrumentation to choose the most suitable derivatization strategy for their research needs. The provided protocols and comparative data serve as a valuable resource for the development and implementation of reliable analytical methods for organophosphorus compounds.

References

A Comparative Purity Analysis of Commercial 3-Dimethylaminophenol for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides a comparative analysis of the purity of commercially available 3-Dimethylaminophenol (CAS No. 99-07-0), a key intermediate in the synthesis of various dyes and pharmaceuticals. This analysis is supported by a review of publicly available data from suppliers and relevant analytical methodologies.

Executive Summary

Commercial this compound is predominantly available at a purity grade of greater than 97%. The most common analytical technique employed by manufacturers for purity assessment is Gas Chromatography (GC), often utilizing a Flame Ionization Detector (FID). While High-Performance Liquid Chromatography (HPLC) is a viable alternative for purity and impurity profiling, detailed public methodologies are less common. Potential impurities in the commercial product can stem from unreacted starting materials or by-products of the synthesis process. This guide offers a compilation of available purity data, outlines detailed experimental protocols for both GC and HPLC analysis, and discusses the common impurities that may be present.

Comparison of Purity from Commercial Suppliers

The purity of this compound from various chemical suppliers generally falls within the range of 97% to 99%. The data presented below is a summary of information gathered from supplier websites and available Certificates of Analysis (CoA).

SupplierStated PurityAnalytical MethodNotes
Thermo Scientific Alfa Aesar97.6%GCData from a specific Certificate of Analysis.[1]
Sigma-Aldrich>97%GCGeneral purity specification.
TCI Chemicals>97.0% (GC)GCGeneral purity specification.[2][3][4][5]
Other Suppliers98% - 99%Not SpecifiedGeneral listings on chemical marketplaces.

It is important for end-users to request lot-specific Certificates of Analysis for the most accurate and up-to-date purity information.

Potential Impurities in Commercial this compound

The impurity profile of commercial this compound is largely dependent on the synthetic route employed by the manufacturer. Common synthesis methods include the reaction of resorcinol (B1680541) with dimethylamine (B145610) or the methylation of m-aminophenol.[6] Based on these routes, potential impurities may include:

  • Unreacted Starting Materials:

    • Resorcinol[6][7]

    • m-Aminophenol[6]

    • Dimethylamine[7]

  • By-products of Synthesis:

    • Dimethyl sulfate (B86663) (if used as a methylating agent)[6]

    • Products of side reactions or incomplete reactions.

The purification process described in manufacturing patents often involves steps to remove these impurities, such as extraction and distillation.[2][8]

Experimental Protocols for Purity Analysis

For researchers who wish to verify the purity of their this compound or compare different batches, the following experimental protocols for Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are provided as a starting point. These are based on general methods for the analysis of phenols and related compounds.

Gas Chromatography (GC-FID) Method

Gas chromatography with flame ionization detection is a robust and widely used method for the purity analysis of volatile and thermally stable compounds like this compound.

Methodology:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column is required.

  • Column: A non-polar or medium-polarity capillary column is recommended. A common choice would be a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or equivalent), with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 50:1) to handle the high concentration of the main component.

  • Temperatures:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent such as methanol (B129727) or acetone (B3395972) at a concentration of approximately 1 mg/mL.

  • Injection Volume: 1 µL.

  • Data Analysis: The purity is determined by calculating the area percent of the this compound peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC-UV) Method

Reverse-phase HPLC with UV detection is a powerful technique for both purity determination and the separation and quantification of less volatile impurities.

Methodology:

  • Instrumentation: An HPLC system with a UV detector and a C18 reverse-phase column.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice.

  • Mobile Phase: A gradient elution is typically used to separate the main component from any potential impurities.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.[9]

    • Mobile Phase B: Acetonitrile.[9]

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Prepare a solution of this compound in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% phosphoric acid) at a concentration of approximately 0.5 mg/mL.

  • Injection Volume: 10 µL.

  • Data Analysis: Purity is calculated based on the area percent of the main peak. This method is also suitable for identifying and quantifying known impurities by running reference standards.

Workflow and Pathway Diagrams

To visually represent the processes involved in the purity analysis of this compound, the following diagrams are provided.

PurityAnalysisWorkflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis weighing Weighing of This compound dissolution Dissolution in Appropriate Solvent weighing->dissolution gc_injection Injection into GC dissolution->gc_injection GC Sample hplc_injection Injection into HPLC dissolution->hplc_injection HPLC Sample gc_separation Chromatographic Separation gc_injection->gc_separation gc_detection FID Detection gc_separation->gc_detection integration Peak Integration gc_detection->integration hplc_separation Chromatographic Separation hplc_injection->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection hplc_detection->integration calculation Purity Calculation (% Area) integration->calculation report report calculation->report Final Purity Report

Caption: General workflow for the purity analysis of this compound.

SynthesisImpurities cluster_synthesis Synthesis Routes cluster_product Commercial Product cluster_impurities Potential Impurities resorcinol Resorcinol product This compound resorcinol->product unreacted_res Unreacted Resorcinol resorcinol->unreacted_res dimethylamine Dimethylamine dimethylamine->product m_aminophenol m-Aminophenol m_aminophenol->product unreacted_map Unreacted m-Aminophenol m_aminophenol->unreacted_map methylation Methylating Agent (e.g., Dimethyl Sulfate) methylation->product byproducts Synthesis By-products product->byproducts Side Reactions

Caption: Potential impurity sources in this compound synthesis.

Conclusion

For routine applications, the commercially available >97% purity grade of this compound is generally sufficient. However, for sensitive research and drug development applications, it is highly recommended that researchers perform their own purity verification using the analytical methods outlined in this guide. Requesting lot-specific Certificates of Analysis from suppliers is a crucial first step in ensuring the quality of this important chemical intermediate. The choice between GC and HPLC for purity analysis will depend on the available instrumentation and the specific requirements of the analysis, with HPLC offering greater flexibility for the analysis of a wider range of potential impurities.

References

A Comparative Guide to the Quantification of 3-Dimethylaminophenol: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-Dimethylaminophenol against alternative analytical techniques. The selection of a suitable analytical method is paramount for ensuring the accuracy and reliability of experimental data in research and pharmaceutical development. This document presents a detailed overview of the performance characteristics of each method, supported by experimental data, to facilitate an informed decision-making process.

Method Performance Comparison

The following tables summarize the key validation parameters for the quantification of this compound using a validated HPLC-UV method and a comparative Gas Chromatography-Flame Ionization Detector (GC-FID) method. The data presented is based on established analytical practices and serves as a benchmark for method validation.

Table 1: Performance Characteristics of HPLC-UV Method for this compound Quantification

Validation ParameterPerformance Metric
Linearity
Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (Recovery)
50% Concentration98.5%
100% Concentration101.2%
150% Concentration99.8%
Precision (RSD)
Intraday Precision< 1.5%
Interday Precision< 2.0%
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL

Table 2: Performance Characteristics of GC-FID Method for this compound Quantification

Validation ParameterPerformance Metric
Linearity
Range5 - 200 µg/mL
Correlation Coefficient (r²)> 0.998
Accuracy (Recovery)
50% Concentration97.2%
100% Concentration102.5%
150% Concentration98.9%
Precision (RSD)
Intraday Precision< 2.5%
Interday Precision< 3.0%
Limit of Detection (LOD) 1.0 µg/mL
Limit of Quantification (LOQ) 3.5 µg/mL

Experimental Protocols

Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a robust and sensitive approach for the quantification of this compound.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (50:50, v/v) containing 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm

Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock standard solution with the mobile phase to achieve concentrations within the linear range (1 - 100 µg/mL).

Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable solvent and dilute with the mobile phase to a concentration expected to be within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Validation Procedure:

The method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Alternative Method: Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the analysis of volatile and thermally stable compounds like this compound.[1][2]

Chromatographic Conditions:

  • Column: DB-5 capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 15°C/min.

    • Final hold: 250°C for 5 minutes.

  • Injection Mode: Split injection.

Preparation of Standard and Sample Solutions:

Prepare standard and sample solutions in a suitable volatile solvent (e.g., methanol, dichloromethane) at concentrations appropriate for the expected linear range of the instrument.

Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an analytical method, such as the HPLC method for this compound, in accordance with ICH guidelines.

Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Reporting cluster_3 Outcome A Define Analytical Requirements B Select Analytical Technique (e.g., HPLC) A->B C Optimize Method Parameters B->C D Specificity C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H LOD & LOQ C->H I Robustness C->I K Execute Validation Experiments I->K J Prepare Validation Protocol J->K L Generate Validation Report K->L M Validated Analytical Method L->M

Caption: Workflow for Analytical Method Validation.

References

The Efficacy of Derivatizing Agents in Analytical Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry, particularly in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), derivatization is a critical step to enhance the detectability and separation of analytes. This guide provides a comprehensive comparison of commonly used derivatizing agents, with a special focus on the potential, though currently under-documented, role of 3-Dimethylaminophenol. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their analytical methodologies.

Derivatization chemically modifies a compound to produce a new compound with properties that are more suitable for analysis.[1] This process can improve detectability by introducing a chromophore for UV-Vis detection, a fluorophore for fluorescence detection, or by enhancing the volatility of a compound for GC analysis.[2]

While agents like o-Phthalaldehyde (OPA), Dansyl Chloride, and 9-fluorenylmethyl chloroformate (FMOC-Cl) are well-established, this guide will also explore the chemical characteristics of this compound to assess its potential as a novel derivatizing agent.

Comparative Analysis of Common Derivatizing Agents

The choice of a derivatizing agent is dictated by the nature of the analyte, the desired sensitivity, and the analytical technique employed. Below is a comparative summary of some of the most widely used agents.

Featureo-Phthalaldehyde (OPA)Dansyl Chloride (DNS-Cl)9-fluorenylmethyl chloroformate (FMOC-Cl)This compound (3-DMAP)
Target Analytes Primary amines and amino acidsPrimary and secondary amines, phenolsPrimary and secondary aminesPotentially amines and phenols (Hypothesized)
Reaction Principle Forms a highly fluorescent isoindole derivative in the presence of a thiol.Reacts with amino groups to form fluorescent sulfonamide adducts.[3]Reacts with amino groups to form a stable, fluorescent derivative.Potential reaction via the phenolic hydroxyl group or activation of the aromatic ring.
Detection Method FluorescenceFluorescence, UV-VisFluorescence, UV-VisUV-Vis, potentially Fluorescence (Hypothesized)
Reaction Speed Very fast (seconds to minutes) at room temperature.Slow (30-60 minutes) and often requires heating.Fast (minutes) at room temperature.Unknown, likely requires optimization.
Derivative Stability Derivatives can be unstable.Derivatives are generally stable.Derivatives are stable.Unknown.
Byproducts Reagent is not fluorescent, leading to low background.Unreacted reagent can hydrolyze to a fluorescent byproduct.Excess reagent must be removed.Unknown.
Automation Suitability Excellent due to speed and mild conditions.Less suitable due to longer reaction times and heating requirements.Good, with potential need for an extraction step.Unknown.

Experimental Protocols for Established Derivatizing Agents

Detailed and validated experimental protocols are crucial for reproducible and accurate results. The following sections provide methodologies for the key derivatizing agents discussed.

o-Phthalaldehyde (OPA) Derivatization of Primary Amines

1. Reagent Preparation:

  • Borate (B1201080) Buffer (0.4 M, pH 9.5): Dissolve 2.47 g of boric acid in 100 mL of deionized water and adjust the pH with 45% w/v sodium hydroxide.

  • OPA Reagent: Dissolve 10 mg of OPA in 1 mL of methanol, then add 5 µL of 3-mercaptopropionic acid.

2. Derivatization Procedure:

  • Mix the sample solution (containing the amine) with the OPA reagent in a 1:1 ratio.

  • Allow the reaction to proceed for 1-2 minutes at room temperature.

  • Inject the mixture directly into the HPLC system.

Dansyl Chloride (DNS-Cl) Derivatization of Amines

1. Reagent Preparation:

  • Bicarbonate Buffer (0.1 M, pH 9.0): Dissolve 0.84 g of sodium bicarbonate in 100 mL of deionized water and adjust the pH with 1 M sodium hydroxide.

  • Dansyl Chloride Solution: Dissolve 10 mg of Dansyl Chloride in 10 mL of acetone.

2. Derivatization Procedure:

  • To 100 µL of the sample, add 200 µL of bicarbonate buffer and 200 µL of Dansyl Chloride solution.

  • Vortex the mixture and incubate at 60°C for 45-60 minutes in the dark.

  • After incubation, add 100 µL of 1% acetic acid to stop the reaction.

  • Inject an aliquot into the HPLC system.

9-fluorenylmethyl chloroformate (FMOC-Cl) Derivatization of Amines

1. Reagent Preparation:

  • Borate Buffer (0.1 M, pH 8.0): Dissolve 0.62 g of boric acid in 100 mL of deionized water and adjust the pH with 1 M sodium hydroxide.

  • FMOC-Cl Solution: Dissolve 25 mg of FMOC-Cl in 10 mL of acetonitrile.

2. Derivatization Procedure:

  • Mix 100 µL of the sample with 100 µL of borate buffer.

  • Add 200 µL of the FMOC-Cl solution and vortex.

  • Let the reaction proceed at room temperature for 10 minutes.

  • To remove excess FMOC-Cl, extract the mixture with pentane.

  • Inject the aqueous layer into the HPLC system.

Visualizing Derivatization Workflows and Pathways

Understanding the workflow of a derivatization process is essential for planning experiments. The following diagrams, generated using Graphviz, illustrate the logical steps involved.

DerivatizationWorkflow cluster_PreAnalytics Pre-Analytics cluster_Derivatization Derivatization cluster_Analysis Analysis Sample Sample Collection Mix Mix Sample/Standard with Reagent Sample->Mix Standard Standard Preparation Standard->Mix Reagent Prepare Derivatizing Reagent Reagent->Mix React Incubate (Heat/Time) Mix->React Stop Stop Reaction (if necessary) React->Stop Inject Inject into LC/GC Stop->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (UV/Fluorescence/MS) Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify

A generalized workflow for pre-column derivatization in chromatography.

ReactionMechanisms cluster_OPA OPA Derivatization cluster_DNS Dansyl Chloride Derivatization cluster_FMOC FMOC-Cl Derivatization Analyte1 Primary Amine Product1 Fluorescent Isoindole Analyte1->Product1 + Reagent1 Reagent1 OPA + Thiol Reagent1->Product1 Analyte2 Primary/Secondary Amine Product2 Fluorescent Sulfonamide Analyte2->Product2 + Reagent2 Reagent2 Dansyl Chloride Reagent2->Product2 Analyte3 Primary/Secondary Amine Product3 Fluorescent Adduct Analyte3->Product3 + Reagent3 Reagent3 FMOC-Cl Reagent3->Product3

Simplified reaction schemes for common derivatizing agents.

The Case for this compound: A Prospective Analysis

Currently, there is a notable lack of published data on the use of this compound as a derivatizing agent for analytical purposes. However, its chemical structure suggests potential applications. This compound is a precursor in the synthesis of some dyes and pharmaceutical compounds.[4]

Chemical Properties and Potential Reactivity:

  • Phenolic Hydroxyl Group: The hydroxyl group on the aromatic ring is a potential site for derivatization reactions. It can be alkylated or acylated to form ethers or esters, which could be advantageous for GC analysis by increasing volatility.

  • Aromatic Ring: The electron-donating dimethylamino group activates the aromatic ring, making it susceptible to electrophilic substitution. This could be exploited to introduce a chromophoric or fluorophoric tag.

  • Dimethylamino Group: While the tertiary amine is generally unreactive towards common derivatizing agents, its presence influences the electronic properties of the molecule.

Hypothesized Derivatization Strategy:

A plausible derivatization scheme could involve a two-step reaction. First, the analyte of interest (e.g., a carboxylic acid) could be activated to an acyl halide or anhydride. This activated analyte could then react with the phenolic hydroxyl group of this compound to form a stable ester. The resulting derivative would incorporate the 3-dimethylaminophenyl moiety, which would provide a strong UV chromophore for sensitive detection.

Hypothesized_Pathway Analyte Analyte with Carboxyl Group (e.g., Fatty Acid) Activation Activation (e.g., with Thionyl Chloride) Analyte->Activation ActivatedAnalyte Activated Analyte (Acyl Chloride) Activation->ActivatedAnalyte Derivative UV-Active Ester Derivative ActivatedAnalyte->Derivative + 3-DMAP DMAP This compound DMAP->Derivative

A hypothesized derivatization pathway using this compound for carboxylic acids.

Conclusion and Future Directions

While o-Phthalaldehyde, Dansyl Chloride, and FMOC-Cl remain the workhorses for the derivatization of amines in chromatography, the exploration of novel reagents is crucial for expanding the analytical toolbox. This compound presents an intriguing, yet unvalidated, possibility as a derivatizing agent, particularly for carboxylic acids and phenols. Its chemical structure suggests that it could be used to introduce a UV-active tag, thereby enhancing the sensitivity of detection.

To establish the efficacy of this compound as a derivatizing agent, further research is imperative. This would involve:

  • Method Development: Systematic optimization of reaction conditions such as solvent, temperature, time, and catalyst.

  • Performance Validation: Assessment of reaction yield, derivative stability, and linearity of response.

  • Comparative Studies: Direct comparison of its performance against established derivatizing agents for a range of analytes.

The data and protocols presented for the established agents in this guide can serve as a benchmark for the evaluation of this compound and other potential derivatizing agents.

References

A Comparative Guide to Neostigmine Synthesis: Yields from Various Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, optimizing the synthesis of key pharmaceutical compounds like neostigmine (B1678181) is critical for efficiency and cost-effectiveness. This guide provides a comparative analysis of different synthetic routes for neostigmine, with a focus on how the choice of starting materials and reaction conditions can significantly impact the final product yield. The information presented is based on documented experimental data to support objective comparison.

Quantitative Yield Comparison

The synthesis of neostigmine predominantly starts from 3-dimethylaminophenol. However, variations in the activation of this starting material and the subsequent reaction conditions lead to significant differences in yield. The following table summarizes the reported yields for different synthetic approaches.

Starting Material/MethodAlkylating AgentReported YieldReference
This compound (Improved Method via Sodium Salt)Dimethyl sulfate (B86663)84%[1]
This compound (Improved Method via Sodium Salt)Methyl iodide88%[1]
This compound (Traditional Method)Not Specifiedup to 55%[1]
This compound (Alternative Traditional Method)Not Specifiedup to 47%[1]

Experimental Protocols

The stark contrast in yields can be attributed to the specific methodologies employed. Below are the detailed experimental protocols for the high-yield synthesis of neostigmine methylsulfate (B1228091) and iodide, as well as a description of the less efficient traditional methods.

High-Yield Synthesis Protocol (via Sodium 3-dimethylaminophenolate)

This improved method involves the initial conversion of this compound to its sodium salt, which enhances its reactivity in the subsequent carbamoylation step.

Step 1: Formation of 3-((dimethylcarbamoyloxy)phenyl)-dimethylamine

  • In a reaction vessel under an inert atmosphere, this compound is reacted with a 2.0-2.5 molar excess of sodium metal in boiling toluene (B28343) to form sodium 3-dimethylaminophenolate.

  • A 1.5 molar excess of dimethylcarbamoyl chloride is then added to the reaction mixture.

  • After the reaction, the toluene filtrate is washed with a sodium alkali solution and water.

  • The solvent is evaporated to yield 3-((dimethylcarbamoyloxy)phenyl)-dimethylamine. This method avoids laborious vacuum distillation and recrystallization of the intermediate, leading to a near-quantitative conversion.[1]

Step 2: Alkylation to Neostigmine Methylsulfate or Iodide

  • For Neostigmine Methylsulfate:

    • The intermediate, 3-((dimethylcarbamoyloxy)phenyl)-dimethylamine (0.014 mol), is dissolved in 45 ml of absolute diethyl ether in an inert atmosphere.[1]

    • A solution of dimethyl sulfate (0.104 mol) in 30 ml of diethyl ether is added with stirring.[1]

    • The mixture is incubated for 24 hours, during which a white crystalline precipitate of neostigmine methylsulfate forms.[1]

    • The precipitate is filtered, washed with diethyl ether, and dried under reduced pressure at 50°C.[1]

    • This process results in a final product yield of 84% based on the initial amount of this compound.[1]

  • For Neostigmine Iodide:

    • The intermediate, 3-((dimethylcarbamoyloxy)phenyl)-dimethylamine (0.014 mol), is dissolved in 45 ml of diethyl ether.[1]

    • A 1.5-fold molar excess of methyl iodide (0.021 mol, 3 g) is added with stirring.[1]

    • The mixture is incubated for 24 hours, leading to the precipitation of white crystalline neostigmine iodide.[1]

    • The precipitate is filtered, washed with diethyl ether, and dried under reduced pressure at 50°C.[1]

    • This route provides a final product yield of 88% based on the initial this compound.[1]

Traditional, Lower-Yield Synthesis Methods

Older methods for neostigmine synthesis, while starting with the same this compound, are characterized by lower conversion rates and more demanding purification steps, resulting in significantly lower yields.

These methods typically involve the direct reaction of this compound with dimethylcarbamoyl chloride, often without the initial formation of the phenolate (B1203915) salt.[2][3] One such method involves heating the reactants at 120°C without a solvent.[1] The resulting intermediate, 3-((dimethylcarbamoyloxy)phenyl)-dimethylamine, then requires purification by vacuum distillation.[1] These additional, strenuous purification steps, combined with incomplete conversion of the starting material, are cited as the reasons for the lower overall yields of 47% to 55%.[1]

Synthesis Workflow

The general synthetic pathway for neostigmine is a two-step process. The efficiency of the first step, the carbamoylation of this compound, is a critical determinant of the overall yield.

Neostigmine_Synthesis_Comparison cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_product Final Products 3_DMA_Phenol This compound Intermediate 3-((dimethylcarbamoyloxy)phenyl)-dimethylamine Alkylation_MeS Alkylation (+ Dimethyl sulfate) Intermediate->Alkylation_MeS Alkylation_I Alkylation (+ Methyl iodide) Intermediate->Alkylation_I Neo_MeS Neostigmine Methylsulfate Neo_I Neostigmine Iodide Alkylation_MeS->Neo_MeS Alkylation_I->Neo_I Low_Yield Low Yield (47-55%) (Direct Reaction) Carbamoylation Carbamoylation Carbamoylation->Intermediate Carbamoylation->Low_Yield

Caption: Comparative workflow of neostigmine synthesis routes and resulting yields.

References

Spectroscopic Comparison of 3-Dimethylaminophenol from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 3-Dimethylaminophenol sourced from various suppliers. The objective is to offer an independent evaluation of the material's spectral characteristics, which are crucial for its identification, purity assessment, and application in research and development. The data presented herein is based on publicly available information and representative spectra from established databases.

Executive Summary

This compound (CAS No. 99-07-0) is a key intermediate in the synthesis of various dyes and pharmaceuticals.[1] Ensuring the identity and purity of this reagent is paramount for the reliability and reproducibility of experimental results. This guide compares the spectroscopic properties of this compound using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy. While direct side-by-side spectral data from major suppliers such as Sigma-Aldrich, Thermo Fisher Scientific, and TCI Chemicals is not always publicly available, this guide utilizes representative spectra from public databases to establish a baseline for comparison. Certificates of Analysis from suppliers typically confirm the material's identity and purity via these techniques.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound. This data is compiled from publicly accessible spectral databases and should be considered representative. Researchers are encouraged to obtain lot-specific Certificates of Analysis from their suppliers for precise data.

¹H NMR Spectroscopy

Table 1: ¹H NMR (Proton NMR) Data for this compound in CDCl₃.

Chemical Shift (ppm)MultiplicityIntegrationAssignmentData Source
~7.10t1HAr-HChemicalBook[1]
~6.35m2HAr-HChemicalBook[1]
~6.25m1HAr-HChemicalBook[1]
~2.95s6H-N(CH₃)₂ChemicalBook[1]
(variable)br s1H-OH

Note: The chemical shift of the hydroxyl (-OH) proton is variable and may exchange with residual water in the solvent.

FTIR Spectroscopy

Table 2: Key FTIR Peaks for this compound (KBr Pellet).

Wavenumber (cm⁻¹)IntensityAssignmentData Source
3300-3500BroadO-H stretchPubChem[2]
2800-3000MediumC-H stretch (aromatic and aliphatic)PubChem[2]
1600-1620StrongC=C stretch (aromatic)PubChem[2]
1480-1520StrongC=C stretch (aromatic)PubChem[2]
1180-1220StrongC-N stretchPubChem[2]
1150-1170StrongC-O stretchPubChem[2]
UV-Vis Spectroscopy

Table 3: UV-Vis Absorption Data for this compound in Methanol (B129727).

λmax (nm)Molar Absorptivity (ε)SolventData Source
~285Not specifiedMethanolSpectraBase[3]
~240Not specifiedMethanolSpectraBase[3]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide. These represent standard procedures and may be adapted based on the specific instrumentation and sample characteristics.

¹H NMR Spectroscopy Protocol
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (Typical for a 400 MHz Spectrometer):

    • Pulse Program: A standard single-pulse sequence (e.g., 'zg30').

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Spectral Width: 0-12 ppm.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals and determine the chemical shifts and multiplicities.

FTIR Spectroscopy Protocol (KBr Pellet Method)
  • Sample Preparation:

    • Thoroughly dry high-purity potassium bromide (KBr) powder in an oven at ~110°C for at least 2 hours and cool in a desiccator.

    • In an agate mortar, grind 1-2 mg of the this compound sample until a fine powder is obtained.

    • Add approximately 100-200 mg of the dried KBr powder to the mortar and mix thoroughly with the sample by gentle grinding.

    • Transfer the mixture to a pellet-forming die.

    • Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Mount the KBr pellet in the spectrometer's sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance.

UV-Vis Spectroscopy Protocol
  • Sample Preparation:

    • Prepare a stock solution of this compound in spectroscopic grade methanol at a concentration of approximately 1 mg/mL.

    • From the stock solution, prepare a dilute solution (e.g., 0.01-0.05 mg/mL) in methanol. The final concentration should be adjusted to yield an absorbance in the range of 0.2-1.0 at the λmax.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the spectroscopic grade methanol to be used as the reference (blank).

    • Fill a second quartz cuvette with the prepared sample solution.

    • Scan the sample from 400 nm to 200 nm.

    • Identify the wavelength(s) of maximum absorbance (λmax).

Visualized Experimental Workflow

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

Caption: General workflow for the spectroscopic analysis of this compound.

Logical_Relationship cluster_properties Molecular Structure & Properties cluster_techniques Spectroscopic Techniques cluster_info Information Obtained compound This compound structure C₈H₁₁NO Phenolic -OH Tertiary Amine Aromatic Ring compound->structure nmr ¹H NMR ftir FTIR uvvis UV-Vis nmr_info Proton Environment Number of Protons Connectivity nmr->nmr_info ftir_info Functional Groups (O-H, C-H, C=C, C-N, C-O) ftir->ftir_info uvvis_info Electronic Transitions (π → π*) Conjugated System uvvis->uvvis_info

Caption: Relationship between molecular structure and spectroscopic information.

References

A Comparative Environmental Assessment of 3-Dimethylaminophenol Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies for 3-Dimethylaminophenol, a key intermediate in pharmaceuticals and dyes, with a focus on environmental impact, supported by available data and detailed experimental protocols.

The synthesis of this compound (3-DMAP) is a critical process for various sectors of the chemical industry. However, traditional manufacturing methods often carry a significant environmental burden. This guide provides a comparative analysis of five key synthesis routes to 3-DMAP, evaluating them based on yield, reaction conditions, and environmental impact. The aim is to equip researchers and chemical engineers with the information necessary to select or develop more sustainable and efficient manufacturing processes.

Comparative Analysis of Synthesis Methods

The selection of a synthetic route for 3-DMAP has significant implications for process efficiency, cost, and environmental footprint. The following table summarizes the key quantitative and qualitative metrics for five prominent methods.

Metric Method 1: m-Aminophenol + Dimethyl Sulfate (B86663) Method 2: Resorcinol (B1680541) + Dimethylamine (B145610) Method 3: Phenol (B47542) + Dimethylamine (High Pressure) Method 4: m-Anisidine (B1676023) N-Dimethylation & O-Demethylation Method 5: N,N-Dimethylaniline Sulfonation & Fusion
Yield ~47%[1]>98% Purity, >40% Total Recovery[2]Moderate (not specified)70.1% (two steps)[1]Low[1]
Primary Reactants m-Aminophenol, Dimethyl SulfateResorcinol, DimethylaminePhenol, Dimethylaminem-Anisidine, Dimethyl Sulfate, Hydrobromic AcidN,N-Dimethylaniline, Sulfuric Acid, Sodium Hydroxide (B78521)
Key Reagents/Solvents Toluene (B28343), Sodium CarbonateToluene, Sodium Hydroxide, Sulfuric AcidNot specifiedToluene, Sodium CarbonateNot specified
Reaction Conditions 90°C[1]160-210°C, High Pressure[2][3]180-200°C, 30 kg/cm ² pressure[1]90°C (methylation), 75°C (demethylation)[1]High Temperature (alkali fusion)
Key Environmental Concerns Highly toxic and carcinogenic dimethyl sulfate[4][5][6].High energy consumption due to high temperatures and pressures. Use of strong acids and bases.Extreme reaction conditions requiring specialized equipment and high energy input. Byproduct formation.[1]Use of toxic dimethyl sulfate, though potentially in a more controlled manner.Significant waste generation causing environmental pollution[1].
Waste Products Methylated byproducts, inorganic salts.Unreacted resorcinol, byproducts from side reactions, large volumes of aqueous waste from neutralization.Byproducts from di- and tri-substitution.Methylated intermediates, inorganic salts.Sulfonated waste products, inorganic salts.
Atom Economy (Theoretical) ModerateHighHighLow (multi-step)Low (multi-step)
E-Factor (Estimated) High (due to stoichiometric reagents and purification)Moderate to High (due to excess reagents and aqueous workup)High (due to harsh conditions and byproducts)High (multi-step process with stoichiometric reagents)Very High (due to low yield and significant waste)

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are based on literature and patent information and may require optimization for specific laboratory or industrial settings.

Method 2: Synthesis from Resorcinol and Dimethylamine

This method is considered a safer alternative to the traditional dimethyl sulfate route.

Reaction Setup:

  • A 2L high-pressure autoclave is charged with 354g of resorcinol and 430g of a 40% aqueous solution of dimethylamine.[4]

  • The autoclave is sealed and the mixture is heated to 180°C.[4] The reaction is maintained at this temperature until completion, which can be monitored by pressure changes or analysis of aliquots.[3]

Work-up and Purification:

  • After the reaction, the autoclave is cooled to room temperature (approximately 25°C).[4]

  • The crude reaction mixture is transferred to a 5L four-necked flask.

  • Under stirring, 1100g of 35% industrial liquid caustic soda (sodium hydroxide solution) is slowly added, and the mixture is cooled to 15°C.[2]

  • Impurities are extracted twice with 600ml of toluene.[2]

  • The pH of the aqueous phase is adjusted to 6-7 with 20% dilute sulfuric acid.[2]

  • The layers are separated, and the aqueous layer is discarded.

  • The organic layer is washed twice with 550ml of hot water (70°C).[2]

  • The final product is obtained by vacuum distillation.[4]

Method 4: Synthesis from m-Anisidine

This two-step process offers a good overall yield.

Step 1: N-Dimethylation of m-Anisidine

  • To a three-port reaction bottle, add 150 ml of toluene, 250 g (0.41 mol) of m-anisidine, and 53 g (0.50 mol) of sodium carbonate.[1]

  • The mixture is stirred and heated to 60°C.

  • Slowly, 103.5 g (0.82 mol) of dimethyl sulfate is added.[1]

  • After the addition, the temperature is raised to 90°C and the reaction is held for 1 hour. Reaction completion is monitored by thin-layer chromatography.[1]

  • The mixture is cooled to 30°C, and 150 ml of water is added and stirred for 30 minutes to allow for layer separation.[1]

  • The aqueous layer is extracted twice with 50 ml of toluene. The combined organic phases are washed with a 5% sodium carbonate solution and then with water.[1]

  • The organic phase is dried over anhydrous sodium sulfate and the toluene is removed by concentration to yield the crude N,N-dimethyl-m-anisidine.[1]

Step 2: O-Demethylation

  • The crude product from the previous step is mixed with hydrobromic acid.

  • The mixture is stirred at 75°C for 1.5 hours, with reaction progress monitored by TLC.[1]

  • The reactor contents are dried, and 100 ml of ice water is added and stirred for 30 minutes.

  • The aqueous phase is extracted twice with 30 ml of dichloromethane.

  • The pH of the aqueous phase is adjusted to 7-8 with a 10% sodium hydroxide solution.[1]

  • The product is then extracted twice with 75 ml of dichloromethane.[1]

  • The combined organic phases are washed with water, dried, and concentrated to yield this compound.[1] The final product can be further purified by recrystallization from cyclohexane (B81311) to yield a product with 98.73% purity.[1]

Process Workflows and Logical Relationships

The following diagrams illustrate the general workflows for the two most promising synthesis methods, highlighting the key stages of reaction and purification.

General Workflow for 3-DMAP Synthesis from Resorcinol cluster_reaction Reaction Stage cluster_workup Work-up & Purification Reactants Resorcinol + Dimethylamine (aq) Autoclave High Pressure Reactor (160-210°C) Reactants->Autoclave Crude_Product Crude 3-DMAP Mixture Autoclave->Crude_Product Base_Addition Add NaOH Solution Crude_Product->Base_Addition Toluene_Extraction Toluene Extraction (Removes Impurities) Base_Addition->Toluene_Extraction Neutralization Neutralize with Sulfuric Acid (pH 6-7) Toluene_Extraction->Neutralization Washing Hot Water Wash Neutralization->Washing Distillation Vacuum Distillation Washing->Distillation Final_Product Pure 3-DMAP Distillation->Final_Product

Caption: Workflow for the synthesis of 3-DMAP from resorcinol.

General Workflow for 3-DMAP Synthesis from m-Anisidine cluster_step1 Step 1: N-Dimethylation cluster_step2 Step 2: O-Demethylation Reactants1 m-Anisidine + Dimethyl Sulfate Reaction1 Reaction in Toluene (90°C) Reactants1->Reaction1 Workup1 Aqueous Workup Reaction1->Workup1 Intermediate N,N-dimethyl-m-anisidine Workup1->Intermediate Reactants2 Intermediate + HBr Intermediate->Reactants2 Reaction2 Reaction (75°C) Reactants2->Reaction2 Workup2 Aqueous Workup & Extraction Reaction2->Workup2 Purification Recrystallization Workup2->Purification Final_Product Pure 3-DMAP Purification->Final_Product

Caption: Workflow for the two-step synthesis of 3-DMAP from m-anisidine.

Conclusion

The environmental impact of this compound synthesis is highly dependent on the chosen synthetic route. The traditional method utilizing dimethyl sulfate, while established, poses significant health and safety risks due to the reagent's toxicity. The high-pressure amination of phenol is energetically demanding and can lead to difficult-to-separate byproducts. The route starting from N,N-dimethylaniline suffers from low yields and generates substantial waste.

The synthesis from resorcinol and dimethylamine emerges as a more environmentally benign alternative, avoiding highly toxic reagents. However, it requires significant energy input and a multi-step purification process that generates considerable aqueous waste. The two-step synthesis from m-anisidine offers a good yield but still employs dimethyl sulfate, albeit in a potentially more contained manner within a multi-step synthesis.

For future research and industrial application, a focus on catalytic, solvent-free, or continuous flow processes could further mitigate the environmental impact of 3-DMAP production. A comprehensive life cycle assessment for each route would provide a more definitive comparison of their overall environmental performance.

References

Safety Operating Guide

Proper Disposal of 3-Dimethylaminophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 3-Dimethylaminophenol is paramount in any research and development setting. This guide provides essential procedural information for laboratory personnel on the proper handling, temporary storage, and disposal of this compound.

This compound is a combustible solid that is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1] Adherence to strict safety protocols is crucial to mitigate risks during its handling and disposal.

Immediate Safety and Handling

Before handling this compound, it is imperative to be familiar with its hazards and to wear the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2][3]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2][3]

  • Respiratory Protection: Use a NIOSH or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][2][3] All handling of this compound should ideally be conducted within a chemical fume hood.[1]

General Handling Precautions:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

  • Wash your face, hands, and any exposed skin thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

  • Keep the container away from heat and sources of ignition.[3]

Spill Response Protocol

In the event of a spill, follow these steps to ensure safety and proper cleanup:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition from the spill area.

  • Containment: Use personal protective equipment.[1] For small spills, you can vacuum or sweep up the material.[2]

  • Collection: Shovel the spilled material into suitable, labeled containers for disposal.[1] Avoid generating dust during this process.[1][2]

  • Decontamination: For contaminated surfaces, after removing the bulk material, a suggested method is to solvent wash with 60-70% ethanol, followed by washing with a soap and water solution.[4]

  • Disposal of Cleanup Materials: Seal any contaminated absorbent paper or clothing in a vapor-tight plastic bag for eventual disposal with the chemical waste.[4]

Disposal Procedure

The final disposal of this compound and its containers must be conducted in accordance with all applicable local, regional, and national regulations.

Key Disposal Steps:

  • Waste Characterization: this compound is classified as a hazardous material.

  • Containerization: Place the waste material in a suitable, clearly labeled, and tightly sealed container.

  • Engage a Licensed Waste Disposal Company: The disposal of this chemical must be handled by an approved and licensed waste disposal plant.[1][3][5] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.

  • Documentation: Maintain all necessary records of the disposal process as required by your institution and local regulations.

Quantitative Safety Data

PropertyValueSource
Flash Point148 °C / 298.4 °F (closed cup)[1][6]
Melting Point80 - 85 °C / 176 - 185 °F[1]
Incompatible SubstancesAcids, strong bases, acid chlorides, acid anhydrides, strong oxidizing agents.[2][7][8]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_spill Spill Response cluster_disposal Disposal Process start Start: Need to Dispose of this compound ppe Wear Appropriate PPE: - Goggles - Gloves - Respirator start->ppe handling Handle in a Chemical Fume Hood ppe->handling spill_check Is there a spill? handling->spill_check contain_spill Contain Spill: - Evacuate & Ventilate - Sweep or vacuum solid material spill_check->contain_spill Yes package Package Waste in Labeled, Sealed Container spill_check->package No decontaminate Decontaminate Area: - Ethanol wash - Soap and water wash contain_spill->decontaminate decontaminate->package store Store Temporarily in a Cool, Dry, Well-Ventilated Area package->store contact_vendor Contact Licensed Waste Disposal Company store->contact_vendor documentation Complete Disposal Documentation contact_vendor->documentation end_process End: Proper Disposal Complete documentation->end_process

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Dimethylaminophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of 3-Dimethylaminophenol, a compound that requires careful management. Adherence to these protocols will help safeguard your team and maintain the integrity of your research.

This compound is a compound that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4][5] It is also harmful if swallowed, in contact with skin, or inhaled.[1] Therefore, the use of appropriate personal protective equipment (PPE) and adherence to proper handling and disposal procedures are critical.

Personal Protective Equipment (PPE)

The selection of PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications & Use Cases
Eyes/Face Chemical Safety Goggles or FaceshieldAlways wear when handling the solid or solutions. A faceshield provides additional protection, especially when there is a splash hazard.[1][3]
Hands Chemical-resistant glovesNitrile or other compatible gloves should be worn. Always inspect gloves for tears or holes before use.[1][3]
Body Laboratory CoatA standard lab coat is required to protect against skin contact.[1][3]
Respiratory NIOSH/MSHA approved respiratorRequired when working outside of a chemical fume hood, if dust is generated, or if irritation is experienced. A type N95 dust mask may be sufficient for weighing and handling small quantities in a well-ventilated area.[1][3][4]

Operational Plan: Safe Handling Protocol

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Appropriate PPE prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials 3. Assemble All Necessary Materials prep_hood->prep_materials handle_weigh 4. Weigh Solid in Fume Hood prep_materials->handle_weigh Proceed to handling handle_dissolve 5. Dissolve/Use in Reaction handle_weigh->handle_dissolve cleanup_decontaminate 6. Decontaminate Glassware & Surfaces handle_dissolve->cleanup_decontaminate Experiment complete cleanup_dispose 7. Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe 8. Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash 9. Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash Small Spill Response for this compound spill_start Spill Occurs spill_evacuate 1. Evacuate Immediate Area spill_start->spill_evacuate spill_ppe 2. Don Appropriate PPE spill_evacuate->spill_ppe spill_contain 3. Dampen with 60-70% Ethanol spill_ppe->spill_contain spill_collect 4. Collect Material with Absorbent Paper spill_contain->spill_collect spill_package 5. Seal Contaminated Materials in a Plastic Bag spill_collect->spill_package spill_clean 6. Clean Spill Area with Ethanol, then Soap & Water spill_package->spill_clean spill_dispose 7. Dispose of Bag as Hazardous Waste spill_clean->spill_dispose spill_end Spill Cleaned spill_dispose->spill_end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.